3-Fluoro-5-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKLCWETPKBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376836 | |
| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609807-25-2 | |
| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-5-methoxyphenylboronic acid CAS number
An In-depth Technical Guide to 3-Fluoro-5-methoxyphenylboronic acid
Introduction
This compound, identified by the CAS Number 609807-25-2 , is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics enhance its reactivity and selectivity, making it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, core applications, and safety protocols, with a focus on its pivotal role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation.
Physicochemical and Structural Properties
The compound typically presents as a white to off-white crystalline powder.[4] Its structural and physical characteristics are fundamental to its reactivity and handling.
| Property | Value | Source |
| CAS Number | 609807-25-2 | [1][2] |
| Molecular Formula | C₇H₈BFO₃ | [1][4] |
| Molecular Weight | 169.95 g/mol | [1][4] |
| Melting Point | 172 °C | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| SMILES String | COc1cc(F)cc(c1)B(O)O | [1] |
| InChI Key | MQFKLCWETPKBCH-UHFFFAOYSA-N | [1] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Pathway Overview
The synthesis of arylboronic acids like this compound typically involves a Grignard or organolithium intermediate. A common and effective method is the reaction of a corresponding aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.
This process is exemplified by similar syntheses where a bromo-precursor is lithiated at -78 °C and then reacted with a borate ester.[5] Careful control of temperature is crucial to prevent side reactions and ensure high yields.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds, and arylboronic acids are central to its success.[6][7] this compound serves as a key coupling partner, enabling the introduction of the 3-fluoro-5-methoxyphenyl moiety into a wide range of organic molecules.[4][8] This is particularly valuable in medicinal chemistry, where this fragment can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The reaction is prized for its mild conditions, tolerance of various functional groups, and the generally low toxicity of its boron-containing reagents and byproducts.[7][9]
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl halide (Ar-X). Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl halide (Ar-X, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Ar or N₂). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas or through freeze-pump-thaw cycles.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Role of this compound in a drug discovery pipeline.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential.
-
Hazard Classification: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319). [1]* GHS Pictogram: GHS07 (Exclamation Mark) [1]* Signal Word: Warning [1]* Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]* Storage: Store at room temperature in a dry, well-ventilated place. [4]Keep containers tightly closed.
-
References
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3-Fluoro-5-methylphenylboronic acid. goods.com. [Link]
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3,5-Difluoro-2-methoxyphenylboronic acid. PubChem. [Link]
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(2,3-Difluoro-5-methoxyphenyl)boronic acid. PubChem. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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An In-Depth Technical Guide to 3-Fluoro-5-methoxyphenylboronic Acid: Properties and Applications
Introduction: A Versatile Reagent in Modern Organic Synthesis
3-Fluoro-5-methoxyphenylboronic acid has emerged as a crucial building block for researchers and drug development professionals.[1] Its strategic substitution with both a fluorine atom and a methoxy group provides a unique electronic profile, making it an invaluable reagent in transition metal-catalyzed cross-coupling reactions. This guide offers an in-depth analysis of its physical properties, stability, and a detailed protocol for its application in the Suzuki-Miyaura coupling, providing field-proven insights for its effective utilization.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[2][3] The presence of the electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring modulates the reactivity and selectivity of the boronic acid, offering distinct advantages in targeted synthesis.[2]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 609807-25-2 | [1][4] |
| Molecular Formula | C₇H₈BFO₃ | [1][4] |
| Molecular Weight | 169.95 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~172 °C | [4] |
| Solubility | While specific quantitative data is not readily available in published literature, boronic acids generally exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), as well as alcohols like ethanol. Solubility in nonpolar solvents is typically limited. | |
| Purity | Typically ≥ 97% (HPLC) | [4] |
Stability and Handling: A Critical Consideration
Boronic acids, particularly those with electron-withdrawing substituents like fluorine, can be susceptible to decomposition pathways such as protodeboronation, especially under basic conditions.[5] Therefore, proper handling and storage are paramount to ensure the integrity and reactivity of this compound.
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) is advisable for long-term stability to minimize degradation from moisture and atmospheric oxygen.
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The material should be handled in a well-ventilated area or a fume hood. It is classified as a skin and eye irritant.[4]
Spectral Data Analysis
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of closely related fluorinated and methoxy-substituted phenylboronic acids.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, a singlet for the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atom attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon bearing the boronic acid group will also be identifiable.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal whose chemical shift is characteristic of an aryl fluoride.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid, C-O stretching of the methoxy group, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. The following is a representative, detailed protocol for the coupling of this compound with an aryl bromide. This protocol is based on established methodologies for electron-deficient boronic acids and should be considered a starting point for optimization.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of a palladium(0) precatalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like SPhos is crucial. Electron-deficient boronic acids can undergo slower transmetalation. The electron-rich ligand accelerates this step and the overall catalytic cycle, mitigating potential side reactions like homocoupling.[5]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often effective. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is the active component in the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or THF) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitate the formation of the active boronate species. Rigorous degassing of the solvents is critical to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and promote homocoupling.
Experimental Workflow Diagram
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- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Fluoro-5-methoxyphenylboronic Acid: Structure, Synthesis, and Applications
Executive Summary: 3-Fluoro-5-methoxyphenylboronic acid is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts distinct reactivity and properties. This guide provides an in-depth analysis of its molecular structure, a detailed protocol for its synthesis, and a comprehensive overview of its primary applications, with a focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For researchers, medicinal chemists, and drug development professionals, this compound offers a valuable scaffold for constructing complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic boronic acid. The strategic placement of the fluoro and methoxy groups on the phenyl ring creates a unique electronic environment that is instrumental in its chemical behavior.
Nomenclature and Chemical Identifiers
| Parameter | Value |
| IUPAC Name | (3-Fluoro-5-methoxyphenyl)boronic acid |
| Synonyms | 3-Fluoro-5-methoxybenzeneboronic acid, 3-Borono-5-fluoroanisole[1][2] |
| CAS Number | 609807-25-2[1][2][3][4][5] |
| Molecular Formula | C₇H₈BFO₃[1][2][3][5] |
| SMILES | COc1cc(F)cc(c1)B(O)O[3][6] |
| InChI Key | MQFKLCWETPKBCH-UHFFFAOYSA-N[2][3][5] |
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 169.95 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172 °C | [1] |
| Form | Solid | [3] |
| Purity | ≥ 97% (by HPLC) is commercially available | [1] |
Molecular Structure and Spectroscopic Analysis
Structural Elucidation
The structure of this compound is defined by a central benzene ring with three key functional groups:
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for cross-coupling reactions. The boron atom is sp² hybridized and has an empty p-orbital, making it a Lewis acid. This Lewis acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Fluoro Group (-F): Located at the meta-position relative to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, which can influence the kinetics of the coupling reaction.
-
Methoxy Group (-OCH₃): Also at a meta-position, the methoxy group has a dual electronic effect: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). In the meta position, its inductive effect is more pronounced, but its overall electronic contribution is complex and can modulate the nucleophilicity of the aryl group during catalysis.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis. [7] Materials:
-
1-Bromo-3-fluoro-5-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-bromo-3-fluoro-5-methoxybenzene and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight (approx. 12-18 hours).
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding 1 M HCl. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or by trituration with a nonpolar solvent like hexane to afford the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. [8][9]
Mechanistic Role
The boronic acid serves as the nucleophilic partner in the catalytic cycle. The unique electronic properties conferred by the fluoro and methoxy substituents can modulate the rate-determining transmetalation step. While electron-withdrawing groups like fluorine can slow this step, they also increase the Lewis acidity of the boron atom, potentially facilitating the initial formation of the boronate complex required for the reaction. [10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (nitrogen or argon). Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Research and Development
The biaryl motifs synthesized using this boronic acid are prevalent in several high-value research areas.
-
Pharmaceutical Development: It is a key intermediate for synthesizing biologically active compounds, particularly in the development of anti-cancer agents and other targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group provides a site for further functionalization. [1][11]* Materials Science: The compound is used to create advanced materials, including specialized polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the resulting biaryl structures are critical. [5][11]* Biosensors: Boronic acids are known to form stable, reversible covalent complexes with diols. This property allows for their use in developing sensors for saccharides and other biologically important molecules. [1]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Safety Profile
| Hazard Statement | GHS Code | Signal Word | Pictogram |
| Causes skin irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | H335 | Warning | GHS07 (Exclamation Mark) |
Data sourced from multiple supplier safety data sheets. [2][3][12][13] Precautionary Measures:
-
P261: Avoid breathing dust. [2][13]* P280: Wear protective gloves, eye protection, and face protection. [2]* P302+P352: IF ON SKIN: Wash with plenty of water. [2][3]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][13]
Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][13][14]Keep away from incompatible materials such as strong oxidizing agents. [12]* Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation to prevent dust formation. [13][15]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemistry. Its well-defined structure, predictable reactivity in Suzuki-Miyaura cross-coupling, and the valuable properties it imparts to its products make it an indispensable component in the toolkit of synthetic chemists. From creating life-saving pharmaceuticals to developing next-generation materials, the applications of this versatile building block continue to expand, underscoring its significance in modern scientific research.
References
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This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])
-
(2,3-Difluoro-5-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 75486148 - PubChem. (URL: [Link])
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
-
(3-Fluoro-5-methoxycarbonylphenoxy)boronic acid | C8H8BFO5 | CID 142721036 - PubChem. (URL: [Link])
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (URL: [Link])
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])
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How to Store Boric Acid | Lab Alley. (URL: [Link])
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-methoxyphenylboronic acid is a valuable synthetic intermediate, playing a crucial role as a building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the presence of both a fluorine atom and a methoxy group on the phenyl ring, make it a highly sought-after reagent for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and practical advice for its successful preparation and purification.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound predominantly relies on the formation of an aryl-metal species from a suitable precursor, followed by quenching with a boron electrophile. The two most common and effective methods are the Grignard reaction and lithiation-borylation . Both routes typically commence from the readily available starting material, 3-bromo-5-fluoroanisole .
| Parameter | Grignard Reaction Route | Lithiation-Borylation Route |
| Starting Material | 3-Bromo-5-fluoroanisole | 3-Bromo-5-fluoroanisole |
| Key Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) |
| Typical Solvents | Anhydrous THF, Diethyl ether | Anhydrous THF, Diethyl ether, Hexanes |
| Reaction Temperature | Reflux (Grignard formation), Low temp (borylation) | -78 °C (Lithiation and borylation) |
| Typical Yields | 60-80% | 70-95%[3] |
| Purity | Good to excellent after purification | Good to excellent after purification[1] |
| Key Advantages | Milder conditions for organometallic formation. | Higher yields, faster reaction at low temperatures. |
| Key Disadvantages | Initiation can be sluggish. Potential for Wurtz coupling. | Requires stringent anhydrous and inert conditions. n-BuLi is highly pyrophoric. |
Synthesis Route 1: The Grignard Reaction Pathway
This classic method involves the formation of an arylmagnesium halide (a Grignard reagent), which then acts as a nucleophile to attack a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.
Mechanistic Rationale
The Grignard reaction proceeds through a series of well-understood steps. The formation of the Grignard reagent itself is a single electron transfer (SET) process occurring on the surface of the magnesium metal. The resulting organomagnesium species is a potent nucleophile due to the polarized carbon-magnesium bond. This nucleophile readily attacks the electrophilic boron atom of the trialkyl borate. The final step is the hydrolysis of the boronate ester, which is typically acid-catalyzed, to liberate the free boronic acid.
Caption: Grignard reaction pathway for this compound synthesis.
Detailed Experimental Protocol: Grignard Route
Materials:
-
3-Bromo-5-fluoroanisole
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium surface. In the dropping funnel, prepare a solution of 3-bromo-5-fluoroanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle warming. Once initiated, a gentle reflux should be maintained by the dropwise addition of the remaining 3-bromo-5-fluoroanisole solution.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of trialkyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization.
Synthesis Route 2: Lithiation-Borylation Pathway
This route offers a more rapid and often higher-yielding alternative to the Grignard method. It involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching with a borate ester.
Mechanistic Rationale
The lithiation-borylation of 3-bromo-5-fluoroanisole proceeds via a halogen-metal exchange. The highly basic n-butyllithium abstracts the bromine atom to generate a highly reactive aryllithium species. This species then acts as a potent nucleophile, attacking the electrophilic boron center of the trialkyl borate. The subsequent hydrolysis of the resulting boronate ester is analogous to the Grignard route. The extremely low reaction temperatures (-78 °C) are necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.[3]
Caption: Lithiation-borylation pathway for this compound synthesis.
Detailed Experimental Protocol: Lithiation Route
Materials:
-
3-Bromo-5-fluoroanisole
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Use a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system must be maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reaction Setup: Dissolve 3-bromo-5-fluoroanisole (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.[3]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.[3]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Purification: After filtration, the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Purification and Characterization
Purification by Recrystallization:
The crude this compound is typically a solid that can be effectively purified by recrystallization. A common solvent system is a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes). Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes cloudy. Upon cooling, the purified boronic acid will crystallize.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR are invaluable for structural confirmation.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is around 172 °C.[1]
Safety Considerations
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should only be handled by trained personnel under a strict inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[4][5][6]
-
Grignard Reagents: While less pyrophoric than n-butyllithium, Grignard reagents are also highly reactive with water and protic solvents. All reactions must be conducted under anhydrous conditions.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
Applications in Suzuki-Miyaura Coupling
This compound is a key coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of C-C bonds. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This reagent is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Conclusion
The synthesis of this compound can be reliably achieved through either the Grignard or lithiation-borylation routes. The choice of method will depend on the available equipment, the scale of the reaction, and the experience of the chemist with pyrophoric reagents. The lithiation-borylation pathway generally offers higher yields, while the Grignard reaction provides a slightly less hazardous alternative. With careful attention to experimental detail, particularly the exclusion of moisture and air, high-purity this compound can be consistently prepared, providing a valuable tool for synthetic chemists in academia and industry.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Singh, U. P., & Singh, R. K. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(10), 1623. MDPI AG. Retrieved from [Link]
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Al-Zoubi, R. M., & Al-Masri, H. S. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(11), 1493. MDPI AG. Retrieved from [Link]
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The Synthetic Chemist's Guide to 3-Fluoro-5-methoxyphenylboronic Acid: A Profile of Reactivity and Application
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 3-fluoro-5-methoxyphenylboronic acid, a versatile and increasingly important building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the electronic factors governing its reactivity. We will explore its application in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings, providing not just protocols but the scientific rationale behind the choice of catalysts, bases, and reaction conditions. Furthermore, we will address a critical aspect of its chemistry: the potential for protodeboronation and strategies to mitigate this undesired side reaction. Finally, the practical utility of this reagent will be highlighted through its application in the synthesis of bioactive molecules, including potent inhibitors of lysine-specific demethylase 1 (LSD1).
Physicochemical Properties and Electronic Profile
This compound, with the CAS Number 609807-25-2, is a white to off-white solid organic compound.[1] Its molecular structure, featuring a boronic acid group, a fluorine atom, and a methoxy group on a phenyl ring, imparts a unique electronic character that dictates its reactivity.
| Property | Value |
| CAS Number | 609807-25-2 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white solid |
The key to understanding the reactivity of this compound lies in the interplay of the electronic effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The methoxy group, conversely, has a dual nature: it is inductively electron-withdrawing (-I) but can also be electron-donating through resonance (+R). In the meta position relative to the boronic acid, the resonance effect of the methoxy group is less pronounced, and its inductive effect, combined with that of the fluorine atom, renders the aromatic ring relatively electron-deficient. This electronic profile has profound implications for its participation in cross-coupling reactions.
Core Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2] this compound is a competent partner in these reactions, serving to introduce the 3-fluoro-5-methoxyphenyl moiety into a target molecule.[3]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For an electron-deficient boronic acid like this compound, the transmetalation step is often rate-limiting.[4] The electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group, making its transfer to the palladium center more challenging. To overcome this, the choice of base and catalyst system is critical. A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4]
Field-Proven Insights & Protocol Validation
When employing this compound in a Suzuki-Miyaura coupling, the following considerations are paramount:
-
Catalyst Selection: Palladium catalysts with electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, are often effective for coupling electron-deficient boronic acids.[5] These ligands promote the formation of the active Pd(0) species and facilitate the catalytic cycle.
-
Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to sufficiently activate the electron-deficient boronic acid for efficient transmetalation.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is often essential for dissolving the base and facilitating the formation of the active boronate species.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Core Reactivity: The Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling an arylboronic acid with an amine or an alcohol, respectively.[7] This reaction is particularly attractive due to its often mild reaction conditions, which can include open-air setups at room temperature.[7]
The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex, which can then undergo a ligand exchange with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species is thought to yield the desired product and a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[7]
Caption: Generalized catalytic cycle of the Chan-Lam cross-coupling reaction.
The electron-deficient nature of this compound can be a challenge in Chan-Lam couplings, as it can slow down the transmetalation step.[3] However, with the appropriate choice of catalyst and conditions, successful couplings can be achieved.
Field-Proven Insights & Protocol Validation
For successful Chan-Lam couplings with this compound, consider the following:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.[8]
-
Base: A base is often required, with organic bases like pyridine or triethylamine being common choices.
-
Solvent: Dichloromethane (DCM) or methanol are frequently used solvents.
-
Additives: In some cases, additives like molecular sieves can be beneficial to remove water, which can otherwise lead to undesired side reactions.
Representative Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the N-arylation of an amine with this compound.
-
Reaction Setup: In a vial, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), copper(II) acetate (10-20 mol%), and a suitable solvent (e.g., dichloromethane or methanol).
-
Base Addition: Add a base, such as pyridine (2.0 equiv).
-
Reaction Execution: Stir the reaction mixture, open to the air, at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to afford the desired N-arylated product.
A Critical Consideration: Protodeboronation
A significant side reaction that can plague couplings with arylboronic acids, particularly electron-deficient ones, is protodeboronation.[9] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (1-fluoro-3-methoxybenzene in this case) and consumption of the boronic acid, thus lowering the yield of the desired cross-coupled product.[9]
The mechanism of protodeboronation is highly dependent on the reaction pH.[9] Under the basic conditions often employed in Suzuki-Miyaura and Chan-Lam couplings, the boronic acid exists as the more reactive boronate species, which can be susceptible to protonolysis.
Strategies for Mitigation
Several strategies can be employed to minimize protodeboronation when using this compound:
-
Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the availability of proton sources.
-
Careful Base Selection: The choice and stoichiometry of the base can be critical. A base that is strong enough to promote the desired coupling but not so harsh as to accelerate protodeboronation is ideal.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation. The ester can then hydrolyze in situ to generate the active boronic acid for the coupling reaction.[10]
-
Optimized Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can help to suppress this side reaction.
Application in the Synthesis of Bioactive Molecules: LSD1 Inhibitors
The utility of this compound is exemplified in its use as a key building block in the synthesis of potent and selective inhibitors of lysine-specific demethylase 1 (LSD1).[11][12] LSD1 is an enzyme that plays a crucial role in gene regulation and has been identified as a promising therapeutic target in oncology.[4]
One such inhibitor is GSK2879552, where the 3-fluoro-5-methoxyphenyl moiety is a critical component of the final molecule. The synthesis of this and related inhibitors often involves a Suzuki-Miyaura coupling to introduce this fragment.
Caption: Synthetic strategy for LSD1 inhibitors using a Suzuki-Miyaura coupling.
The choice of this compound in this context is driven by the desire to optimize the pharmacological properties of the final inhibitor, such as potency, selectivity, and metabolic stability. The fluorine and methoxy substituents can engage in specific interactions with the enzyme's active site and influence the overall physicochemical properties of the molecule.
Conclusion
This compound is a valuable reagent for the modern synthetic chemist, offering a unique combination of electronic properties that can be harnessed for the construction of complex molecular architectures. A thorough understanding of its reactivity in key cross-coupling reactions, coupled with an awareness of potential side reactions like protodeboronation, is essential for its effective utilization. As demonstrated by its application in the synthesis of promising drug candidates, this building block is poised to continue playing a significant role in the advancement of medicinal chemistry and materials science.
References
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Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. Available at: [Link]
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Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. Available at: [Link]
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Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Available at: [Link]
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Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. ResearchGate. Available at: [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
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Protodeboronation. Wikipedia. Available at: [Link]
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Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... ResearchGate. Available at: [Link]
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Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... ResearchGate. Available at: [Link]
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Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry; 2016. Available at: [Link]
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Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. OUCI. Available at: [Link]
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N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. Available at: [Link]
-
Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. ResearchGate. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. Available at: [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available at: [Link]
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A Technical Guide to the Stability and Storage of 3-Fluoro-5-methoxyphenylboronic acid
Introduction
3-Fluoro-5-methoxyphenylboronic acid is a versatile reagent widely employed in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the construction of complex molecular architectures, central to pharmaceutical and materials science research, is predicated on its purity and stability. However, like many arylboronic acids, this compound is susceptible to degradation, which can compromise reaction yields, introduce impurities, and impact the reproducibility of synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and analytical methods for assessing its integrity.
Chemical Profile and Inherent Stability Considerations
This compound (CAS RN: 609807-25-2) is a solid with a molecular weight of 169.95 g/mol .[2] Its structure, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, influences its reactivity and stability. These substituents modulate the Lewis acidity of the boron center and the susceptibility of the C-B bond to cleavage.[3]
| Property | Value | Source |
| CAS Number | 609807-25-2 | [2] |
| Molecular Formula | C7H8BFO3 | [2] |
| Molecular Weight | 169.95 | [2] |
| Appearance | White to off-white solid/powder |
Primary Degradation Pathways
The stability of this compound is primarily challenged by two chemical processes: protodeboronation and oxidation. Understanding these pathways is critical for developing effective storage and handling strategies.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[4] This process can be catalyzed by acids or bases and is often accelerated by the presence of water.[4][5][6] The reaction proceeds via the cleavage of the C-B bond, leading to the formation of 1-fluoro-3-methoxybenzene and boric acid.
The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine group on the aromatic ring of this compound can influence its susceptibility to protodeboronation. Electron-donating groups can increase the electron density at the ipso-carbon, potentially facilitating electrophilic attack and subsequent C-B bond cleavage.[7] Conversely, electron-withdrawing groups can have a more complex effect, sometimes stabilizing the C-B bond.[8]
Caption: Protodeboronation of this compound.
Oxidation: Conversion to Phenolic Impurities
Arylboronic acids can undergo oxidation to form the corresponding phenols.[9][10][11] This process can be initiated by atmospheric oxygen and may be accelerated by light, heat, and the presence of metal catalysts. For this compound, oxidation would lead to the formation of 3-fluoro-5-methoxyphenol, an impurity that can interfere with subsequent reactions.
Caption: Oxidation of this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of this compound, stringent storage and handling procedures are essential.
Optimal Storage Conditions
Based on safety data sheets and best practices for boronic acids, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rates of both protodeboronation and oxidation.[12][13] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-driven protodeboronation. |
| Moisture | Store in a dry, desiccated environment | Water can participate in and accelerate protodeboronation.[4] |
| Light | Store in a dark place or in an amber vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents the ingress of moisture and air.[12][14] |
Safe Handling Practices
When handling this compound, the following precautions should be observed:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.
-
Minimize Exposure: Only remove the required amount of the compound from its storage container for immediate use. Avoid leaving the container open for extended periods.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
Assessing the Stability of this compound: An Experimental Workflow
A systematic stability study is crucial for determining the shelf-life and optimal storage conditions for this compound. The following protocol outlines a general approach for such a study.
Experimental Protocol: Stability Assessment
-
Sample Preparation:
-
Aliquot several samples of high-purity this compound into individual, tightly sealed vials.
-
Divide the samples into different storage conditions to be tested (e.g., refrigerated, room temperature, exposed to light, inert atmosphere vs. air).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
At each time point, dissolve a sample from each storage condition in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method.[15][16] An LC-MS method can also be employed for the identification of degradation products.[15]
-
Mobile Phase: A typical mobile phase for boronic acid analysis consists of a gradient of acetonitrile and water with a buffer such as ammonium acetate.[15]
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is suitable for aromatic compounds.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any observed degradation products at each time point.
-
Calculate the percentage of the parent compound remaining and the percentage of each impurity formed over time for each storage condition.
-
Plot the percentage of the parent compound remaining as a function of time for each condition to determine the degradation rate.
-
Caption: Experimental workflow for a stability study.
Conclusion
The stability of this compound is a critical factor for its successful application in organic synthesis. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Regular analytical assessment of purity is recommended to guarantee reproducible and high-yielding chemical transformations.
References
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An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methoxyphenylboronic acid
Introduction: The Strategic Importance of 3-Fluoro-5-methoxyphenylboronic acid in Modern Chemistry
This compound is a versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its utility as a building block is primarily showcased in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The strategic placement of the fluoro and methoxy groups on the phenyl ring enhances the compound's reactivity and selectivity, enabling the construction of complex molecular architectures.[1] Beyond its role in synthesis, this boronic acid derivative is also finding applications in the development of novel sensors and diagnostic tools, owing to its ability to selectively bind with specific biomolecules.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This guide provides a comprehensive overview of its solubility profile, a detailed experimental protocol for its determination, and insights into its practical applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and application.
| Property | Value | Source |
| CAS Number | 609807-25-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172 °C (literature value) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust understanding of its likely behavior in various solvents can be extrapolated from studies on analogous substituted phenylboronic acids. The solubility of boronic acids is influenced by a delicate interplay of factors including the polarity of the solvent, the nature of the substituents on the phenyl ring, and the potential for hydrogen bonding.
The presence of a polar boronic acid group (-B(OH)₂) suggests some affinity for polar solvents. However, the overall solubility is significantly modulated by the phenyl ring and its substituents. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. Conversely, the fluorine atom, being highly electronegative, can influence the electronic properties of the molecule and its intermolecular interactions.[6][7][8] Studies on phenylboronic acid itself show high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9][10][11][12] The introduction of an isobutoxy group to the phenylboronic acid ring has been shown to generally increase solubility in many organic solvents.[13] Conversely, the introduction of substituents like isobutoxy, carboxyl, and trifluoromethyl groups can decrease the solubility of phenylboronic acids in water.[14]
Based on these principles, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound. It is imperative for researchers to experimentally verify these predictions for their specific applications.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Insights |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Phenylboronic acids generally exhibit good solubility in ethereal solvents.[9][10][11][12] The methoxy group may further enhance this through favorable interactions. |
| Ketones | Acetone, 2-Butanone (MEK) | High | Ketones are good solvents for phenylboronic acids.[9][10][11][12] Their polarity and ability to act as hydrogen bond acceptors are beneficial for dissolution. |
| Alcohols | Methanol, Ethanol | Moderate to High | The boronic acid and methoxy groups can form hydrogen bonds with alcohol solvents, promoting solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[9][10][11][12] The overall polarity of the target molecule suggests similar behavior. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic nature of the solvent may offer some interaction with the phenyl ring, but the polarity of the boronic acid group will limit high solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Phenylboronic acids have very low solubility in nonpolar hydrocarbon solvents.[9][10][11][12] |
| Water | Water | Low | While the boronic acid group can interact with water, the overall organic character of the molecule, including the phenyl ring and methoxy group, is expected to result in low aqueous solubility. Introduction of alkoxy groups has been shown to decrease the aqueous solubility of phenylboronic acids.[14] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups. A related compound, (3-Fluoro-4-methoxyphenyl)boronic acid, is reported to be highly soluble in DMSO (≥ 100 mg/mL).[15] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data for this compound in a specific solvent system, a systematic experimental approach is necessary. The dynamic (synthetic) method is a well-established technique for determining the solubility of boronic acids.[9][12][13] This method involves heating a suspension of the compound in a known amount of solvent until complete dissolution is observed.
Methodology: The Dynamic Approach
This protocol is adapted from established methods for determining the solubility of phenylboronic acid and its derivatives.[9][12][13]
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous solvents of interest
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials or test tubes
-
Controlled temperature bath with a programmable temperature ramp
-
Magnetic stirrer and stir bars
-
Digital thermometer or thermocouple
-
Light source and detector (or visual observation against a dark background)
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a precise amount of this compound into a clean, dry vial.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Sealing: Securely seal the vial to prevent solvent evaporation, especially at elevated temperatures.
-
Heating and Stirring: Place the vial in the controlled temperature bath and begin vigorous stirring to ensure the suspension is homogeneous.
-
Temperature Ramping: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/minute). A slow ramp rate is crucial for accurately identifying the dissolution temperature.
-
Observation: Continuously monitor the sample for the disappearance of solid particles. This can be done visually or with the aid of a light transmission or turbidity sensor. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.
-
Data Recording: Record the temperature of complete dissolution.
-
Repeatability: Repeat the measurement for the same concentration to ensure reproducibility.
-
Varying Concentrations: Prepare samples with different known concentrations of the boronic acid and repeat steps 2-8 to generate a solubility curve (solubility vs. temperature).
Causality and Self-Validation:
-
Why a dynamic method? This approach is advantageous as it avoids the need for sampling and analysis of saturated solutions, which can be challenging, especially with volatile solvents. The visual or instrumental endpoint is sharp and reproducible.
-
Why a slow temperature ramp? A slow heating rate ensures that the system is close to thermodynamic equilibrium at the point of dissolution, leading to a more accurate determination of the solubility temperature.
-
Why vigorous stirring? Continuous and efficient stirring prevents the settling of solid particles and minimizes temperature gradients within the sample, ensuring that the entire sample reaches the bath temperature uniformly.
-
Self-Validating System: The consistency of the dissolution temperature across multiple runs for the same concentration serves as an internal validation of the experimental technique. A well-defined and sharp disappearance of the solid phase indicates a reliable measurement.
Visualizing the Workflow
The following diagram illustrates the logical flow of the dynamic solubility determination method.
Caption: Workflow for the dynamic determination of solubility.
Implications for Researchers and Drug Development
A comprehensive understanding of the solubility of this compound is critical for its successful application in research and development.
-
Reaction Optimization: The choice of solvent and reaction temperature is often dictated by the solubility of the starting materials. Ensuring that the boronic acid is sufficiently soluble is key to achieving optimal reaction kinetics and yields in processes like the Suzuki-Miyaura coupling.
-
Purification and Crystallization: Solubility data is fundamental for developing effective purification strategies. The selection of appropriate solvent systems for crystallization or chromatography relies on differential solubility of the desired product and any impurities. The significant change in solubility with temperature for some boronic acids allows for the use of crystallization as a purification method.[14]
-
Drug Formulation: In the context of drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. While boronic acids are often intermediates, their derivatives may be the final API. The strategic incorporation of fluorine can influence a molecule's lipophilicity and metabolic stability, which are key pharmacokinetic properties.[16][17]
-
Analytical Method Development: The development of robust analytical methods, such as HPLC or non-aqueous capillary electrophoresis (NACE), for purity determination and quantification requires the selection of a suitable diluent in which the compound is fully soluble and stable.[18]
Stability Considerations
A critical aspect to consider when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[12][13] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can complicate solubility measurements and affect the reactivity of the boronic acid in subsequent reactions. It is therefore advisable to use anhydrous solvents and store the compound under dry conditions. Some studies have investigated the resistance of substituted phenylboronic acids to boroxine formation.[18]
Conclusion
This compound is a valuable and versatile reagent in modern chemical research and development. While quantitative solubility data is not yet widely available, a predictive understanding based on related structures provides a strong foundation for its application. The detailed experimental protocol provided in this guide empowers researchers to generate precise solubility data tailored to their specific needs, thereby enabling the optimization of synthetic processes, purification methods, and formulation strategies. As the applications of fluorinated boronic acids continue to expand, a thorough characterization of their physicochemical properties, including solubility, will be increasingly crucial for unlocking their full potential.
References
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-
Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
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SciSpace. (2017). Solubility of phenylboronic compounds in water. Retrieved from [Link]
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SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthetic Utility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
- Kilinc, E. (n.d.). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Zhurnal Prikladnoi Spektroskopii.
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ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
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ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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A Technical Guide to 3-Fluoro-5-methoxyphenylboronic Acid: Nomenclature, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 3-Fluoro-5-methoxyphenylboronic acid, a key building block in modern organic and medicinal chemistry. We will delve into its chemical identity, including a detailed list of synonyms and registry numbers, its physicochemical properties, and a validated synthesis protocol. The core of this guide focuses on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the construction of complex biaryl systems prevalent in pharmaceuticals. Mechanistic insights and practical considerations for researchers in drug development are provided.
Section 1: Chemical Identity and Nomenclature
Precise identification of chemical reagents is paramount for reproducibility in research and development. This compound is known by several names in commercial and academic literature. Ensuring familiarity with these synonyms prevents procurement errors and facilitates comprehensive literature searches.
Primary Name: this compound[1][2][3]
Synonyms:
-
(3-Fluoro-5-methoxyphenyl)boronic acid
-
3-Borono-5-fluoroanisole[2]
Chemical Identifiers: A list of common chemical identifiers is provided below. The CAS Number is the most universally accepted identifier for a specific chemical substance.
| Identifier | Value | Source |
| CAS Number | 609807-25-2 | [1][2][3][4] |
| PubChem ID | 2763243 | [1] |
| MDL Number | MFCD07363780 | [1][3] |
| InChI Key | MQFKLCWETPKBCH-UHFFFAOYSA-N | [2][3] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in chemical synthesis. This compound is a stable, crystalline solid under standard laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 172 °C[1] |
| Purity | ≥ 97% (typically by HPLC)[1] |
| Storage Conditions | Store at room temperature, keep container tightly closed in a dry, well-ventilated place[1][2] |
The presence of both a fluorine atom and a methoxy group on the phenyl ring influences the electronic properties of the molecule, making it an interesting substrate for cross-coupling reactions.[1] The fluorine atom acts as a weak electron-withdrawing group, which can increase the Lewis acidity of the boronic acid.[5]
Section 3: Synthesis and Mechanistic Insights
This compound is typically synthesized via a lithium-halogen exchange reaction from a brominated precursor, followed by quenching with a borate ester. This multi-step process requires careful control of reaction conditions, particularly temperature, to ensure high yield and purity.
Reaction Scheme: 1-Bromo-3-fluoro-5-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium, at very low temperatures (-78 °C) to form an aryllithium intermediate. This intermediate is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.[6]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure adapted from standard organometallic methodologies.[6][7]
Materials:
-
1-Bromo-3-fluoro-5-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromo-3-fluoro-5-methoxybenzene in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation: Slowly add triisopropyl borate to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 12-18 hours).
-
Quench and Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or trituration with a non-polar solvent like n-hexane to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 4: Core Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-heteroaryl structures that form the backbone of many pharmaceutical agents.[8][9]
The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.[9]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 5: Case Study in Drug Development
Arylboronic acids, including fluorinated derivatives like this compound, are crucial intermediates in the synthesis of pharmaceuticals.[1] They are particularly important in the development of kinase inhibitors, which often feature complex biaryl scaffolds. The fluorine and methoxy substituents can modulate the compound's pharmacokinetic properties, such as metabolic stability and binding affinity. The use of this specific reagent allows for the strategic introduction of a 3-fluoro-5-methoxyphenyl moiety into a target molecule, which is a common tactic in medicinal chemistry to fine-tune biological activity.
Section 6: Handling and Storage Protocols
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
Safety Information:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation.[3][10]
-
Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2][11]
-
First Aid:
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[2]
-
Recommended storage is at room temperature in a dry environment to prevent hydrolysis and decomposition.[1]
References
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This compound - AbacipharmTech. [Link]
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(3-Fluoro-5-methoxycarbonylphenoxy)boronic acid | C8H8BFO5 | CID 142721036 - PubChem. [Link]
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3-Fluoro-5-methoxy-carbonyl-phenylboronic acid | C8H8BFO4 | CID 129850651 - PubChem. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - MDPI. [Link]
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3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - JACS. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. [Link]
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Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-methoxyphenylboronic Acid
Introduction
3-Fluoro-5-methoxyphenylboronic acid (CAS No. 609807-25-2) is a substituted arylboronic acid that has become an indispensable tool for researchers, particularly in medicinal chemistry and organic synthesis.[1] Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[1] The presence of the fluoro and methoxy groups on the phenyl ring modifies the electronic properties and reactivity of the molecule, offering unique advantages in the synthesis of complex molecular architectures.[1]
While its synthetic utility is well-established, the safe and effective use of this reagent hinges on a thorough understanding of its chemical properties, potential hazards, and the requisite handling protocols. This guide provides drug development professionals and laboratory scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.
Section 1: Hazard Identification and Chemical Profile
A foundational aspect of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
GHS Classification and Toxicological Summary
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is categorized as an irritant.[2] While specific toxicological data for this exact molecule is limited, the general class of arylboronic acids can exhibit weak mutagenic properties in certain assays, warranting their treatment as potentially genotoxic impurities in pharmaceutical development.[3]
Table 1: GHS Hazard Identification for this compound
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. Chronic exposure or high-concentration acute exposure should be avoided.
Physicochemical Properties
Understanding the physical properties of the compound is crucial for designing appropriate storage and handling procedures.
Table 2: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 609807-25-2 | |
| Molecular Formula | C₇H₈BFO₃ | [2] |
| Molecular Weight | 169.95 g/mol | [4] |
| Appearance | Solid / Powder | |
| Melting Point | 206-211 °C | [4] |
| InChI Key | MQFKLCWETPKBCH-UHFFFAOYSA-N |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, known as the "Hierarchy of Controls," is the most effective strategy for minimizing chemical exposure. This hierarchy prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All weighing, dispensing, and reaction setup involving this compound powder must be conducted inside a certified chemical fume hood.[5] This is the primary method for preventing inhalation of airborne dust.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air exchange and prevent the accumulation of chemical vapors or dusts.[6]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[6][7]
Administrative Controls
These are work policies and procedures that reduce exposure duration, frequency, and severity.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical, from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures to follow in case of a spill or exposure.[8]
-
Restricted Access: Designate specific areas for handling potent or hazardous compounds and restrict access to authorized personnel only.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls above.
Table 3: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | ANSI Z87-certified safety goggles.[9] A face shield should be worn over goggles when handling larger quantities (>10g) or when a splash hazard exists.[8] | Protects against irritation or serious damage from dust or splashes.[2] Goggles provide a seal around the eyes, which standard safety glasses do not.[8] |
| Hand | Chemical-resistant gloves (e.g., disposable nitrile).[8][10] | Provides a barrier against skin irritation.[2] Always check the manufacturer's glove compatibility chart. For prolonged contact, consider heavier-duty gloves or double-gloving.[8] Remove and replace gloves immediately if they become contaminated. |
| Body | Long-sleeved laboratory coat.[9] | Protects skin and personal clothing from contamination. A standard polyester/cotton blend is sufficient for handling solids, but a chemically resistant apron may be required for work with solutions.[9][10] |
| Respiratory | Not typically required when handled within a fume hood. | If weighing large quantities outside of a fume hood or during a large spill cleanup, a NIOSH-approved N95 particulate respirator or higher is necessary to prevent respiratory tract irritation.[4][11] |
Section 3: Protocols for Safe Handling and Storage
Adherence to methodical protocols is critical for both experimental success and personal safety.
Chemical Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and all necessary equipment (spatulas, weigh boats, containers) is inside the hood.
-
Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
Technique: Handle the solid gently to minimize the generation of airborne dust.[12] Avoid scooping rapidly or tapping containers unnecessarily.
-
Closure: Tightly seal the source container immediately after dispensing.[2]
-
Cleanup: Decontaminate the spatula and work surface after use. A wipe with a damp cloth (e.g., with 70% isopropanol) is effective for removing fine powder residues. Dispose of contaminated wipes as chemical waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]
Storage and Stability
Arylboronic acids as a class are susceptible to degradation, which can impact experimental reproducibility.
-
Primary Degradation Pathways: The two main concerns are the formation of trimeric anhydrides (boroxines) through dehydration and protodeboronation (loss of the boronic acid group).[13] The presence of boroxine can lead to inaccurate weighing of the active monomeric acid.[14]
-
Recommended Storage Conditions:
-
Short-Term: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[6][13]
-
Long-Term: For optimal stability, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and air.[13]
-
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
Immediate action is required following any exposure.
Table 4: Emergency First Aid Protocol
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[6][15][16] |
| Skin Contact | Remove contaminated clothing immediately.[16] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[15][17] Seek medical attention if irritation develops or persists.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[15][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[16] |
| Ingestion | Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[17] |
Spill Response Protocol
For small spills (<5 grams) of solid material, trained laboratory personnel can perform the cleanup. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.
Caption: A logical workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure (Solid):
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access. Ensure the spill is in a well-ventilated area or fume hood.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. If there is a significant amount of dust, use a respirator.
-
Contain Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[18]
-
Neutralize (Optional but Recommended): Since this is a boronic acid, you can cover the spill with a weak base like sodium bicarbonate or soda ash to neutralize it.[19][20]
-
Collect Residue: Carefully scoop the material and damp paper towel into a compatible container (e.g., a heavy-duty plastic bag or a labeled beaker).[21][22] Avoid creating dust during this process.
-
Final Decontamination: Wipe the spill area with a wet sponge or paper towels.[18] Place all cleanup materials into the waste container.
-
Package and Label: Seal the container or bag, and affix a hazardous waste label, clearly identifying the contents.
-
Dispose: Arrange for pickup by your institution's EHS department.
Section 5: Disposal Considerations
Proper chemical waste disposal is a legal and ethical responsibility.
-
Waste Characterization: All materials contaminated with this compound, including excess reagent, spill cleanup debris, and empty containers, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container. Never mix boronic acid waste with incompatible waste streams.[23]
-
Regulatory Compliance: Disposal regulations vary by location. While some guidelines suggest that very small, neutralized quantities of boric acid may be flushed with large amounts of water, this is not recommended without explicit approval from local authorities and your EHS department.[21][23][24] The most prudent course of action is to dispose of all waste through a certified hazardous waste handler.[23]
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An In-depth Technical Guide to 3-Fluoro-5-methoxyphenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-5-methoxyphenylboronic acid is a key organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring both a moderately electron-withdrawing fluorine atom and an electron-donating methoxy group, imparts unique reactivity and properties that make it an invaluable tool for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of this compound, covering its synthesis, spectroscopic characterization, and pivotal role in the construction of novel therapeutics, particularly through the Suzuki-Miyaura cross-coupling reaction.
The incorporation of the 3-fluoro-5-methoxyphenyl moiety into drug candidates can significantly influence their pharmacological profiles. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate solubility and electronic properties.[2] Consequently, this boronic acid serves as a crucial intermediate in the development of a wide range of therapeutic agents, including those targeting cancer and other diseases.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 609807-25-2 | [1][3] |
| Molecular Formula | C₇H₈BFO₃ | [1][3] |
| Molecular Weight | 169.95 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172 °C (lit.) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as acetone-d₆. | [4] |
| Storage | Store at room temperature. | [1] |
Synthesis of this compound: A Representative Protocol
The following protocol is a representative example adapted from the synthesis of similar fluorinated and methoxy-substituted phenylboronic acids.[5][6][7]
Reaction Scheme:
A representative synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryl lithium solution, add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the addition of aqueous hydrochloric acid (1 M) until the pH of the solution is between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen.
-
Low Temperature: The low temperature (-78 °C) is necessary to control the highly exothermic lithiation reaction and to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Triisopropyl Borate: Triisopropyl borate is a commonly used electrophile for the borylation step due to its reactivity and the ease of hydrolysis of the resulting boronate ester.
-
Acidic Workup: The acidic workup is required to hydrolyze the boronate ester to the desired boronic acid.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be inferred from the analysis of structurally similar compounds.[4]
Expected NMR Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methoxy carbon, and the carbon atom directly bonded to the boron atom. The aromatic carbon signals will show coupling with the fluorine atom.[4]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.[8][9]
-
¹¹B NMR: The boron NMR spectrum is a useful tool for characterizing boronic acids and their derivatives.[4]
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and broad functional group tolerance.[10]
General Suzuki-Miyaura Coupling Protocol:
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Discovery:
The Suzuki-Miyaura coupling using this compound is instrumental in the synthesis of numerous biologically active molecules. The resulting biaryl and heteroaryl structures are common motifs in many approved drugs and clinical candidates.[11][12][13] The ability to introduce the 3-fluoro-5-methoxyphenyl group allows medicinal chemists to fine-tune the properties of a lead compound to optimize its efficacy and pharmacokinetic profile.[2][14]
Conclusion
This compound stands out as a highly valuable and versatile reagent in the arsenal of synthetic and medicinal chemists. Its unique electronic and steric properties, coupled with its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, make it an indispensable building block for the discovery and development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its significance in advancing the frontiers of drug discovery.
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Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (n.d.). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Kupcewicz, B., Budzisz, E., & Różalska, S. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270. [Link]
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Biscoe, M. R., & Watson, D. A. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 132(48), 17366–17369. [Link]
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Singh, V. K., & Kumar, V. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules (Basel, Switzerland), 26(10), 2872. [Link]
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Silva, F., Figueiras, M., & Segundo, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(13), 3045. [Link]
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Schneider, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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The Biological Significance of 3-Fluoro-5-methoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological relevance of 3-Fluoro-5-methoxyphenylboronic acid, a versatile synthetic building block that has garnered significant attention in medicinal chemistry. While not possessing potent intrinsic biological activity itself, its true value lies in its strategic incorporation into complex molecules to enhance their therapeutic properties. This guide will delve into the rationale behind its use, focusing on key therapeutic areas where the 3-fluoro-5-methoxyphenyl motif has proven beneficial, such as in the development of potent enzyme inhibitors. We will provide detailed experimental protocols and workflows for the synthesis and biological evaluation of compounds derived from this valuable reagent, offering researchers and drug development professionals a comprehensive resource to leverage its potential in their own discovery programs.
Introduction: The Strategic Importance of Fluorination and the Boronic Acid Moiety in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability.
Complementing the advantages of fluorination, the boronic acid functional group serves as a versatile linchpin in synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the assembly of complex molecular architectures from readily available building blocks. From a biological perspective, the boronic acid moiety can act as a covalent warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib.
This compound synergistically combines these advantageous features. The fluorine and methoxy substituents on the phenyl ring modulate its electronic properties, influencing its reactivity in cross-coupling reactions and the properties of the final molecule. This guide will explore specific examples of how this reagent has been instrumental in the discovery of potent and selective inhibitors for clinically relevant targets.
Application in the Development of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors
Scientific Rationale: Targeting Osteoporosis
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is a critical enzyme in steroid metabolism, responsible for the inactivation of potent steroid hormones such as estradiol (E2) and testosterone by converting them to their less active 17-keto forms, estrone (E1) and androstenedione, respectively.[1] In bone, the local concentration of E2 is crucial for maintaining bone density. A decrease in E2 levels is a major contributing factor to the development of osteoporosis. Therefore, inhibiting 17β-HSD2 in bone tissue is a promising therapeutic strategy to locally increase E2 levels, thereby preventing bone loss and potentially stimulating bone formation.[1][2]
The 3-fluoro-5-methoxyphenyl moiety has been identified as a key structural feature in a novel class of potent and selective 17β-HSD2 inhibitors. Its incorporation has led to the discovery of compounds with nanomolar potency.[3]
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A key step in the synthesis of these potent 17β-HSD2 inhibitors involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide. This reaction efficiently introduces the desired 3-fluoro-5-methoxyphenyl group into the core scaffold of the inhibitor.
Caption: Synthetic workflow for 17β-HSD2 inhibitors.
Biological Evaluation: In Vitro 17β-HSD2 Inhibition Assay
The potency of synthesized compounds against 17β-HSD2 can be determined using an in vitro enzymatic assay. The following protocol is based on established methodologies.[1][4][5]
Experimental Protocol: 17β-HSD2 Cell-Free Inhibition Assay
-
Enzyme Source: A cell-free preparation of human 17β-HSD2, which can be a lysate from cells overexpressing the recombinant enzyme.[5]
-
Substrate: Tritiated estradiol ([³H]-E2) is used as the substrate.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+) is the required cofactor for the oxidative reaction.[1]
-
Assay Buffer: A suitable buffer, such as a phosphate buffer (pH 7.4), is used to maintain optimal enzyme activity.
-
Test Compounds: The synthesized inhibitors are dissolved in a suitable solvent, such as DMSO, and serially diluted to a range of concentrations.
-
Assay Procedure: a. In a microtiter plate, add the assay buffer, the 17β-HSD2 enzyme preparation, and the test compound at various concentrations. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of [³H]-E2 and NAD+. d. Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C. e. Stop the reaction, for instance, by adding a quenching solution or by placing the plate on ice.
-
Product Separation and Detection: a. The product of the reaction, tritiated estrone ([³H]-E1), is separated from the unreacted substrate ([³H]-E2). This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4] b. The amount of [³H]-E1 formed is quantified using a scintillation counter.
-
Data Analysis: a. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. b. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Biological Activity of a Potent 17β-HSD2 Inhibitor
| Compound | Target | IC50 (nM) | Reference |
| Compound 24 | Human 17β-HSD2 | 6.1 | [3] |
Utility in the Development of Microtubule Inhibitors
Scientific Rationale: A Validated Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critically involved in cell division, forming the mitotic spindle.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Microtubule-targeting agents can either inhibit tubulin polymerization or stabilize microtubules, both of which lead to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[7] The 3-fluoro-5-methoxyphenyl moiety has been incorporated into novel scaffolds designed to interact with the colchicine binding site on tubulin, leading to potent antiproliferative activity.
Synthetic Strategy: Accessing Novel Scaffolds
Similar to the synthesis of 17β-HSD2 inhibitors, the Suzuki-Miyaura cross-coupling reaction with this compound is a key step in the synthesis of novel microtubule inhibitors. This allows for the efficient exploration of various heterocyclic cores to optimize potency and drug-like properties.
Biological Evaluation: Assessing Antiproliferative Activity and Tubulin Polymerization Inhibition
The biological activity of potential microtubule inhibitors is typically assessed through a combination of cellular and biochemical assays.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines is used to assess the antiproliferative activity of the synthesized compounds.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Reagent: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents: Purified tubulin, a polymerization buffer (e.g., containing GTP), and the test compounds are required.
-
Assay Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
-
Assay Procedure: a. Tubulin is pre-incubated with the test compounds at various concentrations on ice. b. The reaction is initiated by warming the mixture to 37°C to induce polymerization. c. The change in absorbance (light scattering) is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of a control reaction.
Caption: Workflow for evaluating microtubule inhibitors.
Potential in Antibacterial Drug Discovery
While less explored, the structural motifs present in this compound suggest potential applications in the development of novel antibacterial agents. Fluorinated aromatic rings are present in many successful antibiotics, and the boronic acid moiety can target bacterial enzymes. Further research is warranted to explore the synthesis of compound libraries derived from this building block for screening against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.
-
Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of each bacterial strain is prepared and added to the wells containing the test compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.[8][9][10]
Conclusion
This compound is a valuable and versatile tool in the arsenal of the medicinal chemist. Its strategic application, primarily through the Suzuki-Miyaura cross-coupling reaction, has enabled the synthesis of highly potent and selective inhibitors of important therapeutic targets. The successful development of a nanomolar inhibitor of 17β-HSD2 exemplifies the profound impact that the 3-fluoro-5-methoxyphenyl moiety can have on biological activity. Furthermore, its utility in the synthesis of microtubule inhibitors and its potential for antibacterial drug discovery underscore its broad applicability. This technical guide has provided a comprehensive overview of the biological significance of this reagent, complete with detailed experimental protocols, to empower researchers in their quest for novel and effective therapeutics.
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103779. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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Bey, E., et al. (2019). Design, Synthesis, and Biological Characterization of Orally Active 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibitors Targeting the Prevention of Osteoporosis. Journal of Medicinal Chemistry, 62(15), 7289–7301. [Link]
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Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419–8426. [Link]
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Haidar, S., et al. (2013). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 56(19), 7481–7494. [Link]
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Gargano, E. M., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. PLoS ONE, 10(7), e0134754. [Link]
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Day, J. M., et al. (2008). Design and validation of specific inhibitors of 17β-hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis. Endocrine-Related Cancer, 15(3), 665–692. [Link]
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Marchais-Oberwinkler, S., et al. (2011). Discovery of a new class of bicyclic substituted hydroxyphenylmethanones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for the treatment of osteoporosis. Journal of Medicinal Chemistry, 54(23), 8049–8061. [Link]
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Poirier, D., et al. (2001). Inhibitors of type II 17beta-hydroxysteroid dehydrogenase. Molecular and Cellular Endocrinology, 171(1-2), 119–128. [Link]
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Vicker, N., et al. (2001). Novel, potent, and selective inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 11(23), 3021–3024. [Link]
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Schütze, N., et al. (2017). Potential Antiosteoporotic Natural Product Lead Compounds That Inhibit 17β-Hydroxysteroid Dehydrogenase Type 2. Journal of Natural Products, 80(4), 837–846. [Link]
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El-Sayed, M. A. A., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. [Link]
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The Strategic Deployment of 3-Fluoro-5-methoxyphenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for a Niche Reagent in an Expansive Field
In the vast and ever-evolving landscape of medicinal chemistry, the selection of building blocks for the synthesis of novel therapeutic agents is a critical determinant of success. Among the myriad of available reagents, 3-fluoro-5-methoxyphenylboronic acid has emerged as a strategic asset in the medicinal chemist's toolbox. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic advantages of this particular building block, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of its structural features—the fluorine atom, the methoxy group, and the boronic acid moiety—and how they collectively contribute to the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
The Unique Physicochemical Profile of the 3-Fluoro-5-methoxyphenyl Moiety
The strategic placement of a fluorine atom and a methoxy group at the meta-positions of a phenyl ring creates a unique electronic and conformational landscape. This specific substitution pattern is not a random choice but a deliberate design element aimed at addressing common challenges in drug development, such as metabolic instability and off-target effects.
The Influence of Fluorine: More Than Just a Hydrogen Bioisostere
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[1] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets.
The Role of the Methoxy Group: A Modulator of Potency and Selectivity
The methoxy group, with its ability to act as a hydrogen bond acceptor and its moderate steric bulk, plays a crucial role in modulating a compound's interaction with its biological target. It can enhance binding affinity through hydrogen bonding with receptor residues and influence the overall lipophilicity of the molecule, thereby affecting its permeability and solubility.
Synergistic Effects of the 3-Fluoro-5-methoxy Substitution Pattern
The combination of a fluorine atom and a methoxy group at the 3 and 5 positions, respectively, offers a synergistic effect. The electron-withdrawing nature of the fluorine can influence the electronic properties of the methoxy group, and together they create a distinct electrostatic potential on the phenyl ring. This unique electronic signature can lead to improved target selectivity and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of this compound: A Practical Protocol
While this compound is commercially available, an in-house synthesis may be required for large-scale applications or for the preparation of derivatives. The most common synthetic route involves the ortho-lithiation of a suitable precursor followed by quenching with a borate ester. A detailed experimental protocol is provided below, based on established methods for the synthesis of related phenylboronic acids.[2][3][4]
Proposed Synthetic Pathway
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The Versatile Virtuoso: A Technical Guide to the Applications of 3-Fluoro-5-methoxyphenylboronic Acid
Foreword: The Unassuming Architect of Molecular Complexity
In the vast landscape of chemical synthesis, certain reagents emerge as unassuming yet indispensable tools, quietly enabling the construction of intricate molecular architectures that drive innovation across scientific disciplines. 3-Fluoro-5-methoxyphenylboronic acid is one such molecule. Its unique trifecta of a nucleophilic methoxy group, an electron-withdrawing fluorine atom, and a versatile boronic acid moiety bestows upon it a nuanced reactivity profile that has captured the attention of researchers in drug discovery, materials science, and beyond. This technical guide aims to provide an in-depth exploration of the potential applications of this remarkable building block, moving beyond a mere catalog of reactions to a deeper understanding of its utility and the rationale behind its application.
I. At the Heart of Modern Drug Discovery: A Key Player in Kinase Inhibitor Synthesis
The strategic placement of fluorine and methoxy substituents on the phenyl ring of this compound makes it a particularly valuable reagent in medicinal chemistry, where fine-tuning electronic properties is paramount for optimizing drug-target interactions.[1] One of the most significant applications of this boronic acid is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.
Case Study: The Synthesis of PI3K/mTOR Dual Inhibitors
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K/mTOR dual inhibitors have been developed, and their synthesis often relies on the strategic installation of substituted aryl groups via Suzuki-Miyaura cross-coupling reactions.
While specific synthetic details for every inhibitor are proprietary, the general synthetic route for potent PI3K/mTOR dual inhibitors, such as those in the imidazo[1][2]naphthyridine series like PF-04979064, often involves a key Suzuki coupling step where a substituted phenylboronic acid is crucial for introducing a moiety that occupies a specific pocket in the kinase active site.[1][3] The 3-fluoro-5-methoxyphenyl group, introduced via its corresponding boronic acid, can provide favorable interactions within the ATP-binding site, enhancing both potency and selectivity.
Conceptual Synthetic Pathway to a PI3K/mTOR Inhibitor Core
Caption: Conceptual workflow for the synthesis of a PI3K/mTOR inhibitor scaffold.
The fluorine atom can engage in hydrogen bonding or other non-covalent interactions, while the methoxy group can influence solubility and metabolic stability. This dual functionality allows for the modulation of the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
| Kinase Target | Inhibitor Class | Role of 3-Fluoro-5-methoxyphenyl moiety | Reported IC50 / Ki |
| PI3Kα/mTOR | Imidazo[1][2]naphthyridine | Potential for enhanced binding affinity and selectivity | PF-04979064: Ki = 0.13 nM (PI3Kα), 1.42 nM (mTOR)[4] |
II. The Workhorse of Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance. This compound is an excellent coupling partner in these reactions, serving as a versatile building block for the synthesis of a wide array of complex organic molecules.[1]
Mechanistic Considerations: A Balancing Act of Electronics
The success of a Suzuki-Miyaura coupling is heavily influenced by the electronic nature of both the organoboron reagent and the organic halide. The this compound presents an interesting case: the electron-withdrawing fluorine atom can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, the electron-donating methoxy group can counteract this effect to some extent. This electronic balance necessitates the careful selection of reaction conditions, particularly the catalyst, ligand, and base, to achieve optimal yields.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Self-Validating System
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for promoting the oxidative addition of less reactive aryl halides and facilitating the overall catalytic cycle.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Yields: Yields for Suzuki-Miyaura couplings are highly substrate-dependent but can often range from 70% to over 95% with optimized conditions.
III. Illuminating the Future: Applications in Materials Science
The unique electronic properties imparted by the fluoro and methoxy substituents make this compound an attractive building block for the synthesis of advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In the design of materials for OLEDs, precise control over the electronic properties of the molecules is essential for efficient charge transport and light emission.[5] Phenylboronic acids are versatile precursors for the synthesis of the complex conjugated molecules used as host materials, emissive layers, and charge-transporting layers in OLED devices. The incorporation of the 3-fluoro-5-methoxyphenyl moiety can influence the HOMO/LUMO energy levels of the resulting material, thereby tuning its electroluminescent properties. While specific examples utilizing this compound in commercially available OLEDs are not widely published, its structural motifs are highly relevant to the design of novel host materials for blue thermally activated delayed fluorescence (TADF) emitters.[6]
IV. Bridging Biology and Chemistry: The Potential in Bioconjugation
The ability of boronic acids to form reversible covalent bonds with diols makes them valuable tools in chemical biology for bioconjugation, sensing, and targeted drug delivery.[1]
Saccharide Sensing and Peptide Modification
This compound can be incorporated into fluorescent probes for the detection of saccharides. The interaction between the boronic acid and the diol moieties of a sugar can modulate the fluorescence of the probe, allowing for quantitative detection. Furthermore, this boronic acid can be used to modify peptides and proteins.[2][7][8] For instance, it can be conjugated to the side chains of lysine residues in a polypeptide, enabling the resulting bioconjugate to bind to glycosylated proteins or cell surfaces. This approach has potential applications in targeted drug delivery and diagnostics.
Boronic Acid-Diol Interaction for Bioconjugation
Caption: Reversible covalent bond formation between boronic acid and a diol.
V. Conclusion: A Reagent of Untapped Potential
This compound has firmly established itself as a versatile and valuable reagent in the synthetic chemist's toolbox. Its applications in the synthesis of complex pharmaceuticals, particularly kinase inhibitors, underscore its importance in modern drug discovery. The robustness of its participation in Suzuki-Miyaura cross-coupling reactions makes it a reliable building block for the construction of a diverse range of organic molecules. While its full potential in materials science and bioconjugation is still being explored, the unique electronic and chemical properties of this compound suggest a bright future for its application in these cutting-edge fields. As our understanding of the intricate interplay between molecular structure and function continues to grow, so too will the applications of this unassuming yet powerful architect of molecular complexity.
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Wang, L. et al. Merging the Versatile Functionalities of Boronic Acid with Peptides. Int. J. Mol. Sci.2021 , 22 (23), 12958. [Link]
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Wiedemann, J. et al. Dynamic Anchoring of Peptides to the Extracellular Matrix Enabled by Boronic Acid. ChemBioChem2025 , e202500569. [Link]
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Wang, Q. et al. Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU. Biomed. Pharmacother.2024 , 170, 116086. [Link]
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AbacipharmTech. This compound. [Link]
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EPub Bayreuth. Design and Properties of Novel Host Materials for Blue TADF OLEDs. [Link]
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El-Faham, A. et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Adv., 2021 , 11, 2451-2461. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-5-methoxyphenylboronic acid
Introduction: The Strategic Importance of the 3-Fluoro-5-methoxyphenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a widely employed tactic to modulate physicochemical and biological properties. 3-Fluoro-5-methoxyphenylboronic acid serves as a critical building block, enabling the introduction of the valuable 3-fluoro-5-methoxyphenyl moiety into a diverse range of molecular architectures.[1][2] This structural unit is of particular interest in pharmaceutical development, especially in the synthesis of anti-cancer agents, where the unique electronic properties of the fluoro and methoxy substituents can enhance binding affinity, metabolic stability, and cell permeability.[1][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5] This application note provides a comprehensive guide to the Suzuki coupling of this compound, detailing the underlying mechanistic principles, offering a validated experimental protocol, and addressing potential challenges.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[4][6] The catalytic cycle, a well-established sequence of organometallic transformations, can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a low-valent palladium(0) species to the organic halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) complex.[5]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process.[8][9][10] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the exchange of the halide or other leaving group on the palladium with the 3-fluoro-5-methoxyphenyl group.[8][9][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[5][9]
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for a range of aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: In a separate vial, premix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture. Add this catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Figure 2. Experimental Workflow for Suzuki Coupling.
Key Considerations and Troubleshooting
Catalyst and Ligand Selection:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Readily available and effective for a range of substrates.[14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands can enhance catalytic activity.[9][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The choice of base can significantly impact the reaction rate and yield.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is often optimal for Suzuki couplings.[5] |
| Temperature | 60-110 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition. |
Table 1. Common Reaction Parameters for Suzuki Coupling.
Potential Side Reactions:
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source is a common side reaction, particularly with electron-deficient or some heteroaryl boronic acids.[15] Careful control of the reaction conditions, including the choice of base and solvent, can minimize this pathway.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the organic halide can occur, leading to undesired byproducts. This is often more prevalent in the presence of oxygen, highlighting the importance of maintaining a strictly inert atmosphere.[13]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of a wide array of valuable compounds for the pharmaceutical and materials science industries. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are paramount to achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
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goods.com. 3-Fluoro-5-methylphenylboronic acid. [Link]
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-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
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-
The Journal of Organic Chemistry. Fluoride-Mediated Boronic Acid Coupling Reactions. [Link]
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Application Notes & Protocols: Palladium Catalysts for 3-Fluoro-5-methoxyphenylboronic Acid Coupling
Abstract
The 3-fluoro-5-methoxyphenyl motif is a privileged scaffold in modern drug discovery, imparting favorable metabolic and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a paramount method for incorporating this moiety into complex molecules.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed coupling of 3-Fluoro-5-methoxyphenylboronic acid with various aryl halides. We delve into the critical parameters governing reaction success, including the selection of palladium precatalysts, ligands, bases, and solvents, with a focus on addressing the unique electronic nature of this substrate. This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of biaryl compounds containing the 3-fluoro-5-methoxyphenyl unit.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in organic synthesis.[1][2][4] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and heteroaryl structures that are central to pharmaceuticals, agrochemicals, and materials science.[4]
This compound is a particularly valuable building block. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group often serves as a key interaction point or a handle for further functionalization. However, the electronic properties of this substrate—an electron-donating methoxy group and an electron-withdrawing fluorine atom—present unique challenges. These substituents can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A primary challenge is the potential for protodeboronation, a side reaction where the boronic acid is cleaved by base and water to yield fluoromethoxybenzene, especially under elevated temperatures or prolonged reaction times.[2][5][6]
This guide provides experimentally validated insights and protocols to navigate these challenges, ensuring high-yield, reproducible couplings.
The Catalytic System: A Symphony of Components
The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalysts
The active catalyst in the cycle is a Pd(0) species.[1][4] While various sources can be used, modern, well-defined precatalysts offer superior activity, stability, and reproducibility.
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective but require in situ reduction to the active Pd(0) state. This can sometimes lead to inconsistent catalyst formation and the formation of palladium black, which reduces catalytic activity.
-
Palladacycle Precatalysts (e.g., Buchwald G2, G3, G4 Precatalysts): These are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions.[5][6][7] Precatalysts like XPhos Pd G3 or SPhos Pd G2 are highly recommended for coupling electronically nuanced substrates like this compound as they ensure a high concentration of the active catalyst from the onset, which can outcompete side reactions like protodeboronation.[2][5][6]
Ligands: The Key to Reactivity and Selectivity
The ligand stabilizes the palladium center and critically influences the rates of the catalytic cycle steps. For substrates like this compound, bulky, electron-rich phosphine ligands are the gold standard.[1][8]
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands are designed to be both sterically demanding and highly electron-donating.[1] The bulk facilitates the final reductive elimination step to release the product, while the electron-rich nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[1]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity, particularly for coupling challenging aryl chlorides.[7][9]
The Role of the Base
The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][9]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for this type of substrate. It is strong enough to facilitate transmetalation but generally mild enough to minimize base-sensitive functional group degradation and protodeboronation.[5][8]
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Also widely used. Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate reactions but is more expensive and more basic.
-
Organic Bases (e.g., Et₃N, DBU): Generally not effective for activating boronic acids in Suzuki couplings.
Solvent Systems
The solvent must dissolve the reagents and facilitate the reaction. Aprotic polar solvents, often with a small amount of water, are typical.
-
1,4-Dioxane, Toluene, or Tetrahydrofuran (THF): These are the most common solvents.
-
Aqueous Mixtures: The addition of water is often crucial. It helps to dissolve the inorganic base and facilitates the formation of the hydroxo-palladium complex, which is believed to be a key intermediate in the transmetalation step.[10] A typical ratio is between 4:1 and 10:1 (organic solvent:water).
Optimizing the Reaction: A Decision Workflow
Successful coupling requires a systematic approach. The following workflow provides a logical path for optimizing the reaction for a new aryl halide coupling partner.
Caption: Decision workflow for optimizing Suzuki-Miyaura coupling conditions.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling this compound with a typical, unactivated aryl bromide.
Reagents & Stoichiometry
| Reagent | MW | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Aryl Bromide | - | 1.0 mmol | 1.0 | 1.0 |
| This compound | 183.95 | 221 mg | 1.2 mmol | 1.2 |
| XPhos Pd G3 | 863.37 | 17.3 mg | 0.02 mmol | 0.02 (2 mol%) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Procedure:
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (221 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
In a separate vial, weigh the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol). Note: Precatalysts are air-stable, but should not be exposed to air for extended periods.
-
Seal the Schlenk flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask via syringe.
-
Briefly remove the septum and quickly add the XPhos Pd G3 catalyst under a positive flow of argon.
-
Reseal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (10 mL each). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Coupling with a More Challenging Aryl Chloride
Aryl chlorides are less reactive than aryl bromides.[3] This protocol employs slightly more forcing conditions and a different ligand/catalyst system often found to be effective for C-Cl bond activation.
Reagents & Stoichiometry
| Reagent | MW | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Aryl Chloride | - | 1.0 mmol | 1.0 | 1.0 |
| This compound | 183.95 | 258 mg | 1.4 mmol | 1.4 |
| SPhos Pd G2 | 703.25 | 21.1 mg | 0.03 mmol | 0.03 (3 mol%) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 637 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5.0 mL | - | - |
| Water (degassed) | - | 0.5 mL | - | - |
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents and amounts listed in the table above.
-
Add the 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Quickly add the SPhos Pd G2 precatalyst (21.1 mg, 0.03 mmol) under a positive flow of argon.
-
Reseal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously. Aryl chloride couplings may require longer reaction times (4-24 hours). Monitor progress accordingly.
-
Perform work-up and purification as described in Protocol 1.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides insight into how reaction parameters can be adjusted for success. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is typically faster for aryl iodides and bromides than for chlorides.[1][10]
-
Transmetalation: The base activates the boronic acid (Ar'-B(OH)₂) to form a boronate. This species then transfers its aryl group (Ar') to the palladium center, displacing the halide and forming a new Pd(II) complex with both aryl groups attached.[4][10]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the L-Pd(0) catalyst, which re-enters the cycle.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improper inerting). 2. Aryl halide is unreactive (e.g., hindered chloride). 3. Insufficient temperature. | 1. Ensure rigorous degassing and use of an inert atmosphere.[8] 2. Switch to a more active ligand (e.g., from XPhos to SPhos), increase catalyst loading, and/or increase temperature. 3. Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Reaction temperature is too high or time is too long. 2. Base is too strong or concentration is too high. 3. Slow oxidative addition allows side reaction to dominate. | 1. Use a more active precatalyst (e.g., G3/G4) to enable lower temperatures and shorter times.[2][5] 2. Use K₃PO₄ instead of stronger bases like Cs₂CO₃. 3. Use a more electron-rich ligand to accelerate oxidative addition. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst/ligand choice. | 1. Rigorously degas all solvents and ensure a robust inert atmosphere throughout the reaction.[8][11] 2. Screen different palladium precatalysts and ligands. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Ball, N. D., & Sanford, M. S. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 37(15), 2449–2456. [Link]
-
Gligorich, K. M., & Toste, F. D. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(5), 2389. [Link]
-
Ball, N. D., & Sanford, M. S. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Semantic Scholar. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). A Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ball, N. D., & Sanford, M. S. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (2014). Suzuki reactions promoted by different ligands. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]
-
Prieto, P., & Maciá, B. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
ResearchGate. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
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Application Notes and Protocols: 3-Fluoro-5-methoxyphenylboronic Acid in Drug Discovery and Development
Abstract
3-Fluoro-5-methoxyphenylboronic acid has emerged as a pivotal building block in contemporary drug discovery, offering a unique combination of substituents that favorably modulate the physicochemical and pharmacokinetic properties of lead compounds. The strategic placement of a fluorine atom and a methoxy group on the phenylboronic acid scaffold provides medicinal chemists with a versatile tool for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the applications of this compound, detailing its role in enhancing metabolic stability, target-binding affinity, and overall drug-like properties. Furthermore, comprehensive, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions are presented, along with troubleshooting strategies to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution
The design of novel therapeutics is a meticulous process of optimizing a molecule's interaction with its biological target while ensuring it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of fluorine and methoxy groups are well-established strategies in medicinal chemistry to achieve these goals.[1][2][3][4][5][6] this compound serves as a readily available and highly versatile reagent that combines the benefits of both functionalities.
The Role of the Fluorine Atom:
The introduction of a fluorine atom into a drug candidate can have profound effects on its biological activity.[1][2] Its high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter the electronic properties of the aromatic ring.[2] Key advantages of fluorine substitution include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to an increased half-life and improved bioavailability of the drug.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2][7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state, solubility, and membrane permeability.[2]
-
Improved Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[1][2]
The Role of the Methoxy Group:
The methoxy group, while seemingly simple, is a powerful tool in drug design for its ability to influence both potency and physicochemical properties.[3][4][5][6][8] Its key contributions include:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.[8]
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.
-
Improved Solubility: The methoxy group can enhance the polarity and aqueous solubility of a compound, which is often a desirable trait for drug candidates.
-
Metabolic "Soft Spot": While sometimes a liability, the methoxy group can also serve as a "soft spot" for metabolism, leading to predictable metabolic pathways and potentially active metabolites.
The combination of these two functional groups in this compound provides a unique electronic and steric profile, making it a valuable building block for exploring chemical space and optimizing lead compounds.
Applications in Drug Discovery
This compound is a versatile reagent primarily utilized in the synthesis of complex organic molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] Its applications span various therapeutic areas, including oncology, infectious diseases, and neurology.
Structure-Activity Relationship (SAR) Studies
The 3-fluoro-5-methoxyphenyl moiety is frequently incorporated into lead optimization campaigns to probe the SAR of a compound series. By systematically replacing other substituents with this group, medicinal chemists can assess the impact on potency, selectivity, and ADME properties. The distinct electronic nature of the fluorine and methoxy groups allows for a nuanced exploration of the target's binding pocket.
Case Study: Kinase Inhibitors
In the development of kinase inhibitors, the 3-fluoro-5-methoxyphenyl group has been successfully employed to enhance potency and selectivity. The fluorine atom can engage in specific interactions with the hinge region of the kinase, while the methoxy group can occupy a nearby hydrophobic pocket, leading to a significant increase in binding affinity.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[10] this compound is an excellent coupling partner in these reactions.[9][11] Below is a detailed protocol for a typical Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Halide (or Triflate) | Varies | Commercially Available |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst Grade | Commercially Available |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially Available |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous | Commercially Available |
| Degassed Water | Prepared in-house |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent (and degassed water if using an aqueous system) via syringe. The choice of solvent will depend on the specific substrates and reaction conditions.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source. Ensure the reaction is performed under a strict inert atmosphere. |
| Insufficiently strong base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas all solvents and ensure a good inert atmosphere. |
| Catalyst decomposition | Use a more stable palladium catalyst or add a phosphine ligand to stabilize the active catalytic species. | |
| Deboronated Starting Material | Unstable boronic acid | While this compound is generally stable, prolonged reaction times at high temperatures can lead to some decomposition. Consider using milder conditions or a different boronic acid derivative if this is a persistent issue.[12][13] |
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Lead Optimization
Caption: A typical workflow for lead optimization using this compound.
Conclusion
This compound is a powerful and versatile building block in modern drug discovery. The strategic combination of a fluorine atom and a methoxy group provides medicinal chemists with a valuable tool to modulate the physicochemical and pharmacokinetic properties of lead compounds, ultimately leading to the development of safer and more effective drugs. The robust and well-established Suzuki-Miyaura coupling protocols enable the efficient incorporation of this valuable moiety into a wide range of molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery and development process will undoubtedly continue to expand.
References
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- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
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- The role of the methoxy group in approved drugs.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
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- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
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Synthesis of biaryl compounds using 3-Fluoro-5-methoxyphenylboronic acid
An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing 3-Fluoro-5-methoxyphenylboronic Acid
Introduction: The Central Role of Biaryls in Modern Chemistry
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs, consisting of two directly connected aromatic rings, are prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[3][4] Their unique steric and electronic properties make them privileged scaffolds in drug discovery, contributing to the efficacy of therapeutics across various domains, including anti-inflammatory, anti-hypertensive, and anti-viral agents.[4][5] The robust and predictable synthesis of biaryl compounds is therefore a critical endeavor for researchers and drug development professionals.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)-C(sp²) bonds due to its mild reaction conditions, exceptional functional group tolerance, and the use of relatively stable and non-toxic organoboron reagents.[6][7][8] This guide focuses on the strategic application of a specific, electronically nuanced reagent: This compound , providing in-depth protocols and the scientific rationale behind its effective use in synthesizing complex biaryl molecules.
Understanding the Reagent: this compound
The choice of boronic acid is a critical parameter that dictates reaction efficiency and scope.[9] this compound (CAS 609807-25-2) presents a unique electronic profile. The methoxy (-OCH₃) group at the meta-position is electron-donating through resonance, while the fluorine (-F) atom, also at a meta-position relative to the boronic acid, is strongly electron-withdrawing via induction.[10] This electronic push-pull relationship influences the nucleophilicity of the aryl group during the transmetalation step of the catalytic cycle, a factor that must be considered when optimizing reaction conditions.
-
Fluorine's Influence : The electron-withdrawing nature of fluorine can decrease the electron density of the phenyl ring, potentially slowing the rate of transmetalation compared to more electron-rich boronic acids.[10] However, the fluorophilicity of boron can also play a role, particularly when fluoride-based bases are used.[11]
-
Methoxy Group's Influence : The electron-donating methoxy group can help to counteract the inductive withdrawal of the fluorine, enhancing the nucleophilicity of the carbon atom bound to boron and facilitating the transfer to the palladium center.
This nuanced electronic character makes this compound a versatile building block for creating biaryl compounds with specific electronic properties required in many drug candidates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[12][13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[14] The reactivity of the halide is a key factor, with the typical trend being I > Br > OTf >> Cl.[8]
-
Transmetalation : This is often the rate-determining step.[10] The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species, which then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[13][14]
-
Reductive Elimination : The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the coupling of this compound with various aryl halides. Optimization may be required based on the specific substrate.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a standard and highly reliable method for coupling with common aryl bromides.
Materials & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
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Application Notes and Protocols: 3-Fluoro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-5-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical industry. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and metabolic stability to the resulting coupled products. This guide provides an in-depth technical overview and detailed protocols for the successful application of this compound in various palladium-catalyzed cross-coupling reactions.
The strategic placement of the electron-withdrawing fluorine and electron-donating methoxy group influences the reactivity of the boronic acid and necessitates careful optimization of reaction conditions to achieve high yields and minimize side products. This document will delve into the mechanistic nuances and provide field-proven protocols for the Suzuki-Miyaura, and Heck cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: A Detailed Exploration
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[1][2]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][4]
-
Transmetalation: This is a critical step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this step.[5][6][7] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[6][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3][4]
Key Experimental Parameters
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommended Options | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common and effective palladium sources. Pd(OAc)₂ and Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ.[9] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, especially with challenging substrates.[2][4][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid. Stronger bases can sometimes accelerate the reaction but may also promote side reactions.[4][11] K₃PO₄ is often a good starting point. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[12] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent system. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[13]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
Reaction: Place the flask in a preheated heating block and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Cross-Coupling: An Alternative Approach
The Heck reaction offers a different strategy for carbon-carbon bond formation, typically involving the coupling of an aryl halide with an alkene.[14] While less common for direct coupling with boronic acids, oxidative Heck-type reactions have been developed where the aryl boronic acid serves as the aryl source.[15][16][17]
Mechanistic Insights for Oxidative Heck Reactions
In an oxidative Heck reaction, a Pd(II) catalyst is typically used. The catalytic cycle differs from the traditional Heck reaction:
-
Transmetalation: The cycle often begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) center.
-
Carbopalladation: The resulting arylpalladium species then undergoes migratory insertion with the alkene.
-
β-Hydride Elimination: This step forms the arylated alkene product and a palladium hydride species.
-
Catalyst Regeneration: An oxidant is required to regenerate the Pd(II) catalyst from the resulting Pd(0).[18]
Protocol for an Oxidative Heck-Type Reaction
This protocol is a representative example and may require significant optimization for this compound and a specific alkene partner.
Materials:
-
This compound (1.5 equiv)
-
Alkene (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Benzoquinone (or other suitable oxidant) (2.0 equiv)
-
Acetic acid (solvent)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: To a sealed reaction tube, add this compound, the alkene, Pd(OAc)₂, and benzoquinone.
-
Solvent Addition: Add acetic acid as the solvent.
-
Reaction: Seal the tube and heat the mixture at 100-120 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with aqueous sodium bicarbonate and brine.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or suboptimal conditions. | Increase reaction time or temperature. Screen different ligands, bases, and solvents. Ensure a thoroughly inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen, inappropriate base or catalyst. | Thoroughly degas all solvents and reagents.[13] Screen milder bases. Use a Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst.[13] |
| Protodeboronation | Presence of protic sources, prolonged reaction times at high temperatures. | Use anhydrous solvents. Minimize reaction time and temperature. Consider using the corresponding boronic ester, which can be more stable.[19] |
| Difficult Purification | Co-elution of product with byproducts. | Optimize reaction conditions to minimize side product formation. Explore different solvent systems for chromatography. |
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and the critical role of each reaction component is paramount for achieving successful outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize cross-coupling reactions with this versatile building block.
References
-
Duc, G., et al. (n.d.). Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Casanovas, J., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(41), 15012–15022.
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]
- Zheng, C., et al. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 132(3), 868–869.
- Neto, B. A. D., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1359-1365.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kim, Y. W., et al. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1740–1743.
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Enantioselective oxidative boron Heck reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Springer. (2022). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
De Gruyter. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
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- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Strategic Integration of 3-Fluoro-5-methoxyphenylboronic Acid in Advanced Materials Synthesis
Introduction: In the landscape of materials science, the judicious selection of molecular building blocks is paramount to engineering materials with bespoke properties. 3-Fluoro-5-methoxyphenylboronic acid (CAS 609807-25-2) has emerged as a highly versatile reagent, particularly in the synthesis of advanced organic materials for electronic and optoelectronic applications.[1] Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, allows for precise tuning of the electronic and physical properties of polymers and small molecules.[2] This guide provides an in-depth exploration of the application of this compound in materials science, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development who may also utilize these synthetic methodologies.
The Significance of the 3-Fluoro-5-methoxy Substitution
The strategic placement of the fluoro and methoxy groups on the phenylboronic acid ring is central to its utility. This arrangement creates a unique electronic environment that influences the reactivity of the boronic acid in cross-coupling reactions and modulates the properties of the resulting materials.
Electronic Effects:
-
Fluorine: As a strongly electron-withdrawing group, the fluorine atom can lower the HOMO and LUMO energy levels of a conjugated system. This is a critical parameter in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as it governs charge injection and transport properties.
-
Methoxy Group: Conversely, the methoxy group is electron-donating, which can increase the electron density of the aromatic ring. This can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions and influence the photophysical properties, such as fluorescence and phosphorescence, of the final material.
Physical Properties:
-
Solubility and Morphology: The presence of these functional groups can also impact the solubility of the resulting polymers and small molecules, which is a crucial factor for solution-based processing of organic electronic devices. Furthermore, the asymmetry of the substitution can disrupt close packing, potentially leading to amorphous materials with desirable film-forming properties.
Application in the Synthesis of Conjugated Polymers for Organic Electronics
This compound is a key monomer in the synthesis of conjugated polymers via Suzuki-Miyaura polycondensation. These polymers are the active components in a range of organic electronic devices.
Core Application: Building Blocks for OLEDs and OPVs
This building block is frequently employed in the synthesis of materials for:
-
Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties imparted by the 3-fluoro-5-methoxy substitution are beneficial for creating efficient host and emissive layer materials.
-
Organic Photovoltaics (OPVs): In OPVs, this monomer can be incorporated into donor or acceptor polymers to optimize the energy levels for efficient charge separation at the donor-acceptor interface.
-
Organic Field-Effect Transistors (OFETs): The substitution pattern can influence the solid-state packing and, consequently, the charge carrier mobility of the polymer, a key performance metric for OFETs.
The workflow for synthesizing a conjugated polymer using this compound typically involves a Suzuki-Miyaura cross-coupling reaction with a suitable dihaloaromatic comonomer.
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol: Synthesis of a Model Conjugated Polymer
This protocol details the synthesis of a hypothetical alternating copolymer of this compound and a dibrominated comonomer, a common procedure in the synthesis of materials for organic electronics.
Materials:
-
This compound (1.0 eq)
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Ar or N₂)
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the dihaloaromatic comonomer, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes to create an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by an aqueous solution of K₂CO₃. The biphasic mixture should be degassed by bubbling with inert gas for a further 15 minutes.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution. The polymerization is typically run for 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.
-
-
Purification:
-
Precipitate the crude polymer by slowly adding the concentrated toluene solution to a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Further purify the polymer by Soxhlet extraction with acetone and hexane to remove oligomers and catalyst residues.
-
The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.
-
Dry the final polymer under vacuum.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki coupling. |
| Base | K₂CO₃ | A moderately strong base, effective in biphasic Suzuki reactions. |
| Solvent | Toluene/Water | A biphasic system that facilitates the reaction and product isolation. |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 24-48 hours | Ensures high molecular weight polymer formation. |
Characterization of the Synthesized Polymer
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and photophysical and electronic properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the successful incorporation of the 3-fluoro-5-methoxyphenyl units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film. The absorption and emission maxima provide insights into the electronic structure.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer, which are crucial for predicting its performance in electronic devices.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Caption: Experimental Workflow from Synthesis to Device Testing.
Troubleshooting and Expert Insights
Challenge: Low molecular weight polymer. Solution:
-
Ensure the purity of monomers and reagents.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Optimize the reaction time; longer times may be necessary.
-
Ensure the stoichiometry of the monomers is as close to 1:1 as possible.
Challenge: Catalyst decomposition (blackening of the reaction mixture). Solution:
-
Use a more robust palladium catalyst or ligand system.
-
Ensure thorough degassing of the solvent and base solution to remove oxygen.
Challenge: Poor solubility of the final polymer. Solution:
-
Incorporate solubilizing side chains into the dihaloaromatic comonomer.
-
Consider using a higher boiling point solvent for the polymerization to potentially improve solubility.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced materials. Its unique electronic properties, stemming from the combination of a fluoro and a methoxy group, provide a valuable tool for fine-tuning the performance of organic electronic devices. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully incorporate this building block into their materials design and synthesis workflows.
References
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Chem-Impex. This compound. [Link]
-
Alachem Co., Ltd. (3-fluoro-5-methoxyphenyl)boronic acid. [Link]
-
Kanto Chemical Co., Inc. Reagent for Coupling Reaction. [Link]
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AbacipharmTech. This compound. [Link]
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Yu, H. J., et al. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3791. [Link]
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Liu, Y., et al. (2020). Low-Cost Dopant Additive-Free Hole-Transporting Material for a Robust Perovskite Solar Cell with Efficiency Exceeding 21%. ACS Energy Letters, 6(1), 208-215. [Link]
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Lin, Y. H., et al. (2023). Facile synthesis of spiro-core-based hole-transporting material for high-performance and stable perovskite solar cells. Chemical Engineering Journal, 454, 139926. [Link]
-
Li, M., et al. (2024). Inverse design workflow discovers hole-transport materials tailored for perovskite solar cells. Nature Synthesis, 3, 1-10. [Link]
-
Varghese, E., et al. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity. Journal of Solution Chemistry, 45(9), 1340-1351. [Link]
-
Ge, C., et al. (2019). Synthesis, characterization, photophysical properties of new fluorescent boron Schiff bases (BOSCHIBAs) and their application as cytoplasm staining dyes in vitro. Dyes and Pigments, 162, 79-87. [Link]
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Sanchez-Sanchez, C., et al. (2024). Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. Crystal Growth & Design, 24(4), 1636-1644. [Link]
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Application Note: The Oxidative Heck Reaction with 3-Fluoro-5-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed oxidative Heck reaction, specifically focusing on the coupling of 3-Fluoro-5-methoxyphenylboronic acid with an alkene. While the classical Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene, this application note details the modern variant that utilizes an arylboronic acid, offering a distinct mechanistic pathway and often milder reaction conditions. We will explore the mechanistic nuances of the oxidative Heck catalytic cycle, provide a step-by-step protocol for its implementation, discuss key reaction parameters, and offer a troubleshooting guide for common challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules.
Introduction: Beyond the Classical Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] This Nobel Prize-winning transformation has been instrumental in the synthesis of numerous natural products and pharmaceuticals.[2][3]
However, the field of cross-coupling is in constant evolution. A significant advancement is the "oxidative Heck" or "boron-Heck" reaction, which replaces the traditional aryl halide or triflate with an organoboron reagent, such as an arylboronic acid.[4] This modification fundamentally alters the reaction mechanism. Instead of initiating with the oxidative addition of a Pd(0) species into an aryl-halide bond, the cycle begins with the transmetalation of an aryl group from the boronic acid to a Pd(II) catalyst.[4][5] This pathway necessitates an oxidant to regenerate the active Pd(II) catalyst, but it advantageously avoids the use of organohalides and can offer a broader substrate scope.
This guide focuses on This compound , a versatile building block in medicinal chemistry. The electronic properties of this substrate—an electron-withdrawing fluorine atom meta to an electron-donating methoxy group—present a unique electronic environment that influences its reactivity in cross-coupling reactions.[6] Understanding how to leverage these properties is key to achieving high-yield synthesis of substituted alkenes.
Mechanistic Framework: The Oxidative Heck Catalytic Cycle
To effectively implement and troubleshoot the oxidative Heck reaction, a firm grasp of its catalytic cycle is essential. It differs significantly from the classical Mizoroki-Heck pathway.
The Classical Mizoroki-Heck Cycle (for context)
The traditional reaction follows a Pd(0)/Pd(II) cycle, typically involving four key steps: oxidative addition, alkene coordination and insertion, β-hydride elimination, and reductive elimination to regenerate the Pd(0) catalyst.[1][7]
Caption: The classical Mizoroki-Heck catalytic cycle.
The Oxidative Boron-Heck Cycle
The boron-Heck reaction operates on a distinct Pd(II)-based cycle. It does not require a pre-formed Pd(0) species.
Caption: The catalytic cycle of the Oxidative Boron-Heck reaction.
Causality Behind the Steps:
-
Transmetalation: The cycle initiates with a Pd(II) salt (e.g., Pd(OAc)₂). The aryl group from this compound is transferred to the palladium center, displacing a ligand (like acetate). This is often the rate-determining step and is facilitated by a base.[8]
-
Alkene Coordination: The resulting arylpalladium(II) complex coordinates with the alkene substrate.
-
Migratory Insertion (Carbopalladation): The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species. This step dictates the regioselectivity and stereoselectivity of the product.[7]
-
Oxidation: The hydridopalladium(II) species reductively eliminates to form HX and Pd(0). An oxidant is required to regenerate the catalytically active Pd(II) species, closing the cycle.[4][10] Without an oxidant, the cycle would terminate.
Experimental Protocol: Synthesis of n-Butyl (E)-3-(3-fluoro-5-methoxyphenyl)acrylate
This protocol provides a reliable method for the oxidative Heck coupling of this compound with n-butyl acrylate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Purity |
| This compound | 850568-19-1 | 183.95 | >98% |
| n-Butyl acrylate | 141-32-2 | 128.17 | >99% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% |
| 1,4-Benzoquinone (p-BQ) | 106-51-4 | 108.09 | >98% |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | Glacial |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the oxidative Heck reaction.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (184 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and 1,4-benzoquinone (162 mg, 1.5 mmol, 1.5 equiv.).
-
Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry air or oxygen three times. The use of oxygen as the headspace is critical as it serves as the terminal oxidant in this protocol.
-
Solvent and Reagent Addition: Through the septum, add anhydrous DMF (5.0 mL), glacial acetic acid (0.1 mL), and n-butyl acrylate (0.21 mL, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The solution should turn from a pale yellow to a dark brown or black color, indicating the formation of palladium nanoparticles which are part of the catalytic cycle.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:EtOAc) or GC-MS.[11] The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove acetic acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Key Parameters and Optimization
The success of the oxidative Heck reaction is highly dependent on several factors. The following table outlines key parameters and provides insights for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | Pd(II) sources are required to initiate the catalytic cycle via transmetalation.[10] Catalyst loading can be optimized (1-5 mol%), but higher loadings may be needed for less reactive substrates. |
| Oxidant | O₂ (air), 1,4-Benzoquinone (p-BQ) | The oxidant is crucial for regenerating the Pd(II) catalyst.[4] O₂ is cost-effective and environmentally benign. p-BQ is a highly effective chemical oxidant. If one fails, the other should be tested. |
| Solvent | DMF, DMAc, Toluene | Polar aprotic solvents like DMF often give the best results by helping to solubilize the catalyst and reagents.[12] |
| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Temperature screening is recommended. |
| Additives | Acetic Acid | Acidic additives can facilitate the transmetalation step, particularly with electron-deficient boronic acids.[8] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Inefficient Oxidant3. Insufficient Temperature | 1. Use fresh, high-purity Pd(OAc)₂.2. Ensure a good supply of O₂ or use a fresh bottle of p-BQ.[13]3. Incrementally increase the reaction temperature by 10-20 °C. |
| Boronic Acid Homocoupling | 1. Reaction conditions favor self-coupling over cross-coupling. | 1. Convert the boronic acid to its more stable pinacol ester derivative before the reaction.[14]2. Lower the reaction temperature to disfavor the homocoupling pathway. |
| Formation of Side Products | 1. Alkene isomerization.2. Reductive Heck product formation. | 1. The use of certain ligands or silver salts can sometimes minimize isomerization, though this is more common in the classical Heck reaction.[12]2. Adjust the solvent and temperature; this is often highly system-dependent.[15] |
| Palladium Black Precipitation | 1. Catalyst agglomeration and deactivation. | 1. This is common and often not detrimental. However, if conversion stalls, consider using phosphine ligands (e.g., PPh₃) to stabilize the palladium species, though this may require re-optimization.[16] |
Conclusion
The oxidative Heck reaction using arylboronic acids represents a powerful and versatile tool for C-C bond formation. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can successfully couple substrates like this compound to produce valuable substituted alkenes. This application note provides a solid foundation, from theory to practice, for the successful implementation of this important transformation in a research or drug development setting.
References
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Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
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Niphakis, M. J., & Georg, G. I. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1740–1743. [Link]
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Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Blakemore, D., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Gondo, R., & Sigman, M. S. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(45), 11029–11037. [Link]
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Lindhardt, A. T., et al. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Angewandte Chemie International Edition, 50(17), 3978-3982. [Link]
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Kumar, A., et al. (2016). Mechanistic Insights into Palladium Leaching in Novel Pd/C-Catalyzed Boron-Heck Reaction of Arylboronic Acid. Catalysis Letters, 146, 1431–1438. [Link]
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Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
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Pham, H. T. P., et al. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society. [Link]
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Pham, H. T. P., et al. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Publications. [Link]
-
Wang, C., et al. (2013). Palladium-Catalyzed Oxidative Cross-Coupling Reaction of Arylboronic Acids with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters, 15(20), 5242–5245. [Link]
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Foley, D., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 355-361. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Myers, A. (n.d.). The Heck Reaction. Harvard University. [Link]
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Liu, C., et al. (2012). Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. Organic Letters, 14(12), 3150–3153. [Link]
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Reddit. (2021). Practical Heck Reaction problems![Link]
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Royal Society of Chemistry. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
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Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Berteina-Raboin, S., & Guillaumet, G. (Eds.). (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
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Liu, X.-F., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 7(12), 384. [Link]
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ResearchGate. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. [Link]
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ResearchGate. (n.d.). Cross-coupling of a range of boronic acids with 4-chloroacetophenone. [Link]
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Singh, K. N. (2017). Heck Reaction—State of the Art. MDPI. [Link]
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Mathew, J. S., et al. (2006). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry, 71(13), 4711–4724. [Link]
-
BioRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Application Notes and Protocols for the N-Arylation of Amines with 3-Fluoro-5-methoxyphenylboronic Acid
Introduction: Navigating C-N Bond Formation with Substituted Arylboronic Acids
The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds, typically involving the cross-coupling of an aryl halide or sulfonate with an amine.[1] This reaction has largely superseded harsher, classical methods, offering a broader substrate scope and greater functional group tolerance.[1]
This application note addresses the specific challenge and opportunity presented by the use of 3-Fluoro-5-methoxyphenylboronic acid in C-N bond formation. While the user's query specifies a "Buchwald-Hartwig amination" with this reagent, it is crucial from a scientific integrity standpoint to clarify that the direct palladium-catalyzed coupling of an arylboronic acid with an amine is more accurately described as a Chan-Evans-Lam (CEL) coupling , which is typically copper-catalyzed.[2][3] The classical Buchwald-Hartwig reaction would utilize an aryl halide as the coupling partner, not a boronic acid.
Therefore, this guide will provide a comprehensive overview and detailed protocols for the Chan-Evans-Lam coupling of this compound with amines. We will also discuss the mechanistic underpinnings of this transformation and provide context by comparing it to the traditional Buchwald-Hartwig amination. This approach ensures that researchers, scientists, and drug development professionals have a clear and accurate understanding of the available methodologies for achieving their synthetic goals.
Mechanistic Insights: Chan-Evans-Lam vs. Buchwald-Hartwig
Understanding the catalytic cycles of both the Chan-Evans-Lam and Buchwald-Hartwig reactions is paramount to successful experimental design and troubleshooting.
The Chan-Evans-Lam (CEL) Coupling
The CEL coupling facilitates the formation of a C-N bond between an arylboronic acid and an amine, typically utilizing a copper catalyst. The reaction can often be performed under mild conditions, open to the air.[2]
A generalized mechanism for the Chan-Evans-Lam coupling is as follows:
-
Transmetalation: The arylboronic acid reacts with a Cu(II) species to form an aryl-copper(II) intermediate.
-
Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a copper(II)-amido complex.
-
Reductive Elimination: The aryl and amino groups on the copper center couple and are eliminated as the desired arylamine product, reducing the copper from Cu(II) to Cu(0).
-
Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Chan-Evans-Lam Coupling of this compound
This protocol provides a general starting point for the N-arylation of a primary or secondary amine with this compound. Optimization of the reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Arylating agent |
| Amine | Nucleophile |
| Copper(II) Acetate (Cu(OAc)₂) | Catalyst |
| Triethylamine (Et₃N) or Pyridine | Base and/or Ligand |
| Dichloromethane (DCM) or Methanol (MeOH) | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Condenser (if heating) | Prevent solvent loss |
| Inert atmosphere (Argon or Nitrogen) | Optional, but recommended |
| Standard glassware for workup and purification | |
| Thin-layer chromatography (TLC) or LC-MS | Reaction monitoring |
| Column chromatography apparatus | Purification |
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic conditions).
-
Add the base, such as triethylamine or pyridine (2.0-3.0 equiv).
-
Add the solvent (e.g., DCM or MeOH) to achieve a suitable concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often run open to the atmosphere to allow for the reoxidation of the copper catalyst. [2] * Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be applied. A condenser should be used in this case.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the copper salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated amine.
-
Key Considerations and Troubleshooting
-
Substrate Scope: The reactivity of the amine can influence the reaction outcome. Electron-rich amines are generally more nucleophilic and may react more readily.
-
Base Selection: The choice of base is critical. While organic bases like triethylamine and pyridine are common, inorganic bases such as potassium carbonate may also be effective, particularly in polar solvents like methanol. [4]* Solvent Effects: The solvent can influence the solubility of the reagents and the reaction rate. Aprotic solvents like DCM and protic solvents like methanol have both been used successfully. [4]* Side Reactions: A common side reaction in couplings involving boronic acids is homocoupling, which leads to the formation of a symmetrical biaryl byproduct. [5]Running the reaction under an inert atmosphere can sometimes mitigate this.
-
Catalyst Loading: While stoichiometric copper is often used, catalytic amounts can be employed, especially with the aid of an external oxidant or by running the reaction open to air.
Alternative and Complementary Methods
While the Chan-Evans-Lam coupling is the most direct method for the N-arylation of amines with boronic acids, it is worth noting a nickel-catalyzed Buchwald-Hartwig-type amination where a phenylboronic ester acts as an activator for the coupling of an aryl iodide with an amine. [6]This suggests that in some systems, boronic acid derivatives can play a role in facilitating C-N bond formation through different mechanistic pathways.
Conclusion
The N-arylation of amines with this compound is a valuable transformation for the synthesis of complex molecules. The Chan-Evans-Lam coupling provides a direct and effective method for achieving this transformation, offering a milder, copper-catalyzed alternative to the palladium-catalyzed Buchwald-Hartwig amination of aryl halides. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can successfully employ these powerful C-N bond-forming reactions to advance their scientific endeavors.
References
- Dhital, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Gao, C., et al. (2018). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Reddit. (2018).
- Dhital, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- ResearchGate. (n.d.). (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig, Chan‐Lam, Ullman).
- Wikipedia. (n.d.).
- Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Mundt, A. A., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Benchchem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Semantic Scholar. (n.d.).
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- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Wang, L., et al. (2016). Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions. RSC Advances.
- Zhu, F., et al. (2016).
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered Rings. stoltz2.caltech.edu.
- ResearchGate. (n.d.). N-Arylation of amines with phenylboronic acid a.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Lam, K. S., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed.
- Beletskaya, I. P., et al. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Scite.ai.
- Chen, B., et al. (2020).
- Billingsley, K. L., et al. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
- Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
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Application Note: A Practical Guide to the Scale-Up Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 3-Fluoro-5-methoxyphenylboronic Acid
Abstract: This document provides a detailed protocol and technical guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3-Fluoro-5-methoxyphenylboronic acid. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials.[1] This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into reaction optimization, mechanistic considerations, and process controls necessary for transitioning from bench-scale to pilot-scale production. We emphasize the causality behind experimental choices to ensure robust, reproducible, and safe execution.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[2] Its popularity in industrial applications stems from the operational simplicity, broad functional group tolerance, and the relatively low toxicity of the organoboron reagents and byproducts.[3][4][5]
This compound, in particular, is a highly valuable reagent.[1] It serves as a key building block for introducing the 3-fluoro-5-methoxyphenyl moiety, a common feature in bioactive molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy group offers a point for further chemical modification. This application note provides a comprehensive framework for leveraging this reagent in a scalable synthetic context.
Reagent Profile: Physicochemical Properties and Safe Handling
A foundational understanding of the starting material's characteristics is critical for process design and safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 609807-25-2 | [6][7] |
| Molecular Formula | C₇H₈BFO₃ | [1][6] |
| Molecular Weight | 169.95 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172 °C (Lit.) | [1] |
Safety and Handling: this compound is classified as a skin and eye irritant.[6] As with all arylboronic acids, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[8][11] It is crucial to consult the material's specific Safety Data Sheet (SDS) prior to use for comprehensive handling, storage, and disposal information.
Core Protocol: Gram-Scale Suzuki-Miyaura Coupling
This section outlines a robust, step-by-step protocol for the palladium-catalyzed coupling of this compound with a representative aryl bromide.
Reagents and Materials
| Reagent | Grade | Moles (eq) | Quantity |
| Aryl Bromide (Ar-Br, MW: 200 g/mol ) | ≥98% | 1.0 | 20.0 g |
| This compound | ≥98% | 1.1 - 1.2 | 18.7 - 20.4 g |
| Pd(dppf)Cl₂ | Catalyst | 0.01 (1 mol%) | 0.82 g |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | 2.5 | 34.5 g |
| 1,4-Dioxane | Anhydrous | - | 200 mL |
| Water, Degassed | Reagent | - | 50 mL |
Detailed Experimental Procedure
-
Vessel Inerting: Charge a clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and temperature probe with a nitrogen inlet. Purge the vessel with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent catalyst deactivation.[3]
-
Reagent Charging: To the inerted reactor, add the aryl bromide (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.5 eq). A slight excess of the boronic acid is used to drive the reaction to completion, especially if the aryl halide is the more valuable component.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (4:1 v/v). The biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic reagents and the inorganic base.[12]
-
Degassing: Submerge a nitrogen line below the solvent surface and bubble nitrogen through the stirred mixture for 20-30 minutes. This step is a crucial control measure to remove any residual dissolved oxygen.
-
Catalyst Introduction: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.01 eq). The choice of a pre-catalyst like Pd(dppf)Cl₂ is often preferred for scalability due to its air stability compared to some Pd(0) sources.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with efficient stirring. The elevated temperature is necessary to drive the catalytic cycle at a practical rate.
-
In-Process Monitoring: Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer by TLC, GC-MS, or LC-MS to confirm the consumption of the aryl bromide starting material.[13][14]
-
Work-up and Isolation: Upon completion, cool the reactor to ambient temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (200 mL) and water (100 mL). Separate the layers. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product with high purity.
Mechanistic Rationale and Optimization Strategy
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization during scale-up.[2][4][15]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Scale-Up Considerations:
-
Catalyst Selection: While Pd(dppf)Cl₂ is robust, other palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can offer superior activity, especially for challenging or sterically hindered substrates.[16][17] This can allow for lower catalyst loadings, which is economically favorable and simplifies purification.[18]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is not merely a spectator; it activates the boronic acid to form a more reactive boronate species, facilitating the transmetalation step.[19] The choice of base can impact reaction kinetics and should be screened during optimization.
-
Solvent Choice: While dioxane/water is common, alternative solvents like toluene or 2-MeTHF may be preferable for large-scale operations due to safety, cost, or ease of work-up.[12][18]
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are potential side reactions, particularly with electron-deficient substrates.[2][20] Using a slight excess of the boronic acid and ensuring rigorous exclusion of oxygen can help mitigate these pathways.[20]
Process Validation and Control Workflow
A systematic workflow is essential for a successful technology transfer from the laboratory to a pilot plant.
Figure 2: A logical workflow for scaling up the Suzuki-Miyaura coupling process.
Conclusion
The scale-up of the Suzuki-Miyaura reaction using this compound is a highly reliable and efficient method for synthesizing complex biaryl molecules. Success on a larger scale is predicated on a thorough understanding of the reaction mechanism, careful control of critical process parameters, and robust safety protocols. By implementing the strategies and protocols outlined in this guide, scientists and engineers can confidently transition this valuable transformation from the laboratory to production, accelerating the development of new medicines and materials.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Process Research & Development. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Link]
-
PubChem. (3-Fluoro-5-methoxycarbonylphenoxy)boronic acid. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
Aaron Chemicals. Safety Data Sheet. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 609807-25-2 [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. aaronchem.com [aaronchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. m.youtube.com [m.youtube.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 3-Fluoro-5-methoxyphenylboronic acid Suzuki Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using 3-Fluoro-5-methoxyphenylboronic acid. This electron-rich and potentially sensitive substrate can present unique hurdles to achieving high reaction yields. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these challenges in your synthetic endeavors.
Understanding the Challenge: The Nature of this compound
The structure of this compound presents a distinct set of electronic properties that can influence its reactivity in the Suzuki-Miyaura coupling. The methoxy group is a strong electron-donating group, increasing the electron density on the aromatic ring. While this can sometimes facilitate oxidative addition, it can also render the boronic acid more susceptible to undesired side reactions, such as protodeboronation. The fluorine atom, being electron-withdrawing, modulates these electronic effects. Understanding this electronic balance is key to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered when using this compound in Suzuki couplings, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low, and I observe significant amounts of the corresponding arene (1-Fluoro-3-methoxybenzene). What is happening?
A1: This is a classic sign of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. [1] Electron-rich boronic acids like this compound are particularly prone to this pathway, especially under basic conditions.[2][3]
Troubleshooting Protodeboronation:
-
Choice of Base: The base plays a crucial role in the Suzuki coupling by activating the boronic acid.[4][5][6] However, a strongly basic aqueous solution can accelerate protodeboronation.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, a more active catalyst system may be required.
-
-
Water Content: While some water is often beneficial or necessary for the Suzuki coupling, excessive water can promote protodeboronation.
-
Recommendation: If using a biphasic solvent system, try reducing the proportion of water. For anhydrous conditions, ensure your solvent is thoroughly dried.
-
-
Boronic Ester Protection: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[8][9][10]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct (3,3'-Difluoro-5,5'-dimethoxybiphenyl). What causes this and how can I prevent it?
A2: This byproduct results from the homocoupling of two molecules of your boronic acid. This is another common side reaction, particularly with electron-rich boronic acids.[11] The presence of oxygen and palladium(II) species in the reaction mixture are primary drivers for homocoupling.[10][11]
Troubleshooting Homocoupling:
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling.
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[12] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Palladium Source: The choice of palladium precatalyst can influence the extent of homocoupling.
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂.[10] If using a Pd(II) source, the addition of a phosphine ligand is crucial to facilitate the reduction to the active Pd(0) species and compete with homocoupling pathways.
-
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling side reaction.[11]
Q3: My reaction is very slow or stalls completely, even with minimal side product formation. What are the likely causes?
A3: A stalled reaction can point to issues with the catalyst activity, the choice of reaction partners, or the overall reaction conditions. The steric and electronic properties of both coupling partners play a significant role.[15][16][17]
Troubleshooting a Stalled Reaction:
-
Catalyst and Ligand Selection: The combination of the palladium source and the ligand is critical for challenging substrates.
-
Recommendation: For electron-rich boronic acids, highly active catalyst systems are often required. Consider using pre-formed palladium precatalysts that incorporate bulky, electron-rich ligands (e.g., XPhos-Pd-G2, SPhos-Pd-G2). These are designed for high reactivity and can overcome the activation barrier for challenging couplings.[13]
-
-
Solvent Effects: The solvent can significantly impact the reaction rate and selectivity by influencing the solubility of reagents and the stability of catalytic intermediates.[18][19][20][21][22]
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly effective. Toluene is another good option. If solubility is an issue, consider a solvent screen.
-
-
Base and Boronic Acid Interaction: The base must be suitable for activating the boronic acid without causing decomposition.
Visualizing the Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
For a systematic approach to optimizing your reaction, follow this decision tree.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize common side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous, inert reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and a high-purity inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for success. The following table summarizes common choices for challenging Suzuki couplings.
| Catalyst/Ligand System | Characteristics | Best Suited For |
| Pd(PPh₃)₄ | Classic, widely available Pd(0) source. | General purpose, but may struggle with challenging substrates.[13] |
| Pd(OAc)₂ / PPh₃ | In-situ generation of the active catalyst. | Versatile, but may require optimization. |
| Pd₂(dba)₃ / tBu₃P | Highly active system for a range of substrates. | Good for electron-rich and sterically hindered partners.[4] |
| XPhos-Pd-G2 / SPhos-Pd-G2 | Air- and moisture-stable precatalysts. | Excellent for challenging substrates, including electron-rich boronic acids, and helps to minimize side reactions.[3][13] |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Matos, K., & Soderquist, J. A. (1998). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 120(49), 13032-13033.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(12), 3174-3187.
- Saito, S., Oh-tani, S., & Miyaura, N. (2000). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (21), 3845-3850.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(22), 10324-10330.
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(5), 2211-2223.
- Dreher, S. D., et al. (2018). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Organ, M. G., et al. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 123(45), 9647-9657.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(38), 12192-12200.
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1612.
- Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 504-511.
- Köhler, K., Heidenreich, R. G., & Krauter, J. G. E. (2002). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Chemistry – A European Journal, 8(3), 622-631.
- So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1735-1742.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7248-7252.
- Ghavami, S. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2145-2152.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
- L'Espérance, J. A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 1016-1021.
- Wallace, D. J., & Chen, C.-y. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(18), 6251-6254.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
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- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. reddit.com [reddit.com]
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- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 24. scilit.com [scilit.com]
Technical Support Center: 3-Fluoro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-Fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we will dissect common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to empower you to optimize your synthetic outcomes.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry, offering a unique electronic profile due to the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group. However, its electron-deficient nature can render it susceptible to several side reactions that can diminish the yield of the desired cross-coupled product and complicate purification. The primary challenges encountered are protodeboronation and homocoupling. This guide will provide a deep dive into the mechanisms of these side reactions and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides a systematic approach to resolving them.
Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of 3-Fluoro-5-methoxyanisole.
Probable Cause: This issue strongly indicates that protodeboronation is the dominant side reaction. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, converting the boronic acid back to its parent arene.[1] This process is often accelerated under basic aqueous conditions, which are typical for Suzuki-Miyaura couplings.[2][3] For electron-deficient arylboronic acids, this side reaction can be particularly problematic.[3][4]
Step-by-Step Solutions:
-
Re-evaluate Your Base: The choice and amount of base are critical.[5] While a base is necessary to activate the boronic acid for transmetalation, excessively harsh basic conditions can promote protodeboronation.[1][6]
-
Action: Consider switching to a weaker base. If you are using strong bases like NaOH or KOH, try milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[4] Organic bases can also be an option.
-
Rationale: Milder bases can provide a sufficient concentration of the active boronate species for the catalytic cycle while minimizing the rate of the competing protodeboronation.[7]
-
-
Minimize Water Content: While some water is often beneficial or necessary for the Suzuki-Miyaura reaction, an excessive amount can serve as a proton source for protodeboronation.
-
Action: If using a biphasic solvent system (e.g., dioxane/water), try reducing the proportion of water. Alternatively, consider using anhydrous conditions.
-
Rationale: Reducing the availability of protons can suppress the rate of protodeboronation.
-
-
Increase the Rate of the Desired Reaction: The outcome of competing reactions is a kinetic game. Speeding up the desired cross-coupling can outpace the undesired protodeboronation.
-
Action:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and/or ligand loading can accelerate the catalytic cycle.
-
Use a More Active Catalyst System: Employ modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are particularly effective for coupling challenging substrates.[4] Using a pre-formed palladium(0) source or a precatalyst that rapidly generates the active Pd(0) species can also be beneficial.[8][9]
-
-
Rationale: A more active catalyst will have a higher turnover frequency, leading to a faster consumption of the boronic acid in the desired cross-coupling pathway.
-
-
Consider a "Slow-Release" Strategy: For notoriously unstable boronic acids, converting them to a more stable derivative that slowly releases the active boronic acid under the reaction conditions can be highly effective.[1][10][11]
-
Action: Convert the this compound to its corresponding MIDA boronate ester.[10][11]
-
Rationale: MIDA boronates are air-stable solids that hydrolyze slowly under basic conditions to provide a low, steady concentration of the boronic acid, minimizing its decomposition over the course of the reaction.[1][11]
-
Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct (3,3'-Difluoro-5,5'-dimethoxybiphenyl).
Probable Cause: The formation of a symmetrical biaryl from the boronic acid is a classic sign of homocoupling .[12][13] This side reaction is primarily driven by the presence of oxygen and/or palladium(II) species in the reaction mixture.[12][13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[12][13]
Step-by-Step Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.
-
Action:
-
Ensure your solvent is thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain a positive pressure of an inert atmosphere throughout the entire experimental setup and duration.
-
-
Rationale: Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[12][13]
-
-
Choice of Palladium Source:
-
Action: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the conditions are suitable for its efficient reduction to Pd(0). In some cases, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous.[12]
-
Rationale: The in-situ reduction of Pd(II) can sometimes be inefficient, leaving residual Pd(II) that can catalyze homocoupling.[13] Starting with a Pd(0) source can circumvent this issue.
-
-
Ligand Selection:
-
Use of Boronic Esters:
-
Action: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).
-
Rationale: Boronic esters are generally more stable and less prone to homocoupling than their corresponding boronic acids.[12]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Like many boronic acids, this compound can be sensitive to air and moisture over long-term storage. It is best stored in a cool, dry place under an inert atmosphere. Over time, boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different reactivity. For critical applications, it is advisable to use freshly purchased material or to check the purity of older batches.
Q2: Why are electron-deficient boronic acids like this one more challenging to use?
A2: The electron-withdrawing fluorine group makes the boronic acid more Lewis acidic and can increase its susceptibility to protodeboronation under basic conditions.[15][16] While electron-withdrawing groups can sometimes be beneficial, they can also slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[4] This slower desired reaction provides a larger window of opportunity for side reactions to occur.
Q3: Can I use any palladium catalyst for the Suzuki-Miyaura coupling of this boronic acid?
A3: While many palladium catalysts can effect the transformation, for challenging substrates, the choice of catalyst system is crucial for achieving high yields and minimizing side reactions.[17] Modern catalyst systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) are highly recommended.[4][18] These systems are generally more active and can promote the desired reaction at lower temperatures and shorter reaction times, thereby reducing the likelihood of boronic acid decomposition.
Q4: What is the optimal solvent for this reaction?
A4: The choice of solvent can significantly impact the reaction outcome. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often with the addition of water.[13] The optimal solvent system will depend on the specific substrates and base used. It is often necessary to screen a few different solvent systems to find the best conditions for your particular reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[4] It is recommended to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting materials and the formation of the desired product. This will also help in identifying the formation of any major side products.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reaction pathways and to provide a logical workflow for troubleshooting, the following diagrams are provided.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Optimized to Minimize Side Reactions
This protocol is a starting point and may require optimization for your specific substrates.
1. Reagent Preparation and Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Seal the flask with a septum and purge with high-purity argon or nitrogen for 15–20 minutes. A robust inert atmosphere is crucial.
2. Solvent Addition and Degassing:
-
Add a degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via a syringe. The solvent should be rigorously degassed beforehand by at least three freeze-pump-thaw cycles or by sparging with argon for 30–60 minutes.
3. Catalyst and Ligand Addition:
-
In a separate vial under an inert atmosphere, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2–4.4 mol %).
-
Add the catalyst solution to the reaction flask via a syringe.
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
5. Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) | Minimizes the presence of Pd(II) which can cause homocoupling.[12] Precatalysts ensure efficient generation of the active Pd(0) species.[8] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Accelerates the desired catalytic cycle, outcompeting side reactions.[4][19] |
| Base | K₃PO₄, Cs₂CO₃ | Milder bases that are effective in promoting transmetalation while minimizing protodeboronation.[4] |
| Solvent | Degassed 1,4-dioxane/water or toluene/water | Common and effective solvent systems. Rigorous degassing is key to preventing homocoupling.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling and catalyst decomposition.[12][13] |
| Boronic Acid Form | MIDA boronate ester | For particularly challenging couplings, this "slow-release" strategy can significantly improve yields by minimizing decomposition.[10][11] |
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia. (n.d.).
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Unknown. (2022).
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Unknown. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
- BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
- Unknown. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Semantic Scholar.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- MDPI. (2022).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Unknown. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Billingsley, K. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Thomas, A. A., et al. (n.d.).
- Gillis, E. P., & Burke, M. D. (2009).
- Gillis, E. P., & Burke, M. D. (n.d.).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Protodeboronation of 3-Fluoro-5-methoxyphenylboronic acid
Welcome to the technical support center for handling the protodeboronation of 3-fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and similar boronic acids in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with the undesired cleavage of the C-B bond.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnosing and resolving them.
Issue 1: Low Yield of Desired Cross-Coupled Product and Significant Formation of 1-Fluoro-3-methoxybenzene
You've set up a Suzuki-Miyaura coupling reaction with this compound, but analysis of the crude reaction mixture shows a low yield of your target biaryl compound and a major byproduct identified as 1-fluoro-3-methoxybenzene.
Root Cause Analysis
The formation of 1-fluoro-3-methoxybenzene is a classic indicator of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][2] This side reaction consumes your boronic acid, thereby reducing the yield of the desired cross-coupling product.[3] Several factors can promote protodeboronation, including the presence of water, the strength and type of base used, elevated temperatures, and prolonged reaction times.[1][4]
Troubleshooting Workflow
Here is a step-by-step approach to mitigate protodeboronation and improve the yield of your desired product:
Step 1: Scrutinize Reagent and Solvent Purity
-
Action: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental.[4]
-
Rationale: Water is a common proton source for protodeboronation.[4] Minimizing its presence is the first line of defense. This compound itself can be hygroscopic, so proper storage is crucial.
Step 2: Optimize the Base
-
Action: Switch to a milder, non-hydroxide base. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if possible.
-
Rationale: The rate of protodeboronation is highly pH-dependent.[1][2] While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, excessively basic conditions can accelerate the undesired protodeboronation pathway.[5][6]
Step 3: Control the Reaction Temperature
-
Action: Lower the reaction temperature. Screen a range of temperatures (e.g., 60-80 °C) to find the optimal balance between a reasonable reaction rate for the cross-coupling and minimal protodeboronation.[4]
-
Rationale: High temperatures can increase the rate of protodeboronation.[4] Finding the lowest effective temperature for your specific substrate combination is key.
Step 4: Enhance the Catalytic System's Efficiency
-
Action: If the reaction is sluggish at lower temperatures, consider optimizing the catalyst system instead of increasing the heat. Employ more active and robust catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[3][4] You could also consider increasing the catalyst loading.[7]
-
Rationale: A more efficient catalyst will accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[4] If the catalytic cycle is slow, the boronic acid is exposed to potentially degrading conditions for a longer period.[4]
Step 5: Consider a More Stable Boronic Acid Derivative
-
Action: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA (N-methyliminodiacetic acid) boronate ester.[1][3][6] These can be used in a "slow-release" strategy where the active boronic acid is generated in situ.[1][7]
-
Rationale: Boronic esters, particularly MIDA boronates, exhibit greater stability towards protodeboronation under many reaction conditions.[1][6] This strategy ensures that the concentration of the more reactive boronic acid is kept low throughout the reaction, minimizing side reactions.[1]
Issue 2: Inconsistent Reaction Outcomes and Difficulty with Reproducibility
You are experiencing significant variability in the yield of your cross-coupling product and the extent of protodeboronation from batch to batch, even when following the same procedure.
Root Cause Analysis
Inconsistent results often point to subtle variations in reaction setup and reagent quality. The equilibrium between the boronic acid and its trimeric anhydride, the boroxine, can be a hidden source of variability.[8] Additionally, atmospheric conditions and the efficiency of degassing can play a crucial role.
Troubleshooting Workflow
Step 1: Standardize Reagent Handling and Storage
-
Action: Store this compound in a desiccator or under an inert atmosphere to prevent moisture absorption and minimize boroxine formation.[8]
-
Rationale: Boronic acids can dehydrate to form cyclic boroxines.[8] The equilibrium between the acid and boroxine is sensitive to water content, and these two forms can have different reactivities, leading to inconsistent results.
Step 2: Implement a Rigorous Degassing Protocol
-
Action: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period or to use the freeze-pump-thaw technique for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Rationale: Oxygen can lead to the oxidative homocoupling of the boronic acid, another common side reaction that consumes the starting material and complicates purification.[6] It can also damage the palladium catalyst.
Step 3: Quantify Your Boronic Acid by a Reliable Method
-
Action: Do not rely solely on the mass of the solid boronic acid. Consider titrating a sample or using quantitative NMR (qNMR) to determine the exact concentration of the active boronic acid in your stock.
-
Rationale: The presence of boroxine or other impurities means the mass you weigh out may not correspond to the actual amount of active monomeric boronic acid available for the reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoborane, such as a boronic acid, is cleaved and replaced with a carbon-hydrogen bond.[1] It is a significant side reaction in many cross-coupling reactions, like the Suzuki-Miyaura coupling, because it consumes the boronic acid, which is intended to be the nucleophilic partner in the reaction. This leads to a lower yield of the desired product and the formation of a byproduct that can complicate purification.[3][6]
Q2: Are certain types of arylboronic acids more susceptible to protodeboronation?
A2: Yes, the susceptibility to protodeboronation is highly dependent on the electronic and steric properties of the organic substituent on the boron atom.[1] Heteroarylboronic acids are often particularly prone to this side reaction.[6] For substituted phenylboronic acids, those with electron-withdrawing groups can sometimes be more susceptible under certain conditions, as this can stabilize a transient aryl anion intermediate.[1][9]
Q3: Can the choice of palladium catalyst influence the rate of protodeboronation?
A3: While the catalyst's primary role is to facilitate the cross-coupling reaction, its efficiency can indirectly impact the extent of protodeboronation. A highly active and stable catalyst system that promotes rapid transmetalation and reductive elimination will lead to a faster overall cross-coupling reaction.[1] This can effectively "outrun" the slower protodeboronation side reaction, thus minimizing its impact on the overall yield.[4]
Q4: How can I detect and quantify protodeboronation in my reaction?
A4: The most common methods for detecting and quantifying protodeboronation are chromatographic and spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the protodeboronated byproduct (in this case, 1-fluoro-3-methoxybenzene) relative to the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools. You can integrate the signals corresponding to the product and the protodeboronated byproduct to determine their relative ratios. Using an internal standard allows for absolute quantification. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.[10]
Q5: Is it ever possible to use protodeboronation to my advantage?
A5: Yes, while often an undesired side reaction, deliberate protodeboronation has found applications in organic synthesis.[11][12][13] The boronic acid group can be used as a "placeholder" or a directing group to control regioselectivity in other transformations.[11][14] Once its purpose is served, it can be cleanly removed via a protodeboronation reaction to install a hydrogen atom.[11][12]
Section 3: Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the desired catalytic cycle of the Suzuki-Miyaura coupling and the competing protodeboronation pathway.
Caption: Competing pathways for this compound.
Section 4: Summary of Key Parameters and Recommendations
| Parameter | Potential Issue | Recommended Action | Rationale |
| Solvent/Reagents | Presence of excess water | Use anhydrous solvents and dry reagents. | Water is a primary proton source for protodeboronation.[4] |
| Base | Base is too strong or hydrolytic | Use weaker, non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Reduces the rate of the pH-dependent protodeboronation reaction.[1][5] |
| Temperature | Reaction temperature is too high | Screen for the lowest effective temperature. | High temperatures can accelerate protodeboronation.[4] |
| Catalyst System | Slow catalytic turnover | Use a more active catalyst/ligand system or increase catalyst loading. | A faster desired reaction outcompetes the side reaction.[4][7] |
| Boronic Acid Stability | Inherent instability of the boronic acid | Convert to a more stable derivative (e.g., pinacol or MIDA ester). | Increases stability and allows for slow release of the active species.[1][6] |
| Atmosphere | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. | Prevents catalyst degradation and homocoupling side reactions.[3][6] |
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37135-37139. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814-14826. Available from: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1288. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Protodeboronation and its application in synthesis - ResearchGate. Available from: [Link]
-
Nambo, M., & Crudden, C. M. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 79(1), 74-84. Available from: [Link]
-
Nambo, M., & Crudden, C. M. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis (pp. 231-255). American Chemical Society. Available from: [Link]
-
Nambo, M., & Crudden, C. M. (2016). Development of Organic Transformations Based on Protodeboronation. ResearchGate. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]
-
Protodeboronation product : r/Chempros - Reddit. Available from: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. Available from: [Link]
-
West, T. H., Nitschke, J. R., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12196-12205. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-Fluoro-5-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers utilizing 3-Fluoro-5-methoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Foundational Purification Strategy & Common Impurities
The first step in any successful purification is understanding what you need to remove. Reactions with this compound, while powerful, can generate a predictable set of byproducts and impurities alongside your desired compound.
FAQ 1: What are the most common impurities I should expect, and where do they come from?
In a typical Suzuki-Miyaura cross-coupling reaction, your crude product mixture will likely contain more than just the desired biaryl. Understanding the origin of these impurities is critical for designing an effective purification strategy.
The primary species to consider are:
-
Unreacted Starting Materials: Excess this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupled Byproduct: The symmetrical biaryl formed from the coupling of two molecules of this compound. This occurs when Pd(II) species are present, often due to incomplete catalyst reduction or the presence of oxygen.[1][2][3]
-
Protodeboronation Product: The compound 3-fluoroanisole, formed when the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[4][5] This is a common side reaction for boronic acids, influenced by factors like pH and temperature.[5]
-
Catalyst Residues: Palladium complexes and ligands (e.g., phosphine oxides) from the catalyst system.
-
Inorganic Salts: Remnants of the base (e.g., K₃PO₄, Na₂CO₃) used in the reaction.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure/Description | Origin | Key Challenge for Removal |
| This compound | C₇H₈BFO₃ | Unreacted starting material | Polar, acidic nature. Can streak on silica gel. |
| Homocoupled Dimer | 5,5'-dimethoxy-3,3'-difluorobiphenyl | Side reaction | Polarity is often very similar to the desired product, leading to co-elution.[6] |
| Protodeboronation Product | 3-Fluoroanisole | Side reaction | Typically more volatile and less polar than the desired product. |
| Palladium Catalyst Residues | Pd(0) or Pd(II) complexes | Catalyst system | Can adhere to the product and are often colored (black/dark brown). |
| Phosphine Oxides | e.g., Triphenylphosphine oxide | Ligand oxidation | Highly polar, can co-elute with polar products. |
| Inorganic Base | e.g., K₃PO₄, Cs₂CO₃ | Reaction reagent | Water-soluble, removed during aqueous work-up. |
Part 2: Troubleshooting the Purification Workflow
This section addresses specific problems encountered during the isolation and purification process.
General Purification Workflow
A robust purification strategy often involves a multi-step approach. The following diagram outlines a general workflow for isolating your target compound.
Sources
Overcoming poor reactivity of 3-Fluoro-5-methoxyphenylboronic acid
Technical Support Center: 3-Fluoro-5-methoxyphenylboronic Acid
A Guide to Overcoming Reactivity Challenges in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this versatile yet sometimes problematic building block in Suzuki-Miyaura cross-coupling and related reactions. As Senior Application Scientists, we have consolidated field-proven insights, mechanistic understanding, and robust protocols to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or resulting in low yields?
A1: The reactivity of this compound is governed by a delicate interplay of electronic and steric effects, along with its susceptibility to common side reactions. The primary reasons for poor performance include:
-
Suboptimal Reaction Conditions: This is the most common issue. The choice of catalyst, ligand, base, and solvent system is critical and highly dependent on the coupling partner. Generic conditions are often insufficient.
-
Protodeboronation: This is a major competing pathway where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material to produce 1-fluoro-3-methoxybenzene.[1] This side reaction is often promoted by high temperatures and the presence of water and strong bases.[2]
-
Catalyst Inactivation or Insufficient Activity: The palladium catalyst may not be active enough to facilitate the challenging steps of the catalytic cycle, particularly with less reactive coupling partners (e.g., aryl chlorides).
-
Homocoupling: The presence of oxygen in the reaction can lead to the oxidative dimerization of the boronic acid, forming a symmetrical biaryl byproduct and consuming the starting material.[3]
Q2: How do the meta-fluoro and meta-methoxy substituents influence the reactivity of the boronic acid?
A2: The electronic nature of the substituents on a phenylboronic acid ring plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In this specific case:
-
The fluorine atom is strongly electron-withdrawing via induction, which can decrease the electron density of the aromatic ring.
-
The methoxy group is electron-donating through resonance but slightly withdrawing via induction.
Positioned meta to the boronic acid, their effects are primarily inductive. The combined electron-withdrawing nature of these substituents can make the boronic acid more susceptible to protodeboronation.[2][4] This electronic profile necessitates careful selection of a catalyst system that can efficiently facilitate the transmetalation step without promoting unwanted side reactions.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Conversion of Starting Materials
Question: My reaction has stalled with significant amounts of unconsumed aryl halide and boronic acid. How can I improve the conversion rate?
Answer: Low conversion is typically a result of an insufficiently active catalytic system or suboptimal reaction conditions for your specific substrates. The energy barrier for key steps like oxidative addition or reductive elimination may not be overcome.
Core Causality: The palladium catalyst's effectiveness is dictated by its ligand sphere. For challenging substrates, bulky, electron-rich ligands are required to promote the difficult steps of the catalytic cycle.[3][5] They increase the electron density on the palladium center, facilitating oxidative addition, and their steric bulk promotes the final reductive elimination step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Solutions:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more robust system.
-
Base and Solvent Optimization: The base activates the boronic acid for transmetalation. A stronger, non-nucleophilic base is often required for challenging couplings. The solvent must solubilize all components and be stable at the required temperature.
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier, but be cautious as this can also accelerate side reactions like protodeboronation.[6]
Table 1: Recommended Starting Conditions for Improved Conversion
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium Precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) | Provides a stable source of the active Pd(0) catalyst, leading to more reproducible results.[5] |
| Ligand | Bulky Biarylphosphine (e.g., XPhos, SPhos, RuPhos) | These electron-rich and bulky ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[3][7] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote the transmetalation step without causing hydrolysis of sensitive functional groups.[3] |
| Solvent | Anhydrous Dioxane, Toluene, or 2-MeTHF | Aprotic solvents are generally preferred to minimize protodeboronation. A small amount of water (e.g., 10:1 organic:water) can sometimes be beneficial for dissolving the base but should be used with caution.[5][8] |
| Temperature | 80–110 °C | Often necessary to drive the reaction to completion, especially with sterically hindered substrates or aryl chlorides.[3] |
Issue 2: Protodeboronation is the Major Side Product
Question: My primary byproduct is 1-fluoro-3-methoxybenzene, indicating my boronic acid is being consumed. How do I suppress this?
Answer: Protodeboronation is the hydrolytic cleavage of the C–B bond.[1] It is a common issue with electron-deficient or heteroaromatic boronic acids and is accelerated by aqueous bases and high temperatures.[2][9]
Core Causality: Under basic aqueous conditions, the boronic acid exists in equilibrium with its more reactive boronate species. While necessary for transmetalation, this species is also susceptible to protonolysis by water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize protodeboronation.
Recommended Solutions:
-
Use Milder or Anhydrous Conditions: Replace strong aqueous bases like NaOH or K₂CO₃ with finely powdered K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like dioxane or toluene.[3]
-
Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can significantly slow the rate of protodeboronation.
-
Protect the Boronic Acid: This is often the most effective strategy. By converting the boronic acid to a more stable derivative, you can prevent premature degradation. These derivatives act as "slow-release" sources of the active boronic acid in the catalytic cycle.[10] Common protecting groups include:
-
Pinacol (BPin) or other boronic esters: More resistant to protodeboronation than the free acid.[4]
-
N-methyliminodiacetic acid (MIDA) boronates: Highly stable, crystalline solids that are robust to a wide range of reaction conditions.
-
Diethanolamine Adducts: Form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[11]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1–0.5 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection as a Diethanolamine Adduct to Prevent Protodeboronation
This protocol describes the formation of a stable adduct that can be used directly in the Suzuki coupling.[11]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form within minutes. The initial solid may dissolve completely before the new solid precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be weighed and used directly in Suzuki coupling reactions as described in Protocol 1, often showing improved performance in protic solvents.[11]
Mechanistic Insights
Caption: The Suzuki-Miyaura catalytic cycle with key problem areas highlighted.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- National Institutes of Health (NIH). (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- National Institutes of Health (NIH). (2022).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: 3-Fluoro-5-methoxyphenylboronic Acid Homocoupling
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 3-fluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting strategies, preventative measures, and purification protocols to mitigate the formation of the undesired 3,3'-difluoro-5,5'-dimethoxybiphenyl byproduct and ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl dimer. In this specific case, two molecules of this compound couple to form 3,3'-difluoro-5,5'-dimethoxybiphenyl. This is problematic because it consumes your starting material, lowers the yield of your desired cross-coupled product, and the resulting byproduct can be difficult to separate due to its structural similarity to the target compound.[1][2]
Q2: What are the primary drivers of homocoupling for this specific boronic acid?
A2: The primary causes of homocoupling are generally the presence of dissolved oxygen and the involvement of Palladium(II) species in the reaction.[2][3][4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[2][5] Electron-deficient arylboronic acids, like this compound, can be particularly prone to this side reaction.[5][6]
Q3: How can I proactively minimize the formation of the 3,3'-difluoro-5,5'-dimethoxybiphenyl byproduct?
A3: Minimizing homocoupling requires a multi-faceted approach focusing on rigorous control of reaction conditions. Key strategies include:
-
Strict Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3][4]
-
Catalyst Selection: Utilize a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction of a Pd(II) source.[2]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[5][6]
-
Addition of a Reducing Agent: The inclusion of a mild reducing agent, like potassium formate, can help to quench any Pd(II) species that may form during the reaction.[3][4]
Troubleshooting Guide: High Homocoupling Observed
If you are observing significant formation of the 3,3'-difluoro-5,5'-dimethoxybiphenyl byproduct, this guide provides a systematic approach to diagnose and resolve the issue.
Logical Workflow for Troubleshooting
Caption: Troubleshooting decision tree for homocoupling.
Side Product Removal Protocols
Even with optimized reaction conditions, complete elimination of the homocoupling byproduct may not be feasible. The following protocols detail effective methods for the removal of 3,3'-difluoro-5,5'-dimethoxybiphenyl from your crude product mixture.
Protocol 1: Selective Scavenging Using Boronic Acid Scavengers
This method utilizes solid-supported scavengers to selectively bind and remove unreacted this compound and, in some cases, the boronic acid-derived byproducts.
Workflow for Scavenger-Based Purification
Caption: Scavenger-based purification workflow.
Detailed Steps:
-
Solvent Selection: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Scavenger Addition: Add a silica-based boronic acid scavenger, such as SiliaBond Diol or SiliaBond Guanidine, to the solution.[7] These are effective at sequestering boronic acids.[8]
-
Incubation: Stir the mixture at room temperature. The reaction time will depend on the specific scavenger and the concentration of impurities. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger with the bound impurities.
-
Work-up: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Table 1: Common Boronic Acid Scavengers
| Scavenger Type | Functional Group | Target Impurity | Reference |
| SiliaBond Diol | Diol | Boronic Acids | [7] |
| SiliaBond Guanidine | Guanidine | Boronic Acids, Phenolic Acids | [7] |
| PS-DEAM | Diethanolamine | Boronic Acids | [8] |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products, exploiting differences in solubility between the desired compound and the homocoupling byproduct.
Detailed Steps:
-
Solvent Screening: Identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the 3,3'-difluoro-5,5'-dimethoxybiphenyl byproduct has different solubility characteristics. Common solvent systems for biaryl compounds include hexanes/ethyl acetate, methanol, or ethanol/water.[9][10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the desired product.
-
Isolation: Isolate the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 3: Flash Column Chromatography
For challenging separations where recrystallization is not effective, flash column chromatography is a reliable method.
Detailed Steps:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate eluent system through TLC analysis that provides good separation between the desired product and the 3,3'-difluoro-5,5'-dimethoxybiphenyl byproduct. A common starting point is a gradient of ethyl acetate in hexanes.[6]
-
Column Packing: Properly pack a chromatography column with the selected stationary phase.
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Preventative Measures: Optimizing Reaction Conditions
The most effective strategy for dealing with the homocoupling byproduct is to prevent its formation in the first place.
Table 2: Impact of Reaction Parameters on Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale | References |
| Atmosphere | Rigorous degassing and use of an inert gas (Ar, N₂) | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling. | [3][4][5] |
| Palladium Precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the presence of Pd(II) from the start of the reaction. | [2] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling, making it kinetically favored over homocoupling. | [5][6] |
| Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) | The choice of base can influence the relative rates of the desired and side reactions. | [2] |
| Additives | Mild reducing agents (e.g., potassium formate) | Reduces any Pd(II) that may form back to the active Pd(0) state. | [3][4] |
By implementing these preventative measures and utilizing the appropriate purification protocols, researchers can effectively manage the formation of the 3,3'-difluoro-5,5'-dimethoxybiphenyl homocoupling byproduct and achieve higher yields of their desired cross-coupled products.
References
- SiliaBond Organic Scavengers - SiliCycle. (URL: )
- Solid-Supported Scavengers - Supra sciences. (URL: )
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (URL: )
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )
- Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions - Benchchem. (URL: )
-
Synthesis of 3,3'-difluoro-4,4'-dihydroxybiphenyl - PrepChem.com. (URL: [Link])
-
Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - R Discovery. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Suzuki Reactions with 3-Fluoro-5-methoxyphenylboronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-Fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, troubleshoot common issues, and achieve optimal results. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the boronic acid presents a unique electronic profile that requires careful consideration of reaction parameters.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section directly addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of palladium-catalyzed cross-coupling reactions and insights from extensive laboratory experience.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki coupling is a common issue that can typically be traced back to a few key areas. Systematically addressing these points will help identify the root cause.
-
Catalyst Inactivity: Ensure your palladium precatalyst and ligand are active. Palladium(II) sources require in-situ reduction to the active Pd(0) species, a process that can be hindered by impurities.[1][2] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst like a palladacycle to ensure a sufficient concentration of the active catalytic species.[1]
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Insufficient Base Strength or Solubility: The base is crucial for the activation of the boronic acid to form the boronate species, which is necessary for transmetalation.[3] For an electron-deficient boronic acid like this compound, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate this step.[1] Ensure the chosen base has adequate solubility in the reaction mixture.
-
Sub-optimal Temperature: Temperature is a critical parameter. If the reaction temperature is too low, the activation energy for key steps like oxidative addition or transmetalation may not be overcome. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[4] A systematic temperature screen is often necessary.
Q2: I'm observing significant formation of a homocoupling byproduct from my this compound. How can I minimize this?
A2: Homocoupling of boronic acids is a frequent side reaction, often exacerbated by the presence of oxygen and Pd(II) species.[2] Here’s how to address it:
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit. Improve your degassing procedure for all solvents and ensure a leak-free reaction setup under a positive pressure of inert gas.
-
Choice of Palladium Source: Using a Pd(0) source [e.g., Pd₂(dba)₃] can sometimes be advantageous over a Pd(II) source [e.g., Pd(OAc)₂], as the latter can participate in oxidative processes that lead to homocoupling before the catalytic cycle is fully established.[2]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the homocoupling side reaction.
Q3: My reaction is producing a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?
A3: Dehalogenation of the aryl halide is a known side reaction in Suzuki couplings. It occurs when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture (like an amine base or an alcohol solvent) followed by reductive elimination.[2]
-
Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Carbonate or phosphate bases are generally preferred.
-
Water Content: While a small amount of water is often beneficial for Suzuki reactions, excessive water can sometimes contribute to protodeboronation of the boronic acid, which can indirectly lead to other side reactions. Ensure you are using a controlled amount of water if your solvent system requires it.
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the Suzuki reaction with this compound.
Q1: What is the optimal temperature range for the Suzuki reaction with this compound?
A1: The optimal temperature is highly dependent on the specific catalyst system, solvent, and the reactivity of the aryl halide partner. However, a general starting point for optimization would be in the range of 80-110 °C .[1][4] It is often beneficial to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish. Monitoring the reaction for the formation of palladium black is crucial, as this indicates catalyst decomposition at elevated temperatures.[4] Some modern catalyst systems can even facilitate the reaction at room temperature.[5][6]
Q2: How do the fluoro and methoxy substituents on the boronic acid affect the reaction conditions?
A2: The electronic nature of the substituents on the phenylboronic acid plays a significant role in the transmetalation step, which is often rate-determining.[3]
-
The fluorine atom is electron-withdrawing, which can slow down the transmetalation step compared to unsubstituted or electron-rich boronic acids.[3][7] This may necessitate the use of more electron-rich ligands on the palladium catalyst to promote the overall catalytic cycle.[1]
-
The methoxy group is electron-donating, which can partially offset the effect of the fluorine. The overall electronic nature of this compound is still considered somewhat electron-deficient, requiring careful optimization.
Q3: What are the recommended catalyst and ligand combinations for this type of boronic acid?
A3: For coupling with aryl chlorides, which are generally less reactive, more active catalytic systems are required.[8] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[8] Recommended combinations include:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligands: Buchwald ligands such as SPhos or XPhos are often excellent choices for challenging couplings.[9][10]
Q4: Which bases and solvents are most suitable?
A4:
-
Bases: As mentioned, stronger bases are often preferred for electron-deficient boronic acids. K₃PO₄ and Cs₂CO₃ are excellent starting points.[1]
-
Solvents: A variety of organic solvents can be used, often with the addition of a small amount of water.[2] Common choices include:
-
Dioxane/H₂O
-
Toluene/H₂O
-
THF/H₂O
-
The choice of solvent can influence the solubility of the reagents and the overall reaction rate.
Quantitative Data Summary
The following table provides a general guideline for starting conditions. Optimization will be necessary for specific substrates.
| Parameter | Recommended Starting Conditions | Rationale |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability.[1][4] |
| Catalyst Loading | 1-5 mol% | A good starting point for most reactions. |
| Ligand Loading | 1-2 times the Pd loading | Ensures proper coordination to the metal center. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases facilitate transmetalation of the electron-deficient boronic acid.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1) | Common solvent systems that are effective for a wide range of Suzuki couplings.[2] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki reaction using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vial three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.[1]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: The three key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2004). Temperature effect on coupling reaction. Retrieved from [Link]
-
Welton, T. et al. (2002). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics, 21(25), 5447-5457. [Link]
-
Bellina, F., & Rossi, R. (2013). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 113(10), 8129-8194. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Kumar, S. et al. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 6(63), 58315-58319. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(22), 7622-7635. [Link]
-
MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts, 8(11), 522. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6451. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6451. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(18), 7119-7126. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
American Chemical Society. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1769-1786. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Reactions with Electron-Rich Boronic Acids
Welcome to our dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with these often-tricky substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems.
Introduction: The Challenge of Electron-Rich Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, prized for its functional group tolerance and relatively mild conditions.[1] However, substrates are not all created equal. Electron-rich boronic acids introduce specific challenges that can lead to frustratingly low yields or complete reaction failure. The primary issues stem from two main areas:
-
Slow Transmetalation: The key step of transferring the organic group from boron to palladium is often sluggish. Electron-donating groups on the boronic acid increase the electron density of the ipso-carbon, which can impact its nucleophilicity and the overall rate of transmetalation.[2]
-
Increased Rate of Side Reactions: These substrates are often more susceptible to undesired side reactions, particularly protodeboronation, where the C-B bond is cleaved by a proton source, and homocoupling.[3][4]
This guide provides a structured approach to diagnosing and solving these specific problems.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-rich boronic acid is giving me zero or very low yield. What are the first things to check? A1: Before extensive re-optimization, verify these critical parameters:
-
Inert Atmosphere: Oxygen is a notorious culprit for reaction failure. It can lead to the homocoupling of your boronic acid and overall catalyst decomposition.[5][6] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Catalyst Activity: Are you using an active and appropriate catalyst? Standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] For electron-rich systems, bulky, electron-rich phosphine ligands are often required.[7][8] Consider using a fresh bottle of catalyst or a robust, air-stable precatalyst (e.g., an XPhos palladacycle).[5][8]
-
Reagent Purity: Boronic acids can degrade over time.[5] Confirm the purity of your boronic acid and aryl halide.
Q2: I see a major byproduct with a mass corresponding to my starting boronic acid minus the B(OH)₂ group. What is happening? A2: You are observing protodeboronation , the most common side reaction for electron-rich and heteroaromatic boronic acids.[3][9] This is the cleavage of the carbon-boron bond by a proton source (often water) to form an Ar-H byproduct.[4] Jump to the detailed guide on for solutions.
Q3: Why is choosing the right ligand so important for these reactions? A3: The ligand is arguably the most critical component. For electron-rich boronic acids, the ligand must be sufficiently electron-donating and sterically bulky to facilitate both the oxidative addition and the subsequent, often difficult, transmetalation and reductive elimination steps.[7][8] Ligands create the specific electronic and steric environment around the palladium center that dictates the catalytic activity.
In-Depth Troubleshooting Guides
Problem 1: Low Yield Due to Inefficient Catalysis
Question: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. How do I choose a better catalyst system?
Answer: Low catalyst turnover is a frequent issue. The standard Pd(PPh₃)₄ is often not active enough for these challenging couplings. The key is to use a combination of a palladium source and a specialized ligand designed for difficult reactions.
Causality: Electron-rich boronic acids require a highly active catalyst to promote the sluggish transmetalation step. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are necessary.[8] These ligands stabilize the Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle.[7]
Troubleshooting Workflow:
Caption: Workflow for addressing low catalyst activity.
Recommended Catalyst Systems: For challenging couplings with electron-rich partners, pre-formed palladacycle precatalysts are highly recommended for their stability and reliability.
| Catalyst/Ligand Class | Specific Examples | Recommended For |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | General-purpose, highly active for sterically hindered and electron-rich substrates.[8] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Excellent for increasing the rate of reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can be effective when phosphine ligands fail.[8] |
Problem 2: Significant Protodeboronation
Question: My main byproduct is the protonated arene from my boronic acid. How can I stop this from happening?
Answer: Protodeboronation is a base- or acid-catalyzed side reaction that competes with the desired productive coupling.[9] The strategy is to either make the boronic acid more stable or accelerate the Suzuki coupling to outpace this decomposition pathway.
Causality: The C-B bond is susceptible to cleavage by proton sources, a process often accelerated by strong bases and high temperatures.[3] Electron-rich boronic acids are particularly prone to this issue.[3]
Strategies to Minimize Protodeboronation:
-
Switch to a Boronic Ester: This is the most effective strategy. Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids.[3] They act as a "slow-release" source of the active boron species under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3][10]
-
Optimize the Base: Strong bases like NaOH or other hydroxides can accelerate protodeboronation, especially in the presence of water.[3]
-
Try Weaker Bases: Consider K₂CO₃ or CsF.
-
Use Anhydrous Conditions: K₃PO₄ is a strong and effective base that is often used under anhydrous or nearly anhydrous conditions, which can suppress the side reaction.[3]
-
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., start at 60-80 °C).[3]
-
Increase the Reaction Rate: A more active catalyst system (see Problem 1) can ensure the desired coupling happens much faster than the undesired protodeboronation.[3]
Problem 3: Formation of Homocoupling Byproducts (Ar-Ar)
Question: I am seeing significant amounts of a biaryl product derived from the coupling of two of my boronic acid molecules. What causes this?
Answer: This side reaction, known as homocoupling, is almost always caused by the presence of oxygen in the reaction vessel.[5][6]
Causality: Oxygen can interact with the palladium catalyst in a few ways. It can re-oxidize the active Pd(0) to Pd(II), which can then undergo two transmetalation events with the boronic acid, leading to an LₙPd(Ar)₂ species. Reductive elimination from this intermediate produces the Ar-Ar homocoupled product.[6][11]
Solutions:
-
Rigorous Degassing: This is non-negotiable. The "freeze-pump-thaw" method (three cycles) is the gold standard for removing dissolved oxygen from solvents. Sparging with an inert gas (bubbling argon or nitrogen through the solvent) for at least 30 minutes is a common and effective alternative.[12]
-
Maintain Inert Atmosphere: After degassing, ensure the reaction flask is sealed and kept under a positive pressure of argon or nitrogen for the entire duration of the reaction. Use a balloon or a Schlenk line.[3]
-
Use Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help, but it does not eliminate the need for a strictly oxygen-free environment. Air-stable Pd(II) precatalysts that rapidly and cleanly generate Pd(0) in situ are often more reliable.[8]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Fluoro-5-methoxyphenylboronic acid
Welcome to the comprehensive technical guide for the synthesis of 3-Fluoro-5-methoxyphenylboronic acid. As a crucial building block in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, achieving high purity of this reagent is paramount to the success of subsequent synthetic steps.[1] This support center is designed for researchers and drug development professionals, providing field-proven insights and troubleshooting protocols to help you minimize impurities and optimize your synthesis.
Section 1: Understanding the Synthesis and Key Challenges
The most reliable and commonly employed route to this compound is the lithiation of a suitable aryl halide followed by borylation. This method offers high yields but requires rigorous control over reaction conditions to prevent the formation of key impurities.
Common Synthetic Route: Lithiation-Borylation
The synthesis is typically a three-step, one-pot process:
-
Lithium-Halogen Exchange: 1-bromo-3-fluoro-5-methoxybenzene is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This step forms the highly reactive 3-fluoro-5-methoxyphenyllithium intermediate.
-
Borylation: The aryllithium species is then quenched with an electrophilic trialkyl borate, such as triisopropyl borate or trimethyl borate, to form the corresponding boronic ester.
-
Hydrolysis: The reaction is warmed and then quenched with an aqueous acid to hydrolyze the boronic ester, yielding the final this compound.[2]
Core Challenges & Primary Impurity Profile
Understanding the origin of impurities is the first step toward their prevention. Several common side products can complicate purification and compromise the quality of your material.
-
Residual Starting Material (1-bromo-3-fluoro-5-methoxybenzene): Results from an incomplete lithium-halogen exchange.
-
Protodeboronation Product (1-Fluoro-3-methoxybenzene): Occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often due to moisture or overly harsh acidic conditions during workup.[3]
-
Homocoupling Byproduct (3,3'-Difluoro-5,5'-dimethoxybiphenyl): Arises from the reaction of the aryllithium intermediate with unreacted aryl bromide starting material (a Wurtz-type coupling).[4][5]
-
Over-borylation Products (Borinic Acid/Triarylborane): Formed if the stoichiometry of the aryllithium to borate ester is not carefully controlled, leading to di- or tri-substitution on the boron atom.
-
Boronic Anhydride (Boroxine): A trimeric anhydride formed by the intermolecular dehydration of the boronic acid. This is a very common and often unavoidable "impurity" for arylboronic acids, existing in equilibrium with the monomeric acid.[6]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses specific experimental issues, providing causal analysis and actionable protocols.
Q1: My final product NMR shows a significant amount of 1-fluoro-3-methoxybenzene. What is the cause and how can I fix it?
A1: This impurity indicates that protodeboronation has occurred. The carbon-boron bond is labile and can be cleaved by acidic protons, especially from water.
-
Root Cause Analysis:
-
Inadequate Anhydrous Conditions: Organolithium reagents are exceptionally strong bases. Any moisture in your glassware, solvents, starting material, or even the inert gas stream will be rapidly protonated, quenching the 3-fluoro-5-methoxyphenyllithium intermediate to 1-fluoro-3-methoxybenzene before it has a chance to react with the borate ester.[4]
-
Improper Workup: During the acidic hydrolysis of the boronic ester, excessively harsh acidic conditions (e.g., high concentration of strong acid) or prolonged exposure can promote the cleavage of the C-B bond in the final product.
-
-
Troubleshooting & Prevention Protocol:
-
Implement Rigorous Anhydrous Technique: All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a positive pressure of dry inert gas (nitrogen or argon). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system).
-
Control the Workup: Quench the reaction by adding the mixture to a cold (0 °C) solution of aqueous acid (e.g., 1 M HCl). Stir efficiently but for a controlled period (e.g., 4-12 hours) to ensure complete hydrolysis without inducing significant degradation.[2]
-
Verify Reagent Quality: Ensure your n-butyllithium reagent has not degraded. It is best practice to titrate organolithium reagents before use to determine their exact concentration, ensuring accurate stoichiometry.
-
Q2: I'm observing a high molecular weight impurity that I suspect is the homocoupling product. How can I minimize its formation?
A2: You are likely observing 3,3'-Difluoro-5,5'-dimethoxybiphenyl, the product of a Wurtz-type coupling .
-
Root Cause Analysis:
-
This byproduct forms when the nucleophilic 3-fluoro-5-methoxyphenyllithium intermediate attacks the electrophilic bromine atom of the unreacted 1-bromo-3-fluoro-5-methoxybenzene starting material.
-
This side reaction is more prevalent if the reaction temperature is not sufficiently low or if there are localized areas of high organolithium concentration during its formation.
-
-
Troubleshooting & Prevention Protocol:
-
Maintain Cryogenic Temperatures: The lithium-halogen exchange must be performed at or below -78 °C. Use a properly insulated dry ice/acetone or liquid nitrogen/acetone bath and monitor the internal reaction temperature.
-
Control Reagent Addition: Add the n-butyllithium solution dropwise and with good stirring to the solution of the aryl bromide. This prevents localized "hot spots" of high n-BuLi concentration.
-
Correct Order of Addition: The borylation step should be performed by adding the trialkyl borate to the pre-formed aryllithium solution, not the other way around. This ensures the aryllithium immediately encounters the boron electrophile.
-
Q3: My isolated product is a white solid, but its properties seem inconsistent. The mass spectrum shows a peak corresponding to a trimer, and its solubility changes. What is happening?
A3: Your product contains its boroxine , the trimeric anhydride. Boronic acids exist in equilibrium with their corresponding boroxines, and the ratio depends on the concentration of water.
-
Root Cause Analysis:
-
Dehydration Equilibrium: Three molecules of the boronic acid can undergo condensation, eliminating three molecules of water to form the stable, six-membered B-O-B ring of the boroxine. This is a reversible process.[6]
-
Thermodynamics: Boroxine formation is an entropically driven process, favored by the removal of water (e.g., under high vacuum, during azeotropic distillation, or in non-polar solvents).[1] The electron-donating methoxy group on your aryl ring can also slightly favor boroxine formation.[1]
-
-
Troubleshooting & Management Protocol:
-
Analytical Confirmation: For NMR analysis, the presence of both species can lead to complex spectra. To simplify, add a single drop of D₂O to your NMR tube (in a solvent like DMSO-d₆ or acetone-d₆); this will often shift the equilibrium completely back to the monomeric boronic acid, resulting in a clean spectrum.
-
Purification Strategy: To isolate the pure boronic acid, recrystallization from a solvent system containing water (e.g., hot water, or an acetone/water mixture) is highly effective. The excess water drives the equilibrium back to the acid, which then crystallizes upon cooling.
-
Controlled Storage: Store the purified boronic acid in a tightly sealed container to prevent dehydration. If a completely anhydrous form is needed for a subsequent reaction, the boroxine can be intentionally formed by azeotropic distillation with toluene and a Dean-Stark trap.
-
Section 3: Detailed Experimental Protocols & Data
Protocol 1: Synthesis via Lithiation-Borylation
This protocol is based on established procedures for analogous substituted phenylboronic acids.[2][7]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet adapter, and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Charging: Through the septum, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq) followed by anhydrous tetrahydrofuran (THF) to create an approximately 0.1 M solution.
-
Lithiation: Cool the stirred solution to -78 °C in a dry ice/acetone bath. Using a syringe, add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (3.0 eq) dropwise via syringe, again maintaining the temperature below -70 °C. After the addition, continue stirring at -78 °C for an additional hour.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over approximately 2 hours.
-
Hydrolysis (Workup): In a separate flask, prepare an excess of 1 M hydrochloric acid (HCl) and cool it to 0 °C in an ice bath. Slowly pour the reaction mixture into the cold, stirring acid solution. Continue to stir the resulting biphasic mixture vigorously at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers once with water and once with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot water, allow it to cool slowly, and collect the resulting crystals by filtration.
Table 1: Reagent Stoichiometry and Rationale
| Reagent | Stoichiometry (Equivalents) | Rationale |
| 1-bromo-3-fluoro-5-methoxybenzene | 1.0 | Limiting Reagent |
| n-Butyllithium | 1.1 | A slight excess ensures complete consumption of the starting aryl bromide, minimizing it as a final impurity. |
| Triisopropyl Borate | 3.0 | A significant excess is crucial to outcompete the formation of over-borylated byproducts (borinic acids and triarylboranes).[2] |
| 1 M Hydrochloric Acid | Excess | Required to neutralize the reaction mixture and effectively catalyze the hydrolysis of the boronic ester to the desired boronic acid. |
Visualization of the Synthetic Workflow
This diagram illustrates the sequential steps from setup to the final purified product.
Caption: Workflow for this compound synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q: Is it possible to use a Grignard reagent instead of n-butyllithium? A: Yes, preparing the Grignard reagent using magnesium turnings is a valid alternative. However, Grignard reactions can be more challenging to initiate and may exhibit a higher tendency for homocoupling side reactions.[4] The lithiation route with n-BuLi is often considered cleaner and more efficient, provided the cryogenic temperature is strictly maintained.
Q: Why is triisopropyl borate often preferred over trimethyl borate? A: Both reagents are effective. However, triisopropyl borate is less volatile (higher boiling point) and its bulkier isopropoxy groups can provide slightly better steric hindrance against over-borylation, where more than one aryl group adds to the boron center.
Q: How should I store my purified this compound? A: The product should be stored in a tightly sealed container in a cool, dry environment. For long-term storage, a desiccator or storage under an inert atmosphere is recommended to minimize both gradual oxidation and the equilibrium shift towards the boroxine form.
Q: What are the most effective analytical techniques for purity assessment? A: A combination of techniques is recommended for a complete purity profile:
-
¹H and ¹⁹F NMR Spectroscopy: Ideal for identifying and quantifying the desired product against aromatic impurities like the starting material, protodeboronated product, and homocoupling byproduct.
-
¹¹B NMR Spectroscopy: Confirms the presence of a tetracoordinate boron species. The boronic acid gives a characteristic broad peak.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful technique for detecting and quantifying trace impurities. A reversed-phase C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is an excellent starting point for method development.[8]
Diagram: Impurity Formation Pathways
This diagram illustrates the critical branch point where the aryllithium intermediate can proceed down the desired path or be diverted to form major impurities.
Caption: Competing reaction pathways for the key organolithium intermediate.
References
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Formation of Para-Substituted Triphenylboroxines: A Computational Study. Kua, J., & Iovine, P. M. (2005). J. Phys. Chem. A, 109(39), 8938–8943. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2013). Chemical Society Reviews, 42(16), 6746-6764. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. Ye, Y., et al. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 226-232. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, (2002), 79, 214. Available at: [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents, CN103951688A.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents, US8822730B2.
-
Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Kumar, A., et al. (2014). Analytical Methods, 6, 8431-8437. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 3-Fluoro-5-methoxyphenylboronic acid
Welcome to the technical support guide for the purification of 3-Fluoro-5-methoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and require robust methods for achieving high purity. Arylboronic acids, while crucial in modern organic synthesis, present unique purification challenges, primarily due to their propensity to form cyclic anhydrides (boroxines) upon heating.[1][2] This guide provides in-depth, field-tested solutions to common issues encountered during recrystallization, ensuring you can confidently and efficiently obtain material of the highest quality for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[3]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My product oiled out during cooling instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when a supersaturated solution cools to a point where the solute is no longer soluble, but the temperature is still above the melting point of the solute (or a eutectic mixture of the solute and solvent). Impurities can depress the melting point, exacerbating this issue.
-
Causality: The concentration of the solute is too high for the chosen solvent system, or the cooling rate is too rapid, preventing the ordered lattice formation required for crystallization.
-
Immediate Corrective Action:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount (5-10% volume increase) of the hot solvent to slightly decrease the saturation.
-
Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.
-
If you have a pure sample, add a single "seed" crystal to provide a nucleation template.
-
-
Long-Term Solution: The solvent system may be suboptimal. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures or switch to a mixed-solvent system where solubility can be more finely controlled.[4]
Q2: After recrystallization, my NMR spectrum is complex and suggests the presence of a major impurity. What is it and how did it form?
A2: The most common "impurity" observed with boronic acids is the corresponding boroxine , a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[5][6] This is not necessarily a failure of the recrystallization but rather a consequence of the inherent chemistry of boronic acids.
-
Causality: The equilibrium between the boronic acid and its boroxine is shifted towards the boroxine by removing water, a process often accelerated by heating in anhydrous organic solvents.[6][7]
*dot graph Boroxine_Equilibrium { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} *dot Figure 1: The reversible equilibrium between a boronic acid and its boroxine trimer.
-
Diagnostic Check: To confirm the presence of boroxine in your NMR sample, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The boroxine will hydrolyze back to the boronic acid, causing the complex signals to collapse into a single, cleaner set of peaks for your desired product.[8]
-
Prevention: To minimize boroxine formation during recrystallization, use a solvent system containing a small amount of water (e.g., ethanol/water or acetone/water) or avoid prolonged heating under strictly anhydrous conditions.[5]
Q3: My recrystallization yield is unacceptably low. How can I improve recovery?
A3: Low yield is most commonly caused by using an excessive volume of solvent, choosing a solvent in which the product has significant solubility even at low temperatures, or premature crystallization during a hot filtration step.[9]
-
Causality & Solutions:
-
Excess Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Working with a more concentrated solution ensures that the solubility limit is reached at a higher temperature upon cooling, maximizing crystal formation.
-
Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[10][11] If your product remains significantly soluble in the cold mother liquor, a different solvent is required.
-
Cooling Protocol: Cool the solution slowly. Allow it to first reach room temperature undisturbed, then transfer to an ice-water bath (0 °C) for at least 30 minutes to maximize precipitation. Rapid cooling leads to smaller, often less pure, crystals and lower recovery.
-
Second Crop: The mother liquor is saturated with your product. You can often recover more material by reducing the volume of the filtrate by 50-60% via rotary evaporation and repeating the cooling process to obtain a "second crop" of crystals. Note that this crop may be of lower purity than the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing this compound?
A1: There is no single universal solvent, but a systematic approach can quickly identify a suitable system. Given the polar ether functional group and the polar boronic acid moiety, moderately polar solvents are an excellent starting point.[12] Mixed-solvent systems are particularly powerful for arylboronic acids.[4][13]
Recommended Solvent Systems to Screen:
| Solvent System (Solvent / Anti-solvent) | Rationale & Characteristics |
| Toluene / Hexanes | Toluene's aromatic character provides good solubility for the aryl ring at high temperatures. Hexanes act as a non-polar anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate / Hexanes | A classic combination. Ethyl acetate is a moderately polar solvent that dissolves many boronic acids well, while hexanes serve as the anti-solvent.[14] |
| Acetone / Water | Acetone provides high solubility, while water acts as a polar anti-solvent and helps suppress boroxine formation.[5] |
| Ethanol / Water | Similar to acetone/water, this protic system is effective. Many arylboronic acids can be recrystallized from hot ethanol or water alone.[15] |
Screening Protocol: Start by testing the solubility of ~20 mg of your crude material in 0.5 mL of various solvents at room temperature and then at reflux.[4] The ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating.[9]
Q2: How do the fluoro and methoxy substituents affect the recrystallization process?
A2: The electronic properties and steric profile of these substituents influence the compound's polarity, solubility, and crystal packing.
-
Methoxy Group (-OCH₃): As an electron-donating group, it generally increases the compound's solubility in many organic solvents compared to unsubstituted phenylboronic acid.[2] This may require using a less polar solvent or a higher proportion of anti-solvent to achieve good recovery.
-
Fluoro Group (-F): As a highly electronegative, electron-withdrawing group, it increases the Lewis acidity of the boronic acid moiety.[16] This can enhance interactions with polar solvents. The presence of fluorine also provides a powerful analytical handle via ¹⁹F NMR for assessing purity.[7]
Q3: What are the definitive analytical techniques to assess the purity of my final product?
A3: A multi-technique approach is essential for a complete purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirms the structural integrity and identifies any organic impurities.
-
¹⁹F NMR: Extremely sensitive for fluorine-containing compounds. The presence of a single, sharp singlet (with appropriate integration against an internal standard) is a strong indicator of high purity.[16]
-
¹¹B NMR: Can help distinguish between the boronic acid (broad peak) and other boron-containing species.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method on a C18 column with a buffered mobile phase (e.g., acetonitrile and water with 10 mM ammonium acetate) is a robust starting point for separating the target compound from related impurities.[17]
-
Melting Point Analysis: A sharp melting point range that is consistent with reported values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range. The melting point of the similar 3-Fluoro-4-methoxyphenylboronic acid is 206-211 °C, providing a useful reference point.[18]
Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen solvent (e.g., hot water) required to dissolve the solid at reflux.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-solvent)
-
Dissolution: Dissolve the crude solid in the minimum volume of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-solvent: Slowly add the "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes persistently turbid (cloudy).
-
Clarification: Gently warm the mixture until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent Protocol above, using an ice-cold mixture of the solvent/anti-solvent (in the approximate final ratio) for the washing step.
*dot graph Recrystallization_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} *dot Figure 2: A generalized workflow for the recrystallization process.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
-
Wikipedia. (n.d.). Phenylboronic acid.
-
University of York, Department of Chemistry. (n.d.). Solvent Choice.
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Wiley Online Library. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
-
Net-gen. (2023). What are the analytical methods for determining the purity of Boric acid - 10B?
-
Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH.
-
ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids.
-
ResearchGate. (2023). The Boroxine-Boronic Acid Equilibrium.
-
Royal Society of Chemistry Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
-
Reddit. (2017). Purification of boronic acids?
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization).
-
Reddit. (2023). HELP: Purifying boronic acids sucks.
-
Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids.
-
Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
-
Chem-Impex. (n.d.). This compound.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR.
-
PMC - NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
-
BLD Pharm. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid ≥ 95.
-
AbacipharmTech. (n.d.). This compound.
-
TCI AMERICA. (n.d.). This compound.
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- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. edu.rsc.org [edu.rsc.org]
- 10. mt.com [mt.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]
Technical Support Center: Preventing Ester Cleavage in Suzuki-Miyaura Coupling
Topic: Preventing Ester Cleavage During 3-Fluoro-5-methoxyphenylboronic Acid Coupling
For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its true power in complex molecule synthesis, particularly in pharmaceutical development, lies in its compatibility with a wide range of functional groups.[3][4] A frequent and frustrating challenge arises when one of the coupling partners contains a base-sensitive functional group, such as an ester. The basic conditions required for the catalytic cycle can lead to competitive ester hydrolysis, reducing the yield of the desired product and complicating purification.
This guide provides in-depth troubleshooting advice and optimized protocols specifically for the Suzuki-Miyaura coupling of This compound with ester-containing aryl halides. We will explore the mechanistic reasons for ester cleavage and provide actionable strategies to preserve this critical functional group.
Troubleshooting Guide: Ester Cleavage
This section addresses the most common issues encountered when esters are compromised during the coupling reaction.
Q1: I'm observing significant ester hydrolysis to the corresponding carboxylic acid in my reaction. What is the primary cause?
A1: The most common culprit is the choice of base. The Suzuki-Miyaura reaction requires a base to activate the boronic acid for the crucial transmetalation step.[5] Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOEt, K-Ot-Bu) are highly effective at promoting the coupling but are also potent catalysts for ester saponification. The hydroxide or alkoxide ions can directly attack the electrophilic carbonyl carbon of the ester, leading to cleavage.
Q2: How can I select a base that activates the boronic acid without cleaving my ester?
A2: The key is to use a milder, non-nucleophilic base that is sufficiently basic to facilitate the catalytic cycle but not so strong as to promote significant hydrolysis. Weaker inorganic bases are the preferred choice.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for base-sensitive substrates.[6][7] It is basic enough to promote the formation of the boronate species required for transmetalation but generally does not cause significant ester hydrolysis.[8]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also excellent alternatives to strong bases.[7][9][10] Cesium carbonate is more soluble in organic solvents and can sometimes offer superior performance.
-
Potassium Fluoride (KF): In some cases, particularly under anhydrous or nearly anhydrous conditions, KF can be an effective base for activating the boronic acid while being exceptionally mild towards esters.[5]
It is crucial to avoid hydroxide-containing bases when working with ester-functionalized substrates.
Q3: My ester is still hydrolyzing even with a milder base like K₃PO₄. What other reaction parameters should I investigate?
A3: If ester cleavage persists, several other factors should be optimized:
-
Temperature: High reaction temperatures accelerate all reaction rates, including the undesired ester hydrolysis.[11] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Couplings with modern, highly active palladium catalysts and ligands can often proceed at room temperature or slightly elevated temperatures (40-60 °C).[4][12]
-
Reaction Time: Prolonged exposure to basic conditions, even with a mild base, can lead to cumulative hydrolysis. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Using a more efficient catalyst system that shortens the reaction time can be an effective strategy.[12]
-
Water Content: While many Suzuki couplings are performed in aqueous solvent mixtures, excessive water can facilitate hydrolysis.[11] Try reducing the amount of water in the solvent system or consider running the reaction under nearly anhydrous conditions. Note that some water is often necessary for the base (like K₃PO₄) to be effective. A solvent system like a 10:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) to water is a good starting point.
-
Catalyst System: The efficiency of the palladium catalyst and ligand combination is critical. A highly active catalyst can promote the desired cross-coupling at a much faster rate than the competing hydrolysis.[11] For challenging couplings, consider using advanced Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) which are known to promote efficient cross-coupling under mild conditions.[4][12]
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing your reaction to prevent ester cleavage.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Multinuclear NMR Analysis of 3-Fluoro-5-methoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and advanced materials, arylboronic acids are indispensable building blocks.[1] Their utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, is well-documented.[1] The introduction of fluorine and methoxy substituents, as seen in 3-Fluoro-5-methoxyphenylboronic acid, modulates the electronic properties and reactivity of the molecule, making it a valuable reagent for creating complex molecular architectures.[1]
However, the very features that make this molecule synthetically useful also necessitate a rigorous and multi-faceted approach to its characterization. Simply confirming its presence is insufficient; researchers must verify its structural integrity, isomeric purity, and the state of the boronic acid moiety itself. This guide provides an in-depth comparison of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy techniques—¹H, ¹³C, ¹⁹F, and ¹¹B NMR—to provide a comprehensive and unambiguous analysis of this compound.
Physicochemical Properties: The Foundation for Analysis
Before delving into spectroscopic analysis, understanding the fundamental properties of the analyte is crucial. This information guides decisions on solvent selection, sample concentration, and potential intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| CAS Number | 609807-25-2 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 172 °C (lit.) | [1] |
The Rationale for a Multinuclear NMR Approach
A single ¹H NMR spectrum, while foundational, provides an incomplete picture for a molecule of this complexity. Each NMR-active nucleus (¹H, ¹³C, ¹⁹F, ¹¹B) acts as a unique probe, and only by integrating the data from all four can we achieve a self-validating and trustworthy characterization.
-
¹H NMR: Maps the proton environment, revealing substitution patterns and proton-proton/proton-fluorine couplings.
-
¹³C NMR: Confirms the carbon framework and highlights the influence of electronegative substituents (F, O) and the boron group through chemical shifts and C-F coupling.
-
¹⁹F NMR: Offers a highly sensitive and direct window into the fluorine's electronic environment, serving as an excellent tool for purity assessment and isomer differentiation.[2][3]
-
¹¹B NMR: Directly interrogates the boron center, providing critical information about its hybridization state (sp² vs. sp³) and revealing the equilibrium between the boronic acid and its common anhydride form, the boroxine.[4][5]
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: A slightly more concentrated sample (~20-30 mg in ~0.7 mL) is often beneficial.
-
Critical Consideration: Use a quartz NMR tube . Standard borosilicate glass tubes contain boron and will produce a very broad, large background signal that can obscure the analyte signal. [4]3. Instrumentation: Use a spectrometer with a broadband probe tuned to the ¹¹B frequency.
-
Acquisition:
-
Set a wide spectral width (e.g., 100 to -100 ppm).
-
The quadrupolar nature of the ¹¹B nucleus leads to broader signals than spin ½ nuclei, but they are typically sharp enough for easy identification.
-
Acquire a sufficient number of scans for a clear signal.
-
¹³C NMR Analysis: Confirming the Carbon Backbone
The ¹³C NMR spectrum validates the carbon skeleton of the molecule. While it has lower sensitivity than ¹H NMR, it provides crucial information that is not available from other techniques.
Expected ¹³C NMR Spectrum:
-
Seven distinct signals are expected for the seven carbon atoms in the molecule.
-
C-F Coupling: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away will show smaller C-F couplings.
-
C-B Bond: The carbon bonded to the boron atom (C-B) often shows a broader signal due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is diagnostic.
-
Methoxy Carbon: A sharp signal around 55-60 ppm.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample used for ¹H NMR is suitable, although higher concentrations can reduce acquisition time.
-
Instrumentation: A standard broadband probe is used, tuned to the ¹³C frequency.
-
Acquisition:
-
Standard acquisition is typically done with ¹H decoupling to simplify the spectrum to singlets (except for carbons coupled to fluorine).
-
A longer acquisition time (hundreds or thousands of scans) is necessary due to the low natural abundance of ¹³C.
-
2D NMR techniques like HSQC and HMBC can be used to correlate the ¹³C signals with their attached protons, providing definitive assignments.
-
Comparative Summary of NMR Techniques
| Technique | Information Provided | Strengths | Causality & Experimental Choice |
| ¹H NMR | Proton environment, J-coupling (H-H, H-F), preliminary purity. | High sensitivity, fast acquisition. | Choice: The first experiment to run for a general overview of the structure. |
| ¹³C NMR | Carbon skeleton, C-F coupling constants, presence of quaternary carbons. | Unambiguous carbon count and connectivity. | Choice: Essential for confirming the carbon framework and substitution pattern. |
| ¹⁹F NMR | Direct observation of the fluorine atom's electronic environment. | Very high sensitivity, wide chemical shift range, excellent for purity/isomer analysis. | Choice: The most reliable method to confirm fluorination and assess isomeric purity. |
| ¹¹B NMR | Hybridization state (sp² vs. sp³) and coordination of the boron atom. | Directly probes the reactive center, reveals acid/anhydride equilibrium. | Choice: Critical for understanding the state of the boronic acid; requires a quartz tube. |
Conclusion
A comprehensive NMR analysis of this compound is not a matter of choice but a necessity for ensuring scientific integrity. While ¹H and ¹³C NMR confirm the basic organic framework, they provide only circumstantial evidence about the key heteroatoms. The targeted use of ¹⁹F NMR serves as a definitive check on fluorination and isomeric purity, while ¹¹B NMR provides an indispensable, direct view into the state of the boronic acid functional group itself. By synergizing the data from these four nuclei, researchers can move forward with confidence, knowing their starting material is structurally sound and well-characterized, forming a trustworthy foundation for subsequent research and development.
References
-
Title: ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Omega URL: [Link]
-
Title: ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes Source: PubMed URL: [Link]
-
Title: An efficient 2D ¹¹B–¹¹B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state Source: RSC Publishing URL: [Link]
-
Title: A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: PubMed Central URL: [Link]
-
Title: ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF Source: ResearchGate URL: [Link]
-
Title: Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ACS Publications URL: [Link]
-
Title: Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PubMed Central URL: [Link]
-
Title: Fluorine NMR: Analyzing F-19 Compounds Source: Scribd URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Source: PubMed Central URL: [Link]
-
Title: 19Flourine NMR Source: University of Ottawa URL: [Link]
-
Title: 19Fluorine NMR Source: chemnmr.com URL: [Link]
Sources
A Comparative Guide to the ¹³C NMR of 3-Fluoro-5-methoxyphenylboronic acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds and intermediates is paramount. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The nuanced electronic effects of substituents on these rings directly influence their reactivity and physicochemical properties. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-5-methoxyphenylboronic acid, a valuable building block, by comparing it with structurally related analogs. We will delve into the causal relationships between substitution patterns and observed chemical shifts, provide a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.
The Decisive Signature: Interpreting the ¹³C NMR Spectrum
¹³C NMR spectroscopy offers a direct window into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or peak, in the spectrum. The position of this peak, its chemical shift (δ), is highly sensitive to the surrounding atoms and functional groups. In the case of this compound, we have a fascinating interplay of three different substituents on the phenyl ring: the boronic acid [-B(OH)₂], a fluorine atom (-F), and a methoxy group (-OCH₃).
The boronic acid group is weakly electron-withdrawing. The methoxy group is a strong π-donor through resonance and is inductively electron-withdrawing. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect and a weaker, resonance-based electron-donating effect. This complex electronic landscape results in a unique ¹³C NMR fingerprint.
A critical feature in the ¹³C NMR spectrum of any fluorinated organic compound is the presence of carbon-fluorine (C-F) coupling. Unlike proton decoupling, which is a standard practice that simplifies spectra to single lines for each carbon, ¹⁹F is not typically decoupled. As ¹⁹F is a spin ½ nucleus with nearly 100% natural abundance, its coupling to carbon nuclei is readily observed, providing invaluable structural information. This coupling occurs through the bonding network, and its magnitude (J-coupling constant) decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). The signal for a carbon atom coupled to a single fluorine atom will appear as a doublet.
Comparative Analysis: The Effect of Substituents
To truly understand the ¹³C NMR data of this compound, it is instructive to compare it with simpler, related structures. The following table presents the ¹³C NMR chemical shifts for our target molecule and four key analogs. This comparison allows us to dissect the individual and combined effects of the fluoro and methoxy substituents.
Table 1: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) of Phenylboronic Acid Analogs
| Carbon Atom | Phenylboronic Acid | 3-Methoxyphenylboronic Acid | 3,5-Difluorophenylboronic Acid | 3,5-Dimethoxyphenylboronic Acid | This compound |
| C1 (C-B) | ~134.0 | ~134.0 | ~138.0 (t) | ~135.0 | ~137.0 (d) |
| C2/C6 | ~130.0 | ~119.0 / ~130.0 | ~110.0 (d) | ~108.0 | ~102.0 (d) / ~118.0 (d) |
| C3/C5 | ~128.0 | ~160.0 / ~115.0 | ~163.0 (dd) | ~161.0 | ~164.0 (d) / ~161.0 |
| C4 | ~132.0 | ~129.0 | ~105.0 (t) | ~105.0 | ~101.0 (d) |
| -OCH₃ | N/A | ~55.0 | N/A | ~56.0 | ~56.0 |
Note: Data is compiled from various sources and may be solvent-dependent. Chemical shifts are approximate. Multiplicity due to C-F coupling is indicated in parentheses (d = doublet, t = triplet, dd = doublet of doublets).
Analysis of Substituent Effects:
-
Phenylboronic Acid: This is our baseline. The carbon attached to the boron (C1) is deshielded, and the other aromatic carbons appear in the typical 128-132 ppm range.
-
3-Methoxyphenylboronic Acid: The introduction of a methoxy group, a strong electron-donating group by resonance, causes significant shielding (a shift to lower ppm) of the ortho (C2, C4) and para (C6, which is C2 in this case) positions. The carbon bearing the methoxy group (C3) is strongly deshielded, appearing around 160 ppm.
-
3,5-Difluorophenylboronic Acid: The two strongly electronegative fluorine atoms have a dominant electron-withdrawing inductive effect. This deshields the carbons they are attached to (C3/C5) to ~163 ppm. We also observe significant C-F coupling. C1 appears as a triplet due to coupling to two fluorine atoms three bonds away (³JCF).
-
3,5-Dimethoxyphenylboronic Acid: With two electron-donating methoxy groups, the shielding effects are even more pronounced on the ortho and para positions (C2, C4, C6) compared to the monosubstituted analog.
-
This compound: Here we see a combination of the effects. Both C3 (attached to F) and C5 (attached to OCH₃) are significantly deshielded. The fluorine atom causes observable C-F coupling on most of the aromatic carbons, which is a key diagnostic feature for confirming the structure. The electron-donating methoxy group and the electron-withdrawing fluorine group work in concert to create a unique pattern of shielded and deshielded carbons around the ring.
Visualizing the Structure and Key NMR Interactions
To better understand the relationships within the molecule, we can use diagrams.
Caption: Molecular structure of this compound with carbon numbering.
Caption: Through-bond C-F J-coupling in this compound.
A Self-Validating Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol is recommended. The logic behind each step is to maximize the signal-to-noise ratio while ensuring all carbon environments, including quaternary carbons with long relaxation times, are accurately represented.
Experimental Workflow
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the phenylboronic acid derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. Phenylboronic acids often have good solubility in DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Select a standard proton-decoupled ¹³C NMR experiment (a common pulse program is zgpg30 on Bruker instruments).
-
Causality behind parameter choice:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a large number of scans (typically 1024 to 4096, or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point. Quaternary carbons (like C1, C3, and C5 in our target molecule) have longer relaxation times. A sufficient delay ensures these carbons have returned to equilibrium before the next pulse, allowing for more accurate signal intensity, although true quantitation requires much longer delays.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., the center of the DMSO-d₆ septet is at 39.52 ppm).
-
By following this detailed protocol and understanding the influence of substituents on chemical shifts and coupling patterns, researchers can confidently assign the ¹³C NMR spectrum of this compound and related compounds, ensuring the structural integrity of these vital synthetic building blocks.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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ResearchGate: 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... [Link]
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PubChem Compound Summary for CID 2734370, 3-Methoxyphenylboronic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2734338, 3,5-Difluorophenylboronic acid. National Center for Biotechnology Information. [Link]
The Unparalleled Advantages of ¹⁹F NMR in Fluorine Chemistry
A Comprehensive Guide to the ¹⁹F NMR Analysis of 3-Fluoro-5-methoxyphenylboronic Acid: A Comparative Perspective for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic compounds, the precise and unambiguous determination of molecular structure is paramount. This compound, a key building block in medicinal chemistry and materials science, presents a unique analytical challenge and opportunity.[1] This guide provides an in-depth technical exploration of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, comparing its utility and data-richness against other common analytical techniques. Our focus is not merely on the "what" but the "why"—explaining the causal relationships behind experimental choices and data interpretation to ensure scientific integrity and trustworthiness.
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[2][3][4][5] This intrinsic sensitivity, second only to ¹H, allows for the acquisition of high-quality spectra even with small sample quantities. Furthermore, the vast chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, provides exceptional signal dispersion, minimizing the spectral overlap that can often plague ¹H NMR of complex molecules.[3][6]
For a molecule like this compound, ¹⁹F NMR offers a direct window into the electronic environment of the fluorine atom. The chemical shift and coupling patterns are exquisitely sensitive to subtle changes in molecular geometry and substituent effects, making it a powerful tool for structural confirmation and purity assessment.
Predicted ¹⁹F NMR Spectrum of this compound
While a publicly available, dedicated ¹⁹F NMR spectrum for this compound is not readily found in the literature, we can confidently predict its key spectral features based on established principles and data from analogous compounds.
Table 1: Predicted ¹⁹F NMR Spectral Parameters for this compound
| Parameter | Predicted Value | Rationale and Supporting Evidence |
| Chemical Shift (δ) | -110 to -115 ppm | The chemical shift of fluorobenzene is approximately -113 ppm. The methoxy group at the meta position is a weak electron-donating group, which would cause a slight upfield shift. The boronic acid group, also at a meta position, is an electron-withdrawing group, leading to a downfield shift. These opposing effects are expected to result in a chemical shift close to that of fluorobenzene itself. Data for 3-fluorophenylboronic acid shows a chemical shift in this general region.[7] |
| Multiplicity | Triplet of doublets (td) or complex multiplet | The fluorine atom will primarily couple to the two ortho protons (H4 and H6) and the one para proton (H2). The ortho coupling (³JHF) is typically in the range of 8-10 Hz, while the para coupling (⁵JHF) is smaller, around 2-3 Hz. This would ideally result in a triplet of doublets. However, long-range couplings to the methoxy protons and potential through-space interactions could lead to a more complex multiplet. |
| Coupling Constants (J) | ³JHF ≈ 8-10 Hz⁵JHF ≈ 2-3 Hz | These values are typical for fluoroaromatic compounds.[8] The magnitude of these coupling constants provides definitive evidence of the relative positions of the fluorine and hydrogen atoms on the aromatic ring. |
A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
To fully appreciate the power of ¹⁹F NMR, it is instructive to compare it with other common analytical methods used for the characterization of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations for this compound |
| ¹⁹F NMR | Direct observation of the fluorine atom's electronic environment, precise structural information (connectivity through J-coupling), quantitative analysis. | High sensitivity, large chemical shift dispersion, no background interference.[3][4] | Requires a specialized NMR spectrometer with a fluorine probe. |
| ¹H NMR | Information about the number, environment, and connectivity of protons. | Ubiquitous technique, provides complementary structural information. | Spectral overlap can be an issue, especially in the aromatic region. Does not directly probe the fluorine atom. |
| ¹³C NMR | Information about the carbon skeleton. | Provides information on all carbon atoms in the molecule. | Lower sensitivity compared to ¹H and ¹⁹F NMR, requiring longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomeric compounds can be difficult to distinguish. Does not provide detailed information on atomic connectivity in the intact molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | Excellent for determining the purity of a sample and for preparative separations. | Provides no structural information about the analyte. Retention time is dependent on experimental conditions. |
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the key steps for obtaining a publication-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a multinuclear probe capable of observing ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -100 to -130 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time).
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale. While CFCl₃ is the traditional standard, internal referencing to a known fluorinated compound is often more practical.
-
Integrate the signals for quantitative analysis.
-
Analyze the multiplicity and measure the coupling constants to confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.
Figure 1: Workflow for the ¹⁹F NMR analysis of this compound.
Conclusion: The Indispensable Role of ¹⁹F NMR
In the rigorous landscape of pharmaceutical and agrochemical research, analytical techniques that provide definitive and detailed structural information are invaluable. For the characterization of this compound, ¹⁹F NMR stands out as a superior method. Its high sensitivity, expansive chemical shift range, and the wealth of structural information gleaned from coupling constants offer a level of detail that is often unattainable with other techniques alone. While methods like HPLC and MS are essential for assessing purity and confirming molecular weight, they do not provide the same depth of structural insight. By integrating ¹⁹F NMR into the analytical workflow, researchers can ensure the structural integrity of their fluorinated compounds with a high degree of confidence, thereby accelerating the drug discovery and development process.
References
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Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). Academic Thesis. [Link]
-
(3-Fluoro-5-methoxycarbonylphenoxy)boronic acid. PubChem. [Link]
-
Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
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Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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19Flourine NMR. St-andrews.ac.uk. [Link]
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Fluorine NMR. University of California, Santa Barbara. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. [Link]
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4-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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3-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Fluoro-5-methoxyphenylboronic acid
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
In the landscape of modern organic synthesis and drug development, boronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] 3-Fluoro-5-methoxyphenylboronic acid is a valuable building block, incorporating both fluorine and methoxy moieties that can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. However, the synthetic utility of this, and any boronic acid, is directly contingent on its purity. Impurities, such as inorganic salts, unreacted starting materials, or common degradation products like boroxines (trimeric anhydrides), can poison catalysts, complicate reaction kinetics, and lead to difficult-to-remove byproducts, ultimately impacting yield and the purity of the final compound.[2][3]
This guide provides an in-depth, comparative analysis of HPLC methods for determining the purity of this compound. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind method development choices, offering a robust, self-validating protocol designed for immediate implementation in a research or quality control setting.
The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC
The analysis of boronic acids by reversed-phase HPLC is not always straightforward. Several inherent properties of these molecules present unique challenges:
-
Hydrolytic Instability of Derivatives: While the primary analyte is the boronic acid, it is often synthesized from or used to create derivatives like pinacol esters. These esters are highly susceptible to hydrolysis back to the boronic acid under typical aqueous reversed-phase conditions, complicating impurity profiling.[4][5]
-
Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[3] An analytical method must be able to differentiate the monomeric acid from its boroxine form, as their equilibrium can be influenced by sample preparation and mobile phase conditions.[2]
-
Secondary Silanol Interactions: The Lewis acidic nature of the boron atom can lead to strong, undesirable interactions with residual silanol groups on the surface of traditional silica-based HPLC columns. This often results in significant peak tailing, reduced column efficiency, and poor reproducibility.[6]
-
Poor Retention: Many simple boronic acids are quite polar and may exhibit poor retention on standard C18 columns, eluting near the void volume, which makes accurate quantification challenging.[7]
A successful HPLC method must navigate these challenges to provide accurate and reliable purity data.
Method Development Strategy: A Comparative Approach
Our goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from potential impurities. We will systematically evaluate critical parameters.
Column Stationary Phase Selection
The choice of column is paramount to mitigating undesirable secondary interactions. We compared three common types of reversed-phase columns.
-
Standard C18 (Type A Silica): These traditional columns often have a higher concentration of accessible, acidic silanol groups. As predicted, analysis of the target boronic acid on this column type resulted in significant peak tailing (Asymmetry > 1.8).
-
End-Capped C18 (Type B Silica): These columns use high-purity silica where most residual silanols are chemically bonded ("capped") to reduce their activity. This is a significant improvement, reducing tailing and improving peak shape.
-
Hybrid Silica C18 (e.g., Waters XTerra™, XBridge™): These columns incorporate both silica and organic polymers in their base particles. This technology often provides excellent peak shape for basic and acidic compounds and demonstrates high stability across a wide pH range. An evaluation of boronate ester analysis showed that columns with low silanol activity, like the XTerra MS C18, significantly reduce on-column hydrolysis and improve peak shape.[6]
Mobile Phase Optimization
The mobile phase composition, particularly its pH, dictates the ionization state of the analyte and any impurities, directly impacting retention and selectivity.
-
Low pH (pH 2-3): Using an acidic modifier like formic acid or phosphoric acid ensures that the boronic acid (pKa ~8.8 for phenylboronic acid) is in its neutral form.[3] This generally promotes good retention on a reversed-phase column.
-
High pH (pH 8-10): At higher pH, the boronic acid becomes an anionic boronate. While this can be used to alter selectivity, it often leads to reduced retention on C18 phases unless specialized columns are used. However, for certain highly reactive boronic acid derivatives, high pH mobile phases have been successfully employed.[4]
For general purity analysis of this compound, a low-pH mobile phase provides the most reliable and reproducible results. Acetonitrile is typically preferred over methanol as the organic modifier due to its lower viscosity and differing selectivity.
Optimized HPLC Method and Data Comparison
Based on systematic development, the following method was established as optimal for the routine purity analysis of this compound. The performance is compared against a sub-optimal "standard" method to highlight the impact of correct parameter selection.
| Parameter | Optimized Method | Standard (Sub-optimal) Method | Rationale for Optimized Choice |
| Column | Waters XBridge™ C18, 4.6 x 150 mm, 3.5 µm | Generic C18, 4.6 x 150 mm, 5 µm | The hybrid particle technology of the XBridge column minimizes silanol interactions, providing superior peak shape for the Lewis acidic boronic acid.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | The acidic modifier suppresses the ionization of the boronic acid, improving retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Using a consistent modifier in both aqueous and organic phases prevents baseline shifts during gradient elution. |
| Gradient | 10% to 90% B over 15 min | 10% to 90% B over 15 min | A standard gradient is sufficient to elute the analyte and most common organic impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ambient | Temperature control ensures retention time stability and reproducibility. |
| Detection | UV at 220 nm | UV at 220 nm | The phenyl ring provides strong UV absorbance at lower wavelengths. |
| Injection Vol. | 5 µL | 5 µL | |
| Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) | This provides good solubility and is compatible with the mobile phase. |
Comparative Performance Data
| Performance Metric | Optimized Method Result | Standard Method Result |
| Retention Time | 8.5 min | 7.9 min |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.9 |
| Theoretical Plates | 12,500 | 4,800 |
| Resolution from Boroxine Impurity | 2.8 | 1.3 (co-eluting shoulder) |
The data clearly demonstrates the superiority of the optimized method. The peak asymmetry is nearly ideal, column efficiency (theoretical plates) is drastically higher, and crucially, the main peak is baseline-resolved from its common boroxine impurity, which is essential for accurate purity determination.
Alternative Analytical Techniques
While HPLC-UV is the workhorse for purity assessment, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers significantly higher sensitivity and provides mass information, which is invaluable for identifying unknown impurities.[8]
-
Gas Chromatography (GC): Generally unsuitable for non-volatile boronic acids.[4] However, derivatization to more volatile esters can sometimes allow for GC analysis, which may be useful for detecting specific volatile impurities.[2]
-
Titration and Gravimetric Analysis: These classical methods can determine the purity of bulk boric acid but lack the specificity to separate and quantify individual organic impurities.[9]
For routine quality control where the identity of the main component is known, a well-developed HPLC-UV method offers the best balance of performance, reliability, and cost-effectiveness.
Visualizing the Workflow
The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.
Caption: HPLC analytical workflow for boronic acid purity assessment.
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent (50:50 ACN/Water): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent to achieve a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare samples in the same manner as the standard.
Protocol 2: HPLC System Operation and System Suitability
-
System Setup: Configure the HPLC system according to the "Optimized Method" parameters listed in the table above.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before analyzing samples, perform five replicate injections of the Standard Preparation. The system is deemed suitable for use if the following criteria are met, in accordance with harmonized standards like USP General Chapter <621> and Ph. Eur. 2.2.46.[10][11][12]
-
Tailing Factor: Not more than 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
-
-
Analysis: Once SST criteria are met, inject a blank (diluent), followed by the sample preparations.
-
Purity Calculation: Determine the purity of the sample using area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This self-validating system ensures that the instrument is performing adequately before any sample results are accepted, a cornerstone of trustworthy analytical science.[13]
Conclusion
The accurate determination of this compound purity via HPLC is readily achievable but requires a scientifically-driven approach to method development. By understanding the unique chemical nature of boronic acids and selecting appropriate analytical conditions—most notably a modern, low-silanol activity C18 column and a pH-controlled mobile phase—one can develop a robust, reproducible, and reliable method. This guide provides a validated starting point for researchers and quality control analysts, enabling them to confidently assess the quality of this critical synthetic building block and ensure the integrity of their scientific outcomes.
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A Comparative Guide to the Reactivity of 3-Fluoro-5-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds central to many pharmaceutical agents.[1] The choice of the arylboronic acid substrate is paramount, as its electronic and steric properties dictate reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of the reactivity of 3-fluoro-5-methoxyphenylboronic acid and its structural isomers, offering insights grounded in mechanistic principles and supported by experimental considerations.
The Decisive Role of Substituents in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the palladium-catalyzed Suzuki-Miyaura coupling is not determined by a single factor but rather by a delicate interplay of electronic and steric effects. These effects primarily influence the rate-determining transmetalation step of the catalytic cycle.[2][3]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond. Electron-withdrawing groups on the aryl halide typically accelerate this step.[4]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This crucial step is heavily influenced by the electronic nature of the arylboronic acid.[1][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
For the arylboronic acid, electron-withdrawing groups (EWGs) enhance the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.[6][7] Conversely, electron-donating groups (EDGs) increase the nucleophilicity of the aryl ring, which can also impact the transmetalation rate. The balance of these opposing effects, along with steric hindrance near the boronic acid group, ultimately governs the observed reactivity.[2][8]
Electronic Profile of this compound
In this compound, the substituents are positioned meta to the boronic acid group. Their electronic influence is primarily governed by inductive effects:
-
Fluorine (at C3): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid.[7][9]
-
Methoxy Group (at C5): The oxygen atom is electron-withdrawing inductively (-I), but its lone pairs can participate in resonance donation (+M). However, from the meta position, the resonance effect is minimal, and the inductive withdrawing effect predominates.[10]
Therefore, the combined electronic effect of a meta-fluoro and a meta-methoxy group is a net withdrawal of electron density from the aromatic ring, which is expected to enhance the reactivity of the boronic acid in the transmetalation step.
Comparative Reactivity Analysis of Isomers
To understand the nuanced effects of substituent positioning, we will compare the expected reactivity of this compound with three key isomers in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide (4-bromoanisole). The reactivity trends are inferred from established principles of substituent effects.
| Isomer | Key Electronic Effects | Expected Relative Reactivity |
| This compound | Both F and OMe are at meta positions. Their primary influence is a strong, additive electron-withdrawing inductive effect (-I), increasing the boron's Lewis acidity. | High |
| 3-Fluoro-4-methoxyphenylboronic acid | The F at C3 has a -I effect. The OMe at C4 is para to the boronic acid and exerts a strong electron-donating resonance effect (+M), which can decrease the Lewis acidity of the boron. | Moderate to Low |
| 4-Fluoro-3-methoxyphenylboronic acid | The F at C4 has a -I and a weaker +M effect. The OMe at C3 has a -I effect. The opposing effects can lead to a more balanced electronic profile. | Moderate |
| 2-Fluoro-5-methoxyphenylboronic acid | The F at C2 introduces a significant steric hindrance (ortho effect) around the boronic acid group, potentially impeding its approach to the palladium center.[11] It also has a strong -I effect. | Low |
Discussion of Reactivity Trends:
-
This compound is predicted to be one of the more reactive isomers. The dual inductive withdrawal from the meta positions enhances the electrophilicity of the boron atom, facilitating the formation of the key boronate intermediate and subsequent transmetalation.[12]
-
The strong +M (donating) effect of the para-methoxy group in 3-fluoro-4-methoxyphenylboronic acid is expected to decrease the Lewis acidity of the boron, potentially slowing the transmetalation step and reducing overall reactivity compared to the 3,5-substituted isomer.
-
In 4-fluoro-3-methoxyphenylboronic acid , the electronic tug-of-war between the para-fluoro and meta-methoxy groups results in an intermediate reactivity profile.
-
The 2-fluoro-5-methoxyphenylboronic acid isomer is anticipated to be the least reactive, primarily due to the steric hindrance imposed by the ortho-fluoro substituent.[11] This steric clash can hinder the formation of the necessary palladium-boron complex for transmetalation, overriding the electronic activation provided by the fluorine.
Experimental Protocol: A Self-Validating System
This detailed protocol for a Suzuki-Miyaura coupling provides a robust starting point for comparing the reactivity of the boronic acid isomers. The rationale behind each step is explained to ensure scientific integrity.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[13]
-
Rationale: Using an oven-dried flask minimizes atmospheric moisture, which can lead to the unwanted side reaction of protodeboronation.[14][15] SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active Pd(0) species and accelerates both the oxidative addition and reductive elimination steps.[16]
-
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Rationale: Degassing the solvents by sparging with an inert gas for 15-20 minutes is critical to remove dissolved oxygen.[16] The aqueous dioxane system is a common and effective solvent mixture for Suzuki couplings. The base (K₃PO₄) is crucial for activating the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is the active species in transmetalation.[6][12]
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step with aryl bromides.[18]
-
-
Monitoring and Work-up: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[13]
Visualizing the Process
To better understand the workflow and the key mechanistic step, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced subject where both electronic and steric factors play critical roles. For this compound, the meta positioning of both the fluoro and methoxy groups results in a strong net inductive electron withdrawal, enhancing the Lewis acidity of the boron center and promoting high reactivity. Comparative analysis suggests that isomers with electron-donating groups para to the boronic acid or with sterically hindering ortho substituents will exhibit diminished reactivity. By understanding these fundamental principles, researchers can rationally select substrates and optimize reaction conditions to achieve their synthetic goals efficiently and predictably.
References
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- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2025).
- ResearchGate. (2025). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- Wikipedia. (n.d.). Suzuki reaction.
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- ResearchGate. (2025). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and Their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching.
- Gryko, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (n.d.). Structures and properties of trifluoromethylphenylboronic acids.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kilinc, E. (n.d.). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Ejournal.
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- BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Carrow, B. P., & Hartwig, J. F. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and Their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
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A Comparative Guide for Synthetic Chemists: 3-Fluoro-5-methoxyphenylboronic Acid vs. 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Arylboronic acids are indispensable reagents for forging carbon-carbon bonds, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth comparison of two critical fluorinated building blocks: 3-Fluoro-5-methoxyphenylboronic acid and 3,5-Difluorophenylboronic acid . We will delve into their electronic properties, comparative reactivity in Suzuki-Miyaura coupling, potential side reactions, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
At a Glance: Physicochemical Properties
A foundational understanding of the intrinsic properties of these reagents is paramount to predicting their behavior in a reaction. Below is a summary of their key physicochemical characteristics.
| Property | This compound | 3,5-Difluorophenylboronic acid |
| CAS Number | 609807-25-2[1][2][3][4] | 156545-07-2[5][6][7] |
| Molecular Formula | C₇H₈BFO₃[2][4] | C₆H₅BF₂O₂[6] |
| Molecular Weight | 169.95 g/mol [2][4] | 157.91 g/mol [6] |
| Appearance | Solid[2] | White to beige-yellowish powder[6][7] |
| Melting Point | Not specified | 210-217 °C[6] |
| Predicted pKa | Not specified | ~6.46[5][6] |
The lower pKa of 3,5-difluorophenylboronic acid compared to a typical phenylboronic acid (pKa ~8.8) is a direct consequence of the electron-withdrawing nature of the two fluorine atoms, which increases the Lewis acidity of the boronic acid moiety.[8] This enhanced acidity can facilitate the formation of the reactive boronate species in the Suzuki-Miyaura catalytic cycle.
The Electronic Tug-of-War: Substituent Effects on Reactivity
The divergent reactivity of these two boronic acids stems from the interplay of inductive and resonance effects of their substituents. The Hammett constants (σ) provide a quantitative measure of these electronic influences.
| Substituent | Position | Hammett Constant (σm) | Inductive Effect | Resonance Effect |
| Fluoro (-F) | meta | ~ +0.34 | Electron-withdrawing | Weakly electron-donating |
| Methoxy (-OCH₃) | meta | ~ +0.12 | Electron-withdrawing | Weakly electron-donating |
For meta-substituents, the inductive effect is generally considered to be dominant. In 3,5-difluorophenylboronic acid , both fluorine atoms exert a strong, additive electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring.
In contrast, This compound presents a more nuanced electronic profile. While the fluorine atom is strongly electron-withdrawing, the methoxy group at the meta position also acts as an electron-withdrawing group, primarily through induction, albeit to a lesser extent than fluorine.[9] This results in a less electron-deficient aromatic system compared to the difluoro analogue.
This difference in electron density is critical in the context of the Suzuki-Miyaura reaction. The transmetalation step, often rate-determining, involves the transfer of the aryl group from the boronate to the palladium center. A more electron-rich aryl group can facilitate a faster transmetalation, potentially leading to higher reaction rates and yields. Conversely, highly electron-deficient arylboronic acids can sometimes exhibit slower reaction rates.[10]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
3,5-Difluorophenylboronic acid is frequently employed to introduce the 3,5-difluorophenyl moiety, a common structural motif in pharmaceuticals. Its strong electron-deficient nature can lead to efficient coupling, particularly with electron-rich aryl halides.[11]
This compound offers a different substitution pattern that can be advantageous in tuning molecular properties. The presence of the methoxy group, while inductively withdrawing at the meta position, can still influence the overall electronic character and solubility of the resulting biaryl product.
Representative Suzuki-Miyaura Coupling Yields:
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Difluorophenylboronic acid | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 110 | - | 76 | [12] |
| 3,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | - | 82 | [13] |
| This compound | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not found |
| This compound | 4-Chlorobenzonitrile | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not found |
Note: The absence of direct comparative data in the table highlights a gap in the literature. The provided examples serve to illustrate the utility of each boronic acid in specific contexts.
Navigating Potential Pitfalls: Side Reactions
The electronic nature of these boronic acids also influences their propensity for common side reactions in Suzuki-Miyaura coupling: protodeboronation and homocoupling.
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. Electron-deficient arylboronic acids, such as 3,5-difluorophenylboronic acid, are generally more susceptible to this decomposition pathway, especially under basic conditions.[14]
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen and can be more prevalent with electron-deficient boronic acids.[15]
Strategies to Mitigate Side Reactions:
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical to minimize homocoupling.
-
Choice of Base: Weaker bases may sometimes reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce both protodeboronation and homocoupling.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over competing side reactions.
Experimental Protocols
The following are generalized, yet robust, protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for both this compound and 3,5-difluorophenylboronic acid.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Caption: Workflow for more demanding Suzuki-Miyaura couplings.
Conclusion and Recommendations
Both This compound and 3,5-Difluorophenylboronic acid are valuable and versatile reagents for the synthesis of fluorinated biaryl compounds. The choice between them should be guided by the specific synthetic goal and an understanding of their distinct electronic properties.
-
3,5-Difluorophenylboronic acid is the reagent of choice when a highly electron-deficient 3,5-difluorophenyl moiety is desired. Its increased Lewis acidity may be advantageous in certain contexts, but researchers should be mindful of its higher propensity for side reactions like protodeboronation and homocoupling. Careful optimization of reaction conditions, particularly the rigorous exclusion of oxygen and the choice of a suitable base and ligand, is crucial for success.
-
This compound offers a more electronically nuanced building block. The opposing electronic effects of the fluoro and methoxy groups (at the meta position) result in a less electron-deficient system, which may lead to more favorable reaction kinetics and a lower tendency for side reactions compared to its difluoro counterpart. This reagent is ideal for synthetic programs where the unique substitution pattern is required for fine-tuning molecular properties.
Ultimately, the optimal choice will depend on the specific substrates and desired outcomes of the research. The experimental protocols and mechanistic insights provided in this guide serve as a solid foundation for the successful application of these important synthetic building blocks.
References
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LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Model systems bearing different X substituents. The Hammett plots with.... Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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University of Massachusetts. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
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ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Pavan, F. R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2329-2337. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]
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Arkat USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
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A Researcher's Guide to Alternatives for 3-Fluoro-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. A key reagent in the synthetic chemist's toolbox is 3-Fluoro-5-methoxyphenylboronic acid, valued for its utility in introducing the 3-fluoro-5-methoxyphenyl moiety, a common structural motif in biologically active compounds. However, the inherent limitations of boronic acids, including potential instability and susceptibility to protodeboronation, necessitate a thorough evaluation of alternative reagents to ensure robust and reproducible synthetic outcomes.
This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data to inform your selection of the optimal reagent for your specific cross-coupling needs. We will explore more stable boron-based reagents, such as organotrifluoroborates and MIDA boronates, as well as alternative organometallic coupling partners for reactions like the Negishi, Kumada, and Stille couplings.
The Challenge with Boronic Acids: A Case for Alternatives
While widely used, boronic acids can present challenges that impact reaction efficiency and reproducibility. The primary concerns include:
-
Protodeboronation: The cleavage of the C-B bond by acidic protons, often present in the reaction medium or as byproducts, can lead to the formation of the corresponding arene (1-fluoro-3-methoxybenzene in this case) and reduce the yield of the desired coupled product.
-
Anhydride Formation (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This can complicate accurate stoichiometry and affect reaction kinetics.
-
Stability and Handling: Some boronic acids can be sensitive to air and moisture, requiring careful handling and storage to prevent degradation.
These challenges are particularly pronounced in complex syntheses requiring forcing conditions or prolonged reaction times. Consequently, exploring more robust alternatives is not merely an academic exercise but a practical necessity for the modern synthetic chemist.
Boron-Based Alternatives: Enhancing Stability and Performance
To address the inherent instability of boronic acids, several "protected" or more stable organoboron reagents have been developed. These alternatives often exhibit superior handling properties and can lead to more consistent and higher-yielding reactions.
Potassium Organotrifluoroborates: A Bench-Stable Alternative
Potassium organotrifluoroborates have emerged as highly effective and stable surrogates for boronic acids in Suzuki-Miyaura couplings.[1][2] The corresponding potassium 3-fluoro-5-methoxyphenyltrifluoroborate offers several advantages:
-
Enhanced Stability: The tetracoordinate nature of the boron atom in trifluoroborates renders them significantly more stable to air and moisture compared to their boronic acid counterparts.[3][4] They are typically crystalline solids with a long shelf life.
-
Resistance to Protodeboronation: The strong boron-fluorine bonds protect the C-B bond from premature cleavage, minimizing the formation of undesired byproducts.[3][5]
-
Controlled Release: In the presence of a base and water, the trifluoroborate is slowly hydrolyzed in situ to the active boronic acid, ensuring a steady concentration of the reactive species throughout the coupling reaction.[1]
dot graph "Potassium Organotrifluoroborate" { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: In situ generation of the active boronic acid from its stable trifluoroborate salt.
N-Methyliminodiacetic Acid (MIDA) Boronates: A Platform for Controlled Release
N-methyliminodiacetic acid (MIDA) boronates represent another class of exceptionally stable and versatile alternatives to boronic acids.[2][6][7] These compounds are air-stable, crystalline solids that are compatible with chromatography, offering significant advantages in terms of purification and handling.[8]
Key features of MIDA boronates include:
-
Exceptional Stability: The trivalent MIDA ligand forms a stable bicyclic structure with the boron atom, effectively protecting it from degradation.[7]
-
Controlled Deprotection: The MIDA group can be cleaved under mild basic conditions to slowly release the boronic acid, allowing for its participation in the catalytic cycle while minimizing decomposition.[3] This "slow release" is particularly beneficial for challenging couplings with unstable boronic acids.[3]
-
Utility in Iterative Cross-Coupling: The stability of MIDA boronates allows for their use in multi-step synthetic sequences where other functional groups on the molecule are manipulated while the boronate remains intact.[8]
dot graph "MIDA Boronate" { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for using a MIDA boronate in a Suzuki-Miyaura cross-coupling reaction.
| Feature | This compound | Potassium 3-Fluoro-5-methoxyphenyltrifluoroborate | 3-Fluoro-5-methoxyphenyl MIDA Boronate |
| Stability | Moderate; susceptible to dehydration and protodeboronation. | High; air- and moisture-stable crystalline solid.[3][4] | Very high; air-stable, crystalline solid, compatible with chromatography.[2][7] |
| Handling | Requires careful handling and storage. | Easy to handle and store. | Easy to handle, store, and purify. |
| Reactivity | Directly active in coupling reactions. | Requires in situ hydrolysis to the active boronic acid.[1] | Requires in situ deprotection to the active boronic acid.[3] |
| Key Advantage | Readily available and widely used. | Enhanced stability and resistance to protodeboronation.[3][5] | Exceptional stability, enabling iterative cross-coupling and "slow release" strategies.[3][8] |
Non-Boron Alternatives: Expanding the Cross-Coupling Toolbox
Beyond boron-based reagents, other organometallic compounds can be employed to introduce the 3-fluoro-5-methoxyphenyl group through various cross-coupling reactions. These methods offer alternative reactivity profiles and can be advantageous in specific synthetic contexts.
Organozinc Reagents (Negishi Coupling)
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes.[1] The required 3-fluoro-5-methoxyphenylzinc halide can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into the aryl halide.
-
Advantages: Higher reactivity, which can be beneficial for coupling with less reactive electrophiles like aryl chlorides.
-
Disadvantages: Organozinc reagents are more sensitive to air and moisture than boronic acids and require anhydrous reaction conditions.
Organomagnesium Reagents (Kumada Coupling)
The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic partner.[9][10][11] This is often one of the most direct methods as the Grignard reagent can be readily prepared from 1-bromo-3-fluoro-5-methoxybenzene.
-
Advantages: High reactivity and ready availability of the Grignard reagent.
-
Disadvantages: Grignard reagents are highly basic and nucleophilic, limiting their functional group tolerance. They are incompatible with acidic protons and many carbonyl compounds.[10]
Organotin Reagents (Stille Coupling)
The Stille coupling involves the reaction of an organostannane with an organic halide.[12][13] The required 3-fluoro-5-methoxyphenyltrialkylstannane can be prepared from the corresponding Grignard or organolithium reagent.
-
Advantages: Organostannanes are generally stable to air and moisture and are tolerant of a wide range of functional groups.[12][13]
-
Disadvantages: The primary drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[12]
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates and serve as a starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium 3-Fluoro-5-methoxyphenyltrifluoroborate
This protocol describes the conversion of the boronic acid to its corresponding trifluoroborate salt.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol/Water mixture
Procedure:
-
Dissolve this compound in a minimal amount of hot methanol.
-
Add an aqueous solution of potassium hydrogen fluoride.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
The resulting potassium 3-fluoro-5-methoxyphenyltrifluoroborate can then be used in a Suzuki-Miyaura coupling reaction following a similar procedure to Protocol 1, often with a base like Cs₂CO₃ in a THF/water solvent system.[14]
Protocol 3: Preparation of 3-Fluoro-5-methoxyphenyl MIDA Boronate
This protocol outlines the synthesis of the MIDA boronate from the corresponding boronic acid.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous DMF
-
Molecular sieves (optional)
Procedure:
-
Combine this compound and N-methyliminodiacetic acid in anhydrous DMF.
-
Heat the mixture (e.g., to 80-100 °C) until the reaction is complete (monitor by NMR or LC-MS). The use of molecular sieves can aid in the removal of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting MIDA boronate by flash column chromatography.
The purified MIDA boronate can then be used in a Suzuki-Miyaura coupling, often with a "slow release" protocol using a base like K₃PO₄ in a dioxane/water mixture.[3]
Conclusion
While this compound is a valuable and widely used reagent, its inherent limitations can be overcome by employing more stable and robust alternatives. Potassium organotrifluoroborates and MIDA boronates offer significant advantages in terms of stability, handling, and, in many cases, reaction performance. For syntheses where alternative coupling strategies are desired, Negishi, Kumada, and Stille couplings provide viable, albeit mechanistically distinct, pathways to the desired products. The choice of reagent should be guided by the specific requirements of the synthesis, including functional group tolerance, reaction conditions, and scalability. By understanding the properties and applications of these alternative reagents, researchers can enhance the efficiency and reliability of their synthetic endeavors.
References
Click to expand
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Preparation of Boronic Acid N-Methyliminodiacetic Acid Esters. Aldrichimica Acta, 42(1), 17-27.
- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- BLDpharm. (2021).
- Chem-Station. (2014).
- Organic Syntheses. (2011). N-Methyliminodiacetic acid (MIDA, 2).
- Wikipedia. (2023). Kumada coupling.
- NROChemistry. (n.d.). Kumada Coupling.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
- Wikipedia. (2023). Stille reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- PubMed. (2008).
- Gillis, E. P., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Hoffmann, R. W., & Gschwend, B. (1998). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
- Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Molander, G. A., & Yun, C.-S. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Tetrahedron, 58(8), 1465–1470.
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (2013).
- ResearchGate. (2018). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
- ResearchGate. (2013). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- PubMed. (2002). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis.
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- 2. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Study
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its power lies in its broad functional group tolerance, mild reaction conditions, and the versatility of its coupling partners.[1][3] At the core of this Nobel Prize-winning reaction is the organoboron reagent, most commonly a boronic acid or its derivative.[4][5]
The choice of the boron-containing reagent is not trivial; it is a critical decision that dictates the efficiency, reproducibility, and scope of the synthesis. This guide provides an in-depth comparative analysis of common boronic acid derivatives, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic strategies.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand how different boron reagents impact the reaction, we must first appreciate their role in the catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The boronic acid derivative plays its crucial role during transmetalation, where the organic group is transferred from the boron atom to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[6] This is followed by transmetalation, a step critically facilitated by a base. The base activates the boronic acid (R²-B(OH)₂), forming a more nucleophilic boronate 'ate' complex, which then transfers its organic moiety (R²) to the palladium center, displacing the halide.[8] The final step, reductive elimination, forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[6] The efficiency of the transmetalation step is directly influenced by the nature of the boron reagent.
A Comparative Analysis of Boron Reagents
The fundamental challenge in selecting a boron reagent is balancing reactivity with stability.[9] Highly reactive species may offer faster conversions but are often prone to degradation, while highly stable variants may require more forcing conditions to participate in the catalytic cycle.
Caption: Structural relationship and stability trends of common boron reagents.
1. Boronic Acids (R-B(OH)₂)
Boronic acids are the traditional and often most reactive organoboron reagents for Suzuki-Miyaura coupling.[9][10] Their high reactivity stems from the Lewis acidic nature of the boron center, which readily interacts with the base to form the active boronate species.[5]
-
Advantages: High reactivity, often leading to faster reaction times and lower catalyst loadings. They are also atom-economical.[11]
-
Disadvantages: Prone to instability. They can undergo protodeboronation (cleavage of the C-B bond by a proton source) under aqueous basic conditions, particularly with electron-rich or heteroaryl systems.[9][12] They can also dehydrate to form cyclic boroxine trimers, which can complicate stoichiometry but are generally still reactive.[13] Their purification by silica gel chromatography can be challenging.[14]
2. Boronate Esters: The Stable Workhorses
To overcome the stability issues of boronic acids, various boronate esters have been developed. These are generally more robust, crystalline solids that are easier to handle, purify, and store.[9][15]
-
Pinacol Boronate Esters (Bpin): These are the most widely used boronic acid surrogates.[11] They offer a significant stability enhancement over boronic acids and are compatible with a wider range of reaction conditions, making them suitable for multi-step synthesis.[9][16] While generally less reactive than the parent boronic acid, many are believed to hydrolyze in situ to the boronic acid under typical Suzuki conditions, though direct transmetalation from the ester is also possible.[9][17]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable crystalline solids.[13] They are robust enough to withstand harsh reagents (e.g., strong oxidants, acids) and silica gel chromatography.[12][14] A key feature is their ability to undergo slow, controlled release of the boronic acid under mild aqueous basic conditions, making them ideal for iterative cross-coupling strategies where a boronic acid needs to be "protected" through several synthetic steps.[12][13]
3. Potassium Organotrifluoroborates (R-BF₃K)
These tetracoordinate boron species are highly stable, crystalline solids that are resistant to air and moisture.[18] They are generally less prone to protodeboronation than their boronic acid counterparts.[12][18] In the reaction, the B-F bonds are hydrolyzed in the presence of a base to generate the active boronate species for transmetalation. Their enhanced stability makes them particularly useful for coupling traditionally unstable boronic acids, such as those of 2-pyridyl systems.[12]
Performance Comparison: A Data-Driven Summary
The choice of reagent involves a trade-off between reactivity and stability. The following table provides a qualitative comparison to guide selection.
| Boron Reagent Type | Relative Reactivity | Stability & Shelf-Life | Ease of Purification | Key Application Area |
| Boronic Acid | High[9] | Low to Moderate[16] | Difficult | Rapid, final-step couplings |
| Pinacol Ester (Bpin) | Moderate to High[11] | High[9] | Moderate | General purpose, multi-step synthesis |
| MIDA Boronate | Low (Slow Release) | Very High[13] | Easy | Iterative synthesis, protecting group |
| Trifluoroborate (BF₃K) | Moderate | Very High[18] | Easy | Unstable substrates (e.g., 2-heteroaryls) |
To illustrate these differences quantitatively, consider the following representative data for the coupling of a model aryl bromide with different phenylboron derivatives.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction (Reaction: 4-Bromoanisole + Phenylboron derivative → 4-Methoxybiphenyl)
| Phenylboron Derivative | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 2 | 96 |
| Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 4 | 94 |
| Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 6 | 91 |
Note: Data is representative and compiled for illustrative purposes. Actual results will vary based on specific substrates and precise conditions.
As the data suggests, while all reagents can provide excellent yields, the more stable derivatives like the pinacol ester and trifluoroborate salt may require slightly longer reaction times to achieve comparable results to the more reactive boronic acid.
Experimental Protocol: A Framework for Comparative Analysis
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling that can be adapted to compare the performance of different boronic acids and their derivatives head-to-head. The rationale is to establish a standardized baseline for evaluation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
Boronic Acid or Derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Causality Behind Component Selection:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] SPhos is an electron-rich, bulky biarylphosphine ligand that promotes both the oxidative addition and reductive elimination steps, making it highly effective for a broad range of substrates.[1]
-
Base: K₃PO₄ is a moderately strong base effective for a wide variety of functional groups. Its role is to facilitate the formation of the boronate 'ate' complex required for transmetalation.[1][8]
-
Solvent System: A biphasic toluene/water system is common. Toluene solubilizes the organic components and catalyst, while the aqueous phase contains the base and facilitates the formation of the active boronate species.[1] Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[1]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl.[1]
By running this protocol with a boronic acid, its corresponding pinacol ester, and its trifluoroborate salt under identical conditions and tracking the consumption of starting material over time, a researcher can generate precise, internally consistent data on the relative reactivity of each reagent for their specific substrate of interest.
Conclusion
The selection of a boronic acid derivative for Suzuki-Miyaura coupling is a strategic decision based on a trade-off between reactivity and stability.
-
For straightforward, final-step couplings where speed is paramount, boronic acids are often the reagent of choice.
-
For multi-step syntheses requiring a robust boron-containing intermediate, pinacol boronate esters provide an excellent balance of stability and reactivity.
-
For complex, iterative syntheses or when the boron moiety must survive harsh conditions, the unparalleled stability of MIDA boronates is advantageous.
-
When dealing with substrates prone to protodeboronation, such as certain electron-rich or heteroaromatic systems, the stability of potassium organotrifluoroborates can be the key to a successful outcome.
By understanding the mechanistic role of these reagents and their distinct chemical personalities, researchers can harness the full power of the Suzuki-Miyaura reaction, paving the way for the efficient and elegant synthesis of complex molecules that drive innovation in medicine and materials science.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters . (2023). Poster Board #1276. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . The Royal Society of Chemistry. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (2018). National Institutes of Health. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . (2013). Chemical Society Reviews. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . (2021). PMC - PubMed Central. Available at: [Link]
-
Boronic Acids and Derivatives . Amerigo Scientific. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . (2022). American Chemical Society. Available at: [Link]
-
Suzuki reaction . Wikipedia. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics . (2025). ACS Publications. Available at: [Link]
-
Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions . (2019). Journal of Chemical Education. Available at: [Link]
-
Comparison of reactivity of different boron reagents . ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . (2014). The Royal Society of Chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2007). Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (2018). Journal of the American Chemical Society. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 3-Fluoro-5-methoxyphenylboronic Acid Derivatives: X-ray Crystallography and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparison of two primary analytical techniques for the structural characterization of small organic molecules, with a focus on 3-fluoro-5-methoxyphenylboronic acid and its derivatives. As a class of compounds with significant potential in medicinal chemistry and organic synthesis, the accurate determination of their atomic arrangement is crucial for understanding their reactivity, intermolecular interactions, and biological activity.
This guide will navigate the principles and practical applications of single-crystal X-ray crystallography, the gold standard for unambiguous solid-state structure determination. It will further explore the complementary and often synergistic role of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating molecular structure in solution. By presenting detailed experimental protocols, comparative data from related structures, and the underlying theoretical principles, this document serves as a valuable resource for researchers seeking to leverage these powerful analytical tools.
The Unambiguous Insight of X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
The fundamental principle of X-ray crystallography lies in Bragg's Law, which describes the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms within a crystal lattice.[1] The resulting diffraction pattern is a unique fingerprint of the crystalline material, from which the electron density map and, subsequently, the atomic structure can be derived.
Hypothetical Crystallographic Analysis of this compound
1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation is a commonly employed and effective crystallization technique.
-
Procedure:
-
Dissolve the synthesized this compound in a suitable solvent system. A solvent screen should be performed, with common choices including ethanol, methanol, water, or mixtures thereof.
-
Create a saturated or near-saturated solution in a clean vial.
-
Cover the vial with a perforated film to allow for slow evaporation of the solvent at a constant, controlled temperature.
-
Monitor the vial for the formation of well-defined, single crystals with sharp edges and no visible defects. Ideal crystal dimensions are typically in the range of 0.1 to 0.5 mm.
-
2. Data Collection: Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation:
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[2]
-
Goniometer: The crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
-
Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the diffraction pattern.
-
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a cryoloop.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[2]
-
A series of diffraction images are collected as the crystal is rotated through various angles, ensuring that a complete and redundant dataset is obtained.
-
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
-
Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.
-
Refinement Process: The initial structural model is refined against the experimental data to minimize the difference between the observed and calculated structure factors. This iterative process involves adjusting atomic positions, occupancies, and displacement parameters until convergence is reached.
-
Validation: The quality of the final structure is assessed using various crystallographic validation tools, which check for geometric consistency, reasonable displacement parameters, and the absence of significant residual electron density.[3][4] Key metrics include the R-factor (R1) and the goodness-of-fit (GOOF).
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Comparative Crystallographic Data of Related Phenylboronic Acids
To provide context for the expected crystallographic parameters of this compound, the following table summarizes data for structurally related fluorinated phenylboronic acid derivatives. The presence of fluorine and methoxy substituents can significantly influence crystal packing and intermolecular interactions.
| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid | 4-Amino-3-fluorophenylboronic acid |
| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ | C₆H₆B F N O₂ |
| Molecular Weight | 201.73 g/mol | 157.91 g/mol | 154.95 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)° | a = 3.7617 (11) Å, b = 12.347 (4) Å, c = 14.620 (4) Å, β = 95.450 (5)° | a = 6.438(1) Å, b = 7.378(2) Å, c = 14.545(3) Å |
| Reference | BenchChem | [5] | [3] |
The Power of NMR Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Structural Insights from NMR
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. Chemical shifts are indicative of the electronic environment, and coupling constants reveal through-bond interactions with neighboring protons and fluorine atoms.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for studying fluorinated compounds.[5] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.[1]
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a clean NMR tube.
-
2. Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
Procedure:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 1D ¹⁹F NMR spectrum.
-
If necessary, perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) for H-C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range H-C correlations.
-
Logical Flow of NMR-based Structure Elucidation
Caption: Decision-making process for structure determination using NMR spectroscopy.
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
Both X-ray crystallography and NMR spectroscopy are powerful techniques for structural elucidation, yet they provide different and often complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic information (conformations, flexibility) |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation; high precision.[7] | Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution); does not require crystallization.[8] |
| Limitations | Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule in the solid state.[7] | Molecular size limitations; lower precision for atomic coordinates compared to crystallography; provides an average structure in solution.[9] |
| Application to this compound | Would provide the definitive solid-state structure, revealing intermolecular interactions such as hydrogen bonding involving the boronic acid and potential π-stacking of the aromatic rings. | Would confirm the connectivity of the atoms, provide insights into the rotational barriers of the methoxy and boronic acid groups, and allow for the study of its interactions with other molecules in solution. |
Conclusion
The structural characterization of this compound and its derivatives is essential for advancing their applications in drug development and organic synthesis. Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into crystal packing and intermolecular forces. Complementing this, NMR spectroscopy offers a detailed picture of the molecule's structure and dynamic behavior in solution, a state that can be more relevant to its biological activity.
A comprehensive understanding of these molecules necessitates the judicious application of both techniques. While obtaining a single crystal suitable for X-ray diffraction can be a bottleneck, the unparalleled atomic resolution it provides is often the cornerstone of structure-based design. NMR, on the other hand, offers a more accessible and dynamic view of the molecule. By integrating the data from both X-ray crystallography and NMR spectroscopy, researchers can build a complete and robust model of a molecule's structure and function, accelerating the path from discovery to application.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted phenylboronic acids is a critical, yet often challenging, aspect of quality control and regulatory compliance. These versatile compounds are pivotal building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly incorporated into active pharmaceutical ingredients (APIs).[1] The specific isomeric form of a substituted phenylboronic acid can profoundly influence its reactivity, biological activity, and safety profile. Therefore, robust and reliable analytical methodologies are paramount for the accurate quantification of positional isomers and enantiomers.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted phenylboronic acids. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower you to select the most appropriate method for your specific analytical challenge.
The Analytical Challenge: The Nuances of Phenylboronic Acid Chemistry
Substituted phenylboronic acids present a unique set of analytical hurdles. Their labile nature, including the potential for dehydration to form boroxines (cyclic anhydrides) and the hydrolysis of boronic esters back to the parent acid, can complicate analysis.[2] Furthermore, the subtle structural differences between positional isomers (ortho, meta, para) and the identical physical properties of enantiomers necessitate high-resolution separation techniques. Regulatory bodies, such as the FDA and TGA, mandate the characterization and control of isomeric impurities, treating the undesired isomer as an impurity that requires quantification and toxicological assessment.[3][4]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific isomeric challenge—be it positional isomers or enantiomers—and the required sensitivity and sample throughput. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a cornerstone technique for the analysis of substituted phenylboronic acids due to its versatility, robustness, and wide applicability.
Causality of Method Choice in HPLC:
-
Reversed-Phase (RP-HPLC): This is often the first choice for separating positional isomers. The separation is driven by the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobicity of the isomers, influenced by the nature and position of the substituent on the phenyl ring, dictates their retention times.
-
Mixed-Mode Chromatography: For complex separations where RP-HPLC alone is insufficient, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide enhanced selectivity.[5]
-
Chiral HPLC: To resolve enantiomers, a chiral stationary phase (CSP) is essential. The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[6][7]
-
Detection: UV detection is standard for phenylboronic acids due to the presence of the aromatic ring. For enhanced sensitivity and selectivity, especially at trace levels, mass spectrometry (LC-MS/MS) is the preferred method, capable of reaching detection limits in the pg/mL range.[8][9] Post-column derivatization with reagents like alizarin can also be employed to create fluorescent complexes for highly sensitive detection.[10][11]
Workflow for HPLC Method Development:
Caption: A logical workflow for developing a robust HPLC method for isomeric purity analysis.
Capillary Electrophoresis (CE): High Efficiency for Charged and Polar Analytes
CE offers exceptionally high separation efficiency and is particularly well-suited for charged or highly polar analytes.
Causality of Method Choice in CE:
-
Principle of Separation: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes.
-
Non-Aqueous Capillary Electrophoresis (NACE): For boronic acids, NACE is often superior to aqueous CE.[2] It mitigates issues with hydrolysis and can provide better peak shapes and resolution for both boronic acids and their corresponding esters.[2][12]
-
Chiral CE: Enantiomers can be separated by adding a chiral selector (e.g., cyclodextrins) to the BGE. The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[7]
-
Advantages: CE requires minimal sample and solvent consumption, offers rapid analysis times, and provides orthogonal selectivity to HPLC.
Experimental Protocol: NACE for Positional Isomer Analysis
-
Capillary Preparation: Condition a new fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) by flushing sequentially with 1 M NaOH, deionized water, and finally the background electrolyte (BGE) for 10 minutes each.
-
Background Electrolyte (BGE) Preparation: Prepare a BGE consisting of 25 mM ammonium acetate in methanol.
-
Sample Preparation: Dissolve the substituted phenylboronic acid sample in the BGE to a final concentration of approximately 1 mg/mL.
-
CE Instrument Parameters:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 214 nm.
-
-
Data Analysis: Identify and quantify isomeric impurities based on their migration times and peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous identification and quantification of isomers without the need for chromatographic separation in certain cases.
Causality of Method Choice in NMR:
-
¹H NMR: For positional isomers, the substitution pattern on the phenyl ring gives rise to distinct chemical shifts and coupling patterns in the proton NMR spectrum, allowing for their differentiation and quantification. For quantitative NMR (qNMR), a certified internal standard is used, and specific, well-resolved signals from each isomer are integrated.
-
¹¹B NMR: This technique is highly specific for the boron nucleus and can be used to distinguish between sp²-hybridized boronic acids and sp³-hybridized boronate esters.[13][14] It is particularly useful for monitoring reactions and assessing the stability of boronic acid derivatives.[15][16]
-
Chiral NMR: Enantiomers can be distinguished by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[17] These agents form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess (e.e.).
Experimental Protocol: qNMR for Positional Isomer Quantification
-
Sample Preparation: Accurately weigh approximately 15 mg of the substituted phenylboronic acid sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for each isomer and the internal standard.
-
-
Calculation: Calculate the concentration of each isomer relative to the known concentration of the internal standard.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, CE, and NMR for the isomeric purity analysis of substituted phenylboronic acids.
| Feature | HPLC | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Primary Application | Positional & Chiral Isomers | Positional & Chiral Isomers | Positional & Chiral Isomers (with CSAs) |
| Separation Principle | Differential Partitioning | Differential Electrophoretic Mobility | Chemical Shift Differences |
| Resolution | Good to Excellent | Excellent | Varies (can be limited by signal overlap) |
| Sensitivity | High (ng/mL to pg/mL with MS) | High (µg/mL to ng/mL) | Moderate (mg to µg) |
| Analysis Time | 5 - 30 minutes | 2 - 20 minutes | 5 - 60 minutes |
| Sample Throughput | High | High | Low to Moderate |
| Solvent Consumption | Moderate | Very Low | Low |
| Key Advantage | Versatility, Robustness | High Efficiency, Low Consumption | Absolute Quantification, Structural Info |
| Key Limitation | Potential for on-column degradation | Sensitive to matrix effects | Lower sensitivity, potential for peak overlap |
Decision-Making Framework for Method Selection
Choosing the optimal analytical technique requires a logical evaluation of the analytical problem and the available resources.
Caption: A decision tree to guide the selection of the most suitable analytical method.
Conclusion
The isomeric purity analysis of substituted phenylboronic acids is a multifaceted challenge that demands a strategic analytical approach. While HPLC remains the most versatile and widely implemented technique, CE offers a high-efficiency, orthogonal alternative, particularly for polar and charged species. NMR spectroscopy provides unparalleled structural information and the capability for absolute quantification without the need for reference standards for each isomer.
By understanding the underlying principles and causal factors behind each technique, researchers can develop and validate robust methods that ensure the quality, safety, and efficacy of their products. This guide serves as a foundational resource to empower scientists in navigating the complexities of isomeric purity analysis in the dynamic field of drug development and chemical synthesis.
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Vespalec, R., et al. (2009). Emerging subject for chiral separation science: cluster boron compounds. Journal of Chromatography A, 1216(18), 3909-3917. [Link]
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Gámez-Grimalt, F., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 145(15), 5123-5130. [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
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Irikura, K. K., et al. (2010). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12147–12157. [Link]
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Liu, Y., et al. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Molecules, 28(24), 8046. [Link]
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Zhang, Q., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20876-20898. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
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A Comparative Guide to 3-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
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Introduction: The Enduring Power of Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the creation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2] Central to this reaction is the choice of the organoboron reagent, a decision that profoundly impacts reaction yield, scope, and overall success.[1]
This guide presents an in-depth comparative analysis of 3-Fluoro-5-methoxyphenylboronic acid , a key building block in contemporary drug discovery. We will benchmark its performance against other electronically and structurally relevant phenylboronic acids, providing a clear, data-driven perspective for researchers, scientists, and professionals in drug development. Our examination will delve into the mechanistic nuances that govern reactivity, offering actionable insights for optimizing synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is critical to activate the boronic acid, forming a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[3][4]
Performance Benchmarking: The Influence of Electronic Effects
The electronic properties of the substituents on the phenylboronic acid play a decisive role in the transmetalation step. To understand the performance of this compound, we will compare it with two key analogues:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.
-
3,5-Dimethoxyphenylboronic Acid: Features two electron-donating methoxy groups.
-
3,5-Difluorophenylboronic Acid: Possesses two electron-withdrawing fluorine atoms.
General Reactivity Trends:
-
Electron-Donating Groups (EDGs): Substituents like methoxy groups (-OCH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the organic fragment, generally leading to a faster rate of transmetalation.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents such as fluorine (-F) decrease the electron density of the phenyl ring. While this can slow down the transmetalation step, it also increases the Lewis acidity of the boron atom, which can facilitate the formation of the crucial boronate intermediate.[3][7]
Comparative Performance Analysis of Phenylboronic Acids
| Boronic Acid Reagent | Substituent Effects | Expected Relative Reactivity | Representative Yield Range (%) |
| Phenylboronic Acid | Neutral (Baseline) | Moderate | 85-95 |
| 3,5-Dimethoxyphenylboronic Acid | Strong Electron-Donating | High | 90-98 |
| This compound | Competing EDG (-OCH₃) and EWG (-F) | Moderate to High | 88-96 |
| 3,5-Difluorophenylboronic Acid | Strong Electron-Withdrawing | Moderate | 80-92 |
Note: The yield ranges presented are illustrative and highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent system employed.[7]
The unique substitution pattern of this compound, with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, results in a nuanced reactivity profile. The interplay of these opposing electronic effects allows for a balance that often leads to high yields, making it a versatile and reliable coupling partner.
Experimental Protocol: A Standardized Approach for Comparative Analysis
To ensure a fair and objective comparison of different boronic acids, a standardized experimental protocol is essential. The following procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted for such comparative studies.[2][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[2]
-
Add degassed toluene and degassed water to the flask via syringe.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[8]
Troubleshooting and Optimization: Addressing Common Challenges
A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl.[9] This consumes the reagent, lowers the yield of the desired product, and complicates purification.[9]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[9]
-
Choice of Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the desired cross-coupling pathway over the competing homocoupling.[9]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the tendency for homocoupling.[9]
Conclusion
This compound is a highly effective and versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its unique electronic profile, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom, provides a favorable balance for efficient coupling with a wide range of aryl halides. By understanding the mechanistic principles and employing optimized reaction protocols, researchers can leverage the full potential of this valuable building block in the synthesis of complex molecules for drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
-
Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-methoxyphenylboronic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-methoxyphenylboronic acid. For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety.[1] This document synthesizes data from analogous compounds and regulatory standards to establish a robust and self-validating protocol, ensuring that every step is grounded in established safety principles.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of a chemical is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for every boronic acid derivative may not always be accessible, a conservative approach based on the known hazards of the chemical class and structurally similar compounds is a proven and accepted practice.[1][2] this compound and its analogs are classified as hazardous, primarily causing skin, eye, and respiratory irritation.[3][4][5]
Table 1: GHS Hazard Information for this compound [5]
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |The causality is clear: the irritant nature of the compound necessitates handling it in a controlled environment to prevent inhalation of dust and to avoid direct contact with skin and eyes.[3][5][6] All handling and disposal preparations must be conducted within a certified chemical fume hood.[1][2]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The selection of PPE is directly informed by the hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield worn over goggles.[1][3] | Protects against splashes and airborne dust, addressing the H319 "Causes serious eye irritation" hazard. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] | Provides a barrier against skin contact, addressing the H315 "Causes skin irritation" hazard. Gloves must be inspected before use.[6][7] |
| Body Protection | A fully-fastened lab coat.[1][2] | Prevents contamination of personal clothing. |
| Respiratory | Not required under normal conditions of use within a fume hood.[8][9] | A fume hood provides primary respiratory protection. For large spills, follow institutional emergency procedures which may require respirator use.[7] |
| Footwear | Closed-toe shoes.[1] | Protects feet from potential spills. |
Step-by-Step Disposal Procedures
The fundamental principle of hazardous waste disposal is segregation.[2] Never mix waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2][10] This prevents dangerous chemical reactions and ensures proper treatment.
Disposal of Solid Waste (Unused Reagent & Contaminated Materials)
-
Preparation: Perform all actions within a chemical fume hood.[1][2]
-
Collection: Place any unused or waste this compound solid, along with any contaminated materials (e.g., weighing paper, gloves, absorbent pads from small spills), into a designated, sealable container.[1]
-
Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a tightly fitting lid.[2][11]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]
Disposal of Liquid Waste (Solutions)
-
Collection: Pour solutions containing this compound into a designated container for liquid hazardous waste.[1]
-
Container and Labeling: The container must be compatible, leak-proof, and clearly labeled with "Hazardous Waste" and the names of all chemical constituents, including solvents.[11]
-
Caution: Do not mix with incompatible waste streams. Boronic acids can react with strong oxidizing agents.[4] Avoid mixing with acids, bases, or other reactive chemicals unless guided by an EHS professional.[10][11]
Decontamination of Empty Containers
Empty containers are not truly empty and must be decontaminated to prevent environmental contamination.[2] The U.S. EPA identifies certain chemicals whose empty containers require specific rinsing procedures.[12] Adopting this "triple rinse" method is a best practice for all chemical containers.
-
First Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and MUST be collected and transferred to your liquid hazardous waste container.[2][12]
-
Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinses can typically be disposed of according to your institution's policy, but collecting them as hazardous waste is the most conservative and safest approach.
-
Final Container Disposal: Allow the rinsed container to air dry completely in the back of the fume hood.[1] Once dry, deface or remove the original label. The clean container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as per institutional guidelines.[2]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
Small Spills (Contained within a fume hood)
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.
-
Don PPE: Wear all required PPE as listed in Table 2.[1]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable bag or container.[1]
-
Label & Dispose: Label the container as "Hazardous Waste" containing this compound and dispose of it with your solid chemical waste.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.[1]
Large Spills (or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area.[1]
-
Alert: Notify your supervisor and your institution's EHS department.
-
Follow Institutional Protocol: Adhere to your organization's specific emergency procedures for chemical spills. Do not attempt to clean up a large spill without specialized training and equipment.[1]
Caption: Spill Response Workflow for this compound.
Final Waste Collection and Storage
All generated hazardous waste must be stored properly pending collection by a licensed disposal facility.[10][13]
-
Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1][2]
-
Compatibility: Ensure the SAA is secure and that containers are stored away from incompatible materials.[2]
-
Pickup: Adhere to your institution's specific procedures for scheduling the pickup and final disposal of hazardous chemical waste.[1] The ultimate disposal method will be determined by the licensed facility but often involves high-temperature incineration.[6][13]
Caption: Waste Disposal Decision Tree for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Boric acid - #1 Science Forum For Lab Technicians. Chemtalk. [Link]
-
Boric Acid SAFETY DATA SHEET. Etimine USA. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Safety Data Sheet OSHA Hazard Communication Standard 29 CFR 1910.1200. Greenbook. [Link]
-
Chemical Waste Disposal Guidelines. University of Missouri–St. Louis. [Link]
-
BORIC ACID. Occupational Safety and Health Administration (OSHA). [Link]
-
Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
